Product packaging for N-(2-Mercapto-1-oxopropyl)-L-valine(Cat. No.:CAS No. 1313496-16-0)

N-(2-Mercapto-1-oxopropyl)-L-valine

Cat. No.: B132363
CAS No.: 1313496-16-0
M. Wt: 205.28 g/mol
InChI Key: LPQVCURJKWLHLV-GDVGLLTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2-Mercapto-1-oxopropyl)-L-valine is a useful research compound. Its molecular formula is C8H15NO3S and its molecular weight is 205.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3S B132363 N-(2-Mercapto-1-oxopropyl)-L-valine CAS No. 1313496-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-methyl-2-(2-sulfanylpropanoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-4(2)6(8(11)12)9-7(10)5(3)13/h4-6,13H,1-3H3,(H,9,10)(H,11,12)/t5?,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQVCURJKWLHLV-GDVGLLTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on N-(2-Mercapto-1-oxopropyl)-L-valine and Related Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific data, including detailed experimental results and established protocols, for N-(2-Mercapto-1-oxopropyl)-L-valine (CAS: 1313496-16-0) is scarce. This compound is structurally a valine analog of Tiopronin, which is used as an antidote for heavy metal poisoning[][2]. Given its N-mercaptoacyl amino acid structure, it belongs to a class of compounds known for inhibiting zinc-dependent metalloproteinases. To provide a comprehensive technical guide that meets the core requirements for in-depth data and protocols, this document will focus on the well-characterized and structurally related class of N-mercaptoacyl amino acid inhibitors, using the archetypal drug Captopril as the primary example. The principles, pathways, and experimental methodologies discussed are directly applicable to the study of this compound.

Core Compound: this compound

This compound is a derivative of the amino acid L-valine. Its key structural feature is a mercapto (thiol) group, which confers significant chemical reactivity and is a common zinc-binding group in metalloproteinase inhibitors[3].

Chemical and Physical Properties

The fundamental properties of the compound are summarized below. This data is compiled from chemical supplier databases and computational models.

PropertyValueReference(s)
CAS Number 1313496-16-0[4][5]
Molecular Formula C₈H₁₅NO₃S[][4][5]
Molecular Weight 205.28 g/mol [4]
IUPAC Name (2S)-3-methyl-2-(2-sulfanylpropanoylamino)butanoic acid[4]
Synonyms (2-Mercaptopropanoyl)-L-valine[5]
XLogP3 0.6[4]
Hydrogen Bond Donor Count 3[4]
Hydrogen Bond Acceptor Count 4[4]
Boiling Point 407.7 ± 30.0 °C at 760 mmHg[]

Mechanism of Action: Inhibition of Zinc Metalloproteinases

The proposed mechanism of action for N-mercaptoacyl amino acids is the inhibition of zinc-dependent metalloproteinases, such as Angiotensin-Converting Enzyme (ACE). The thiol group of the inhibitor coordinates with the essential zinc ion (Zn²⁺) in the enzyme's active site. This strong interaction prevents the natural substrate from binding and being processed.

Captopril, the first orally active ACE inhibitor, competitively inhibits the enzyme, which is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II[6][7]. By blocking this conversion, Captopril and similar inhibitors effectively reduce blood pressure.

Metalloproteinase_Inhibition cluster_Enzyme ACE Active Site cluster_Inhibitor Inhibitor Zn Zn²⁺ Product Angiotensin II Zn->Product Catalyzes conversion Substrate Angiotensin I Substrate->Zn Binds to active site Inhibitor N-mercaptoacyl amino acid (e.g., Captopril) Thiol Thiol Group (-SH) Inhibitor->Thiol Thiol->Zn Chelates Zinc Ion (Inhibition)

Figure 1. General mechanism of zinc metalloproteinase inhibition by a thiol-containing compound.

Relevant Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors exert their therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance[8][9][10]. By inhibiting ACE, these compounds prevent the formation of Angiotensin II, leading to vasodilation and reduced aldosterone secretion, which in turn decreases sodium and water retention[10][11][12].

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Na⁺ and H₂O Retention Aldosterone->Na_H2O_Retention BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase Na_H2O_Retention->BP_Increase Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I Inhibitor Captopril (ACE Inhibitor) Inhibitor->ACE INHIBITS

Figure 2. The Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention by ACE inhibitors.

Quantitative Data (Exemplified by Captopril)

The following tables summarize key quantitative parameters for Captopril, providing a benchmark for the potential efficacy and pharmacokinetic profile of related compounds.

In Vitro Inhibitory Activity
ParameterValueEnzyme SourceReference(s)
IC₅₀ 1.57 nM - 20.0 nMVaries (e.g., rabbit lung, sheep plasma)[13][14][15]
Kᵢ 0.99 nM - 2.0 nMVaries (e.g., rabbit lung, sheep plasma)[6][13][14]

IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency.

Pharmacokinetic Properties in Humans
ParameterValueConditionReference(s)
Bioavailability ~70%Oral administration[16]
Time to Peak Plasma Conc. (tₘₐₓ) 0.98 ± 0.13 hOral administration[17]
Elimination Half-life (t₁/₂) ~1.9 - 2.0 hoursHealthy subjects[16][18]
Metabolism Hepatic (to disulfide metabolites)-[16][19]
Excretion Primarily Renal-[16][19]
Plasma Protein Binding 25% - 30%-[19]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel enzyme inhibitors. Below is a representative protocol for determining the in vitro inhibitory activity of a compound against Angiotensin-Converting Enzyme.

Protocol: In Vitro ACE Inhibition Assay (Fluorometric)

This protocol is adapted from standard fluorometric assay procedures used to determine ACE inhibitory activity and calculate IC₅₀ values[20][21].

Objective: To measure the concentration of a test compound (e.g., this compound) required to inhibit 50% of ACE activity in vitro.

Materials:

  • Purified ACE enzyme (from rabbit lung or other source)

  • Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO₂)-Pro)

  • Assay Buffer (e.g., 150 mM Tris-HCl, pH 8.3, containing 0.1 mM ZnCl₂)

  • Test inhibitor (dissolved in a suitable solvent, e.g., DMSO or buffer)

  • Positive Control Inhibitor (e.g., Captopril)

  • 96-well black opaque microplate

  • Microplate reader with fluorescence capabilities (Excitation: ~320 nm, Emission: ~405 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the ACE enzyme in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Prepare a serial dilution of the test inhibitor and the positive control (Captopril) at various concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank Wells: Add 80 µL of buffer. These wells receive no enzyme or inhibitor.

    • Control (100% Activity) Wells: Add 40 µL of buffer and 40 µL of the ACE enzyme working solution.

    • Inhibitor Wells: Add 40 µL of each inhibitor dilution and 40 µL of the ACE enzyme working solution.

  • Pre-incubation:

    • Incubate the microplate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 50 µL of the pre-warmed fluorogenic substrate solution to all wells (except the blank) to start the reaction.

  • Measurement:

    • Immediately place the plate in the microplate reader (pre-set to 37°C).

    • Measure the fluorescence intensity kinetically every minute for 15-30 minutes. The rate of fluorescence increase is proportional to ACE activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Assay_Workflow Prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor Dilutions) Plate 2. Plate Setup (96-well) (Controls + Inhibitor Concentrations) Prep->Plate PreIncubate 3. Pre-incubation (37°C, 10 min) Plate->PreIncubate React 4. Reaction Initiation (Add Substrate) PreIncubate->React Measure 5. Kinetic Measurement (Fluorescence Reader) React->Measure Analyze 6. Data Analysis (Calculate % Inhibition, Plot Curve) Measure->Analyze Result Result: IC₅₀ Value Analyze->Result

References

An In-depth Technical Guide to N-(2-Mercapto-1-oxopropyl)-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for N-(2-Mercapto-1-oxopropyl)-L-valine. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines established chemical principles with data for analogous compounds to offer a scientifically grounded resource.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-valine, featuring a 2-mercapto-1-oxopropyl group attached to the amino nitrogen. The presence of a reactive thiol group makes this compound an interesting candidate for various applications, including as a potential antioxidant or for conjugation to other molecules.

Below is a summary of its key chemical properties:

PropertyValueSource
IUPAC Name (2S)-3-methyl-2-(2-sulfanylpropanoylamino)butanoic acid[1]
Molecular Formula C8H15NO3S[1]
Molecular Weight 205.28 g/mol [1]
CAS Number 1313496-16-0[1]
Canonical SMILES CC(C)C(C(=O)O)NC(=O)C(C)S
InChI Key LPQVCURJKWLHLV-GDVGLLTNSA-N[1]
XLogP3 0.6[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 4[1]

Structural Diagram:

G cluster_0 Step 1: Thiol Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection 2-Mercaptopropanoic_acid 2-Mercaptopropanoic acid Intermediate_1 S-acetyl-2-mercaptopropanoic acid 2-Mercaptopropanoic_acid->Intermediate_1 Acetylation Acetyl_chloride Acetyl chloride, Pyridine Acetyl_chloride->Intermediate_1 Intermediate_2 N-(S-acetyl-2-mercaptopropanoyl)-L-valine Intermediate_1->Intermediate_2 Amidation L-Valine L-Valine L-Valine->Intermediate_2 Coupling_reagents EDC, HOBt, DIPEA Coupling_reagents->Intermediate_2 Final_Product This compound Intermediate_2->Final_Product Deacetylation Deprotection_reagent Sodium methoxide Deprotection_reagent->Final_Product

References

In-Depth Technical Guide: N-(2-Mercapto-1-oxopropyl)-L-valine (CAS 1313496-16-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical and potential biological properties of N-(2-Mercapto-1-oxopropyl)-L-valine (CAS 1313496-16-0). This compound is a valine analog of Tiopronin (N-(2-mercaptopropionyl)glycine), a drug used in the treatment of cystinuria and as an antidote for heavy metal poisoning.[1] Due to the limited publicly available research specifically on this compound, this guide leverages data from its parent compound, Tiopronin, to infer its likely mechanism of action, potential therapeutic applications, and relevant experimental protocols. All quantitative data is presented in structured tables, and key conceptual frameworks are visualized using Graphviz diagrams.

Chemical Properties and Data

This compound is a chiral molecule with a thiol group, making it a reactive nucleophile and a potential chelating agent. Its physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 1313496-16-0
Molecular Formula C8H15NO3S[1]
Molecular Weight 205.27 g/mol [1]
IUPAC Name (2S)-3-methyl-2-(2-sulfanylpropanoylamino)butanoic acid[1]
Synonyms N-(2-Sulfanylpropanoyl)-L-valine; L-Valine, N-(2-mercapto-1-oxopropyl)-; (2-mercaptopropanoyl)-L-valine; (2S)-2-(2-Mercaptopropanamido)-3-methylbutanoic acid[1]
Boiling Point 407.7±30.0 °C at 760 mmHg[1]
Density 1.2±0.1 g/cm³[1]
Storage Store at room temperature[1]

Potential Biological Activity and Mechanism of Action (Inferred from Tiopronin)

The biological activity of this compound is presumed to be similar to that of Tiopronin, centering on the reactivity of its thiol group.

Thiol-Disulfide Exchange

The primary mechanism of action for Tiopronin is its ability to undergo thiol-disulfide exchange with cystine.[2][3][4] In the genetic disorder cystinuria, excessive cystine in the urine leads to the formation of kidney stones. Tiopronin's free thiol group cleaves the disulfide bond in cystine, forming a more soluble mixed disulfide of tiopronin-cysteine, thereby preventing stone formation.[2][3][5] It is highly probable that this compound acts via the same mechanism.

Thiol_Disulfide_Exchange cluster_0 Insoluble Cystine cluster_1 Drug Action cluster_2 Soluble Complex Cystine Cystine (Insoluble) SolubleComplex Mixed Disulfide (Soluble) Cystine->SolubleComplex Thiol-Disulfide Exchange ValineAnalog This compound (Thiol Drug) ValineAnalog->SolubleComplex

Mechanism of Action: Thiol-Disulfide Exchange
Antioxidant and Radical Scavenging Activity

The thiol group in Tiopronin and its analogs can act as a potent antioxidant by donating a hydrogen atom to neutralize reactive oxygen species (ROS).[3] This property may contribute to cytoprotective effects in conditions associated with oxidative stress.

Heavy Metal Chelation

Tiopronin is used as an antidote for heavy metal poisoning.[1] The sulfhydryl group can chelate heavy metals, forming stable, less toxic complexes that can be excreted from the body. This compound is expected to share this property.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the acylation of L-valine with a protected 2-mercaptopropionic acid derivative, followed by deprotection of the thiol group.

Synthesis_Workflow Start Starting Materials: L-Valine 2-Mercaptopropionic Acid Protection Protection of Thiol Group (e.g., with a trityl or acetyl group) Start->Protection Activation Activation of Carboxylic Acid (e.g., conversion to acid chloride or use of coupling agents like DCC/EDC) Protection->Activation Coupling Amide Bond Formation (Coupling of protected 2-mercaptopropionic acid with L-valine) Activation->Coupling Deprotection Deprotection of Thiol Group (e.g., acidic cleavage of trityl group) Coupling->Deprotection Purification Purification (e.g., chromatography, recrystallization) Deprotection->Purification FinalProduct This compound Purification->FinalProduct NFkB_Pathway ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK Activates ValineAnalog This compound ValineAnalog->ROS Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex (Inactive) IkB->NFkB_IkB Degrades NFkB NF-κB (Active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes

References

The Biological Activity of Mercapto-Valine Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mercapto-valine derivatives, organic compounds incorporating both a valine and a thiol (-SH) functional group, are emerging as a significant class of molecules with diverse biological activities. Their primary and most studied application is in combating antimicrobial resistance through the potent inhibition of metallo-β-lactamases (MBLs). These enzymes are a major threat to the efficacy of β-lactam antibiotics. The thiol group is crucial for this activity, acting as a zinc chelator within the MBL active site. Beyond enzyme inhibition, these derivatives serve as valuable tools in advanced peptide synthesis and show potential in other therapeutic areas. This guide provides an in-depth overview of their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.

Core Biological Activity: Inhibition of Metallo-β-Lactamases (MBLs)

The rise of bacteria expressing metallo-β-lactamases (MBLs) poses a critical threat to public health, as these enzymes can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense.[1][2] MBLs utilize one or two zinc ions in their active site to catalyze this hydrolysis.[3] Mercapto-valine derivatives and related thiol-containing compounds are designed to target this mechanism directly.

Mechanism of Action: Zinc Chelation

The primary mechanism by which mercapto-derivatives inhibit MBLs is through the chelation of the essential zinc ion(s) in the enzyme's active site.[3] The sulfur atom of the mercapto group has a high affinity for zinc.[1] By binding to the zinc, the inhibitor displaces a key water molecule involved in the hydrolysis of the antibiotic's β-lactam ring, rendering the enzyme inactive. This restores the efficacy of co-administered β-lactam antibiotics.[3][4] Some thiol-based compounds can also act as mechanism-based inhibitors, where the enzyme hydrolyzes a thiol ester bond, releasing mercaptoacetic acid in situ, which then forms a disulfide bond with a cysteine residue in the active site.[1][5]

Caption: Mechanism of MBL inhibition by a mercapto-valine derivative.

Quantitative Data: MBL Inhibitory Potency

The effectiveness of mercapto-valine derivatives and related thiol compounds is quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). Lower values indicate higher potency. The data below summarizes the activity of various mercapto-derivatives against different MBL enzymes.

Compound Class/NameTarget EnzymePotency MetricValue (µM)Reference
Mercaptoacetic Acid Thiol EstersB. cereus IIIC₅₀< 10[5]
Mercaptoacetic Acid Thiol EstersS. maltophilia L-1IC₅₀< 10[5]
Mercaptoacetic Acid Thiol EstersB. fragilis CfiAIC₅₀> 1000[5]
SB216968A. hydrophila CphAKᵢ3.9[5]
Thiodepsipeptides (Thiol form)IMP-1IC₅₀0.023 - 0.086[1]
Compound 24b (β-lactam MBLI)VIM-2Kᵢ0.85[4]
Compound 24c (β-lactam MBLI)VIM-2Kᵢ1.87[4]
R-Thiomandelic AcidB. cereusKᵢ0.09[1]
S-Thiomandelic AcidB. cereusKᵢ1.28[1]
D-CaptoprilSubclass B2Kᵢ72[1]

Application in Peptide and Glycopeptide Synthesis

Beyond enzyme inhibition, mercapto-valine derivatives, particularly β-thiol valine (penicillamine) and γ-thiol valine, are instrumental in advanced chemical biology techniques like Native Chemical Ligation (NCL).

Traceless Ligation at Sterically Hindered Sites

NCL is a powerful method for synthesizing large peptides and proteins by joining unprotected peptide segments. The reaction typically requires an N-terminal cysteine residue. However, cysteine is not always present at the desired ligation site. Mercapto-valine derivatives can be used as "surrogates" for N-terminal cysteine, enabling ligation at valine residues, which are notoriously difficult due to steric hindrance.[6][7] The process involves the reaction of a peptide thioester with the N-terminal thiol-modified valine. Following an intramolecular acyl transfer to form the stable amide bond, the auxiliary thiol group is removed, typically via radical-based desulfurization, leaving a native valine residue at the ligation junction.[7]

NCL_Workflow Peptide1 Peptide 1 (C-terminal Thioester) Intermediate Thioester-linked Intermediate Peptide1->Intermediate Trans-thioesterification Peptide2 Peptide 2 (N-terminal Mercapto-Valine) Peptide2->Intermediate Ligated_Peptide_Thiol Ligated Peptide (with Thiol Auxiliary) Intermediate->Ligated_Peptide_Thiol Intramolecular S-to-N Acyl Shift Final_Peptide Final Native Peptide (Valine at Ligation Site) Ligated_Peptide_Thiol->Final_Peptide Desulfurization (Radical-based removal of -SH)

Caption: Workflow for Native Chemical Ligation (NCL) at a valine residue.

Experimental Protocols & Methodologies

The evaluation of mercapto-valine derivatives involves a multi-step process from synthesis to biological characterization.

General Experimental Workflow

A typical workflow for assessing these compounds as MBL inhibitors involves chemical synthesis, followed by in vitro enzymatic assays to determine direct inhibitory activity. Promising candidates are then tested in cell-based assays to confirm their ability to restore antibiotic efficacy in a whole-cell context. Finally, mechanistic studies are performed to confirm the mode of action.

Experimental_Workflow A 1. Chemical Synthesis of Mercapto-Valine Derivatives B 2. In Vitro Enzyme Assay (Determine IC₅₀/Kᵢ against purified MBL) A->B C 3. Antimicrobial Susceptibility Testing (MIC determination with antibiotic) B->C Potent Inhibitors D 4. Time-Kill Assay (Confirm bactericidal synergy) C->D Synergy Observed E 5. Mechanism of Action Studies (e.g., Mass Spectrometry, Calorimetry) D->E F Lead Compound E->F Mechanism Confirmed

Caption: High-level experimental workflow for MBL inhibitor validation.

Enzyme Inhibition Assays
  • Objective: To determine the potency (IC₅₀ or Kᵢ) of a derivative against a purified MBL enzyme.

  • Protocol Outline:

    • Enzyme Preparation: Recombinant MBL enzymes (e.g., NDM-1, VIM-2) are expressed and purified.

    • Assay Buffer: A suitable buffer (e.g., HEPES) containing ZnSO₄ is prepared to ensure enzyme stability and activity.

    • Substrate: A chromogenic β-lactam substrate (e.g., CENTA or nitrocefin) is used, which changes color upon hydrolysis.

    • Reaction: The purified enzyme is pre-incubated with varying concentrations of the mercapto-valine inhibitor.

    • Measurement: The reaction is initiated by adding the substrate. The rate of hydrolysis is measured spectrophotometrically by monitoring the change in absorbance over time.

    • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The IC₅₀ value is calculated by fitting the data to a dose-response curve. Kᵢ values can be determined through Michaelis-Menten kinetics experiments at different substrate and inhibitor concentrations.

Antimicrobial Susceptibility Testing (AST)
  • Objective: To assess the ability of an inhibitor to restore the activity of a β-lactam antibiotic against a resistant bacterial strain.

  • Protocol Outline (Broth Microdilution):

    • Strain Preparation: An MBL-producing bacterial strain (e.g., K. pneumoniae NDM-1) is grown to a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).[4]

    • Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of the β-lactam antibiotic (e.g., meropenem) along the rows.

    • Inhibitor Addition: A fixed, sub-inhibitory concentration of the mercapto-valine derivative is added to all wells. Control wells contain only the antibiotic.

    • Inoculation & Incubation: The bacterial inoculum is added to all wells, and the plate is incubated for 16-20 hours at 37°C.

    • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that prevents visible bacterial growth. A significant reduction in the MIC in the presence of the inhibitor indicates successful restoration of antibiotic activity.

Time-Kill Assays
  • Objective: To determine if the combination of antibiotic and inhibitor is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

  • Protocol Outline:

    • Culture Setup: Log-phase bacterial cultures are prepared and diluted to a starting density (e.g., 10⁶ CFU/mL).

    • Treatment: Cultures are treated with the antibiotic alone, the inhibitor alone, the combination of both (at concentrations determined from MIC assays), and a no-drug control.

    • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Quantification: Serial dilutions of each aliquot are plated on agar plates. After incubation, the number of colony-forming units (CFU/mL) is counted.

    • Analysis: A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[4]

Mechanism of Action Confirmation
  • Isothermal Titration Calorimetry (ITC): This technique can be used to assess the zinc chelating activity of candidate inhibitors by directly measuring the heat changes associated with the binding interaction between the inhibitor and the zinc-loaded enzyme.[5]

  • Electrospray Mass Spectrometry (ESMS): ESMS can confirm the inhibitor's binding mechanism. For instance, an increase in the mass of the enzyme corresponding to the addition of the inhibitor or a fragment can confirm covalent modification or tight non-covalent binding.[5]

Conclusion and Future Outlook

Mercapto-valine derivatives represent a versatile chemical scaffold with significant biological activities. Their most promising application lies in the development of MBL inhibitors to combat antibiotic resistance, with several compounds showing potent activity in preclinical studies. The ability of their thiol group to effectively target the zinc-dependent mechanism of these enzymes makes them prime candidates for further development. Additionally, their utility in simplifying the synthesis of complex peptides via NCL highlights their importance as tools in chemical biology. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their in vitro potency into clinical efficacy.

References

N-(2-Mercapto-1-oxopropyl)-L-valine: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Mercapto-1-oxopropyl)-L-valine is a thiol-containing compound structurally analogous to Tiopronin, a known chelating agent and antioxidant. This technical guide delineates the putative core mechanism of action of this compound, drawing upon the established activities of its structural components and analogs. The primary proposed mechanisms are heavy metal chelation and antioxidant activity through direct radical scavenging and modulation of intracellular redox pathways. This document provides a comprehensive overview of the theoretical framework, suggested experimental validation protocols, and potential signaling pathways involved.

Introduction

This compound is identified as a valine analog of Tiopronin.[1][][3] Tiopronin is clinically used as an antidote for heavy metal poisoning and in the management of cystinuria due to its thiol group, which is a potent chelator and reducing agent.[4][5][6][7][8] The incorporation of L-valine, a branched-chain amino acid, may influence the compound's pharmacokinetic properties and contribute to its overall biological effects, potentially through modulation of mitochondrial function and cellular stress responses.[9][10][11] This guide explores the multifaceted mechanism of action of this compound, focusing on its roles in metal chelation and the mitigation of oxidative stress.

Proposed Core Mechanisms of Action

The biological activity of this compound is likely driven by two primary mechanisms stemming from its chemical structure:

  • Heavy Metal Chelation: The thiol (-SH) group is a strong nucleophile and readily forms stable complexes with heavy metal ions such as mercury, lead, and arsenic.[12][13][14] This process of chelation sequesters toxic metals, preventing their interaction with endogenous macromolecules and facilitating their excretion from the body.

  • Antioxidant and Redox Modulation: The thiol moiety can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.[15][16][17][18] Furthermore, thiol compounds can influence cellular redox homeostasis by participating in thiol-disulfide exchange reactions and potentially inducing the expression of antioxidant proteins like metallothioneins.[19][20][21][22] The L-valine component may further enhance cellular resilience to oxidative stress by supporting mitochondrial function.[9][10][11]

Signaling Pathways

Heavy Metal Detoxification Pathway

The primary pathway for heavy metal detoxification by this compound is proposed to be extracellular and intracellular chelation, followed by renal clearance.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_excretion Excretion HM Heavy Metals (e.g., Hg, Pb) Complex_extra HM-NMPOV Complex HM->Complex_extra NMPOV This compound NMPOV->Complex_extra Chelation Excretion Renal Excretion Complex_extra->Excretion HM_intra Intracellular Heavy Metals Complex_intra HM-NMPOV Complex HM_intra->Complex_intra MT Metallothionein HM_intra->MT Induces HM_MT HM-MT Complex HM_intra->HM_MT NMPOV_intra This compound NMPOV_intra->Complex_intra Chelation Complex_intra->Excretion MT->HM_MT Sequesters

Caption: Proposed heavy metal chelation pathway.

Oxidative Stress Modulation Pathway

This compound is hypothesized to mitigate oxidative stress through direct ROS scavenging and by influencing intracellular antioxidant systems.

cluster_stress Oxidative Stress cluster_intervention Intervention by this compound ROS Reactive Oxygen Species (ROS) Damage Cellular Damage ROS->Damage Neutralized Neutralized Species ROS->Neutralized Direct Scavenging NMPOV This compound NMPOV->Neutralized Mito Mitochondrial Function NMPOV->Mito Supports Antioxidant Antioxidant Enzymes (e.g., SOD, CAT) NMPOV->Antioxidant Upregulates Mito->ROS Reduces Production Antioxidant->ROS Neutralizes Prep Prepare Solutions (Drug and Metal) ITC Load ITC Instrument (Metal in cell, Drug in syringe) Prep->ITC Inject Perform Titration (Inject Drug into Metal) ITC->Inject Measure Measure Heat Changes Inject->Measure Analyze Analyze Data (Fit to Binding Model) Measure->Analyze Results Determine K_d, ΔH, n Analyze->Results Prep Prepare Solutions (Drug and DPPH) Mix Mix Drug and DPPH in 96-well plate Prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate Determine Determine IC50 Calculate->Determine Seed Seed Cells Pretreat Pre-treat with Drug Seed->Pretreat Induce Induce Oxidative Stress Pretreat->Induce Load Load with ROS Probe (DCFH-DA) Induce->Load Measure Measure Fluorescence Load->Measure Analyze Analyze Data (Determine EC50) Measure->Analyze

References

The Pivotal Role of the Thiol Group in N-(2-Mercapto-1-oxopropyl)-L-valine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Mercapto-1-oxopropyl)-L-valine, a valine analog of the established chelating agent Tiopronin, is a molecule of significant interest in the fields of toxicology and pharmacology.[1] Its therapeutic potential, particularly as an antidote for heavy metal poisoning, is intrinsically linked to the chemical reactivity of its thiol group. This technical guide provides an in-depth exploration of the multifaceted role of the thiol moiety in the mechanism of action of this compound. It covers the principles of heavy metal chelation, the antioxidant properties conferred by the sulfhydryl group, and the potential for interaction with cellular signaling pathways. This document also presents generalized experimental protocols for the synthesis and evaluation of this compound and utilizes data from analogous compounds to illustrate its potential efficacy.

Introduction

This compound is a derivative of the amino acid L-valine, featuring a crucial 2-mercapto-1-oxopropyl group attached to the amino nitrogen.[2] The presence of the thiol (-SH) group is the defining structural feature that dictates its primary biological activities.[2] As an analog of Tiopronin, which is utilized in the treatment of cystinuria and as a heavy metal chelator, this compound is presumed to operate through similar mechanisms, primarily centered on the nucleophilic and reducing properties of its thiol group.[1] This guide will dissect the chemical and biological significance of this functional group.

The Thiol Group in Heavy Metal Chelation

The principal therapeutic application of this compound is as a chelating agent for heavy metal poisoning.[1] The thiol group is a soft ligand, which, according to the Hard and Soft Acids and Bases (HSAB) theory, preferentially forms stable complexes with soft metal ions like mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺).

Mechanism of Chelation

The lone pair of electrons on the sulfur atom of the thiol group readily forms a coordinate covalent bond with a heavy metal ion. This interaction sequesters the metal ion, preventing it from binding to and disrupting the function of endogenous biomolecules such as enzymes and structural proteins. The formation of a stable, water-soluble chelate facilitates the excretion of the heavy metal from the body. The general mechanism can be depicted as follows:

Chelation_Mechanism cluster_reactants Reactants cluster_product Product Molecule This compound (R-SH) Chelate Stable Metal Chelate (R-S-M-S-R) Molecule->Chelate Coordination Metal Heavy Metal Ion (M²⁺) Metal->Chelate Binding

Figure 1: General mechanism of heavy metal chelation.
Quantitative Aspects of Chelation

Chelating AgentMetal IonLog β₂ (1:2 Metal:Ligand)Reference
Glutathione (GSH)Hg²⁺30.5[3]
Glutathione (GSH)Cd²⁺-[3]
Glutathione (GSH)Pb²⁺-[3]
Thiol-Containing PeptidesHg²⁺28.0 - 32.0[3]
Thiol-Containing PeptidesCd²⁺15.0 - 18.0[3]
Thiol-Containing PeptidesPb²⁺12.0 - 16.0[3]

Note: The data presented are for illustrative purposes and represent the range of stability constants observed for similar thiol-containing biomolecules. Experimental determination is required for this compound.

The Thiol Group in Antioxidant Defense

Beyond chelation, the thiol group of this compound can participate in redox reactions, functioning as an antioxidant. The sulfhydryl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Potential Interaction with the Keap1-Nrf2 Pathway

The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response.[4][5] Keap1, a cysteine-rich protein, acts as a sensor for oxidative stress.[6] Thiol-reactive compounds can modify the cysteine residues of Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2.[7] Nrf2 then binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. It is plausible that the thiol group of this compound could interact with Keap1, thereby activating this protective pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Molecule This compound (R-SH) Keap1_Nrf2 Keap1-Nrf2 Complex Molecule->Keap1_Nrf2 Thiol Interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub_Proteasome Inhibition Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activation

Figure 2: Postulated interaction with the Keap1-Nrf2 pathway.

Experimental Protocols

Generalized Synthesis of this compound

The synthesis of N-acyl amino acids can be achieved through various methods, with the Schotten-Baumann reaction being a common approach. A generalized protocol would involve the following steps:

  • Protection of the Thiol Group: The thiol group of 2-mercaptopropionic acid is first protected to prevent side reactions. Acetylation is a common strategy.

  • Activation of the Carboxylic Acid: The carboxylic acid of the protected 2-mercaptopropionic acid is activated, for example, by conversion to an acyl chloride using thionyl chloride.

  • Coupling Reaction: The activated acyl compound is then reacted with L-valine in an alkaline aqueous solution.

  • Deprotection of the Thiol Group: The protecting group is removed from the thiol moiety to yield the final product.

  • Purification: The product is purified using techniques such as recrystallization or chromatography.

Evaluation of Heavy Metal Chelation Efficacy

A robust method for determining the stability constants of metal-ligand complexes is potentiometric titration.

  • Preparation of Solutions: Prepare standard solutions of the metal ion (e.g., HgCl₂, CdCl₂, Pb(NO₃)₂), the ligand (this compound), and a strong base (e.g., NaOH).

  • Titration: Titrate a solution containing the ligand and the metal ion with the standard base solution.

  • Data Acquisition: Record the pH of the solution after each addition of the base.

  • Data Analysis: Plot the pH versus the volume of base added. The titration curve will show a shift in the presence of the metal ion compared to the titration of the ligand alone. This shift is used to calculate the stability constants of the metal-ligand complexes using appropriate software.[8][9]

Chelation_Evaluation_Workflow Start Start Prep_Solutions Prepare Standard Solutions (Ligand, Metal, Base) Start->Prep_Solutions Titration Potentiometric Titration of Ligand +/- Metal Prep_Solutions->Titration Data_Acquisition Record pH vs. Volume of Base Titration->Data_Acquisition Plot_Curves Plot Titration Curves Data_Acquisition->Plot_Curves Calculate_Constants Calculate Stability Constants (log β) Plot_Curves->Calculate_Constants End End Calculate_Constants->End

Figure 3: Workflow for evaluating chelation efficacy.

Conclusion and Future Directions

The thiol group is the cornerstone of the biological activity of this compound. Its ability to chelate heavy metals and potentially modulate cellular antioxidant responses makes it a compound of significant therapeutic interest. While its mechanism of action can be inferred from its structural similarity to Tiopronin and other thiol-containing molecules, there is a clear need for further research to specifically characterize its properties. Future studies should focus on:

  • Quantitative determination of stability constants for a range of heavy metal ions.

  • Detailed investigation of its interaction with the Keap1-Nrf2 pathway and other relevant signaling cascades.

  • In vivo studies to evaluate its efficacy and safety profile as a chelating agent.

A deeper understanding of the role of the thiol group in this compound will be instrumental in harnessing its full therapeutic potential.

References

N-(2-Mercapto-1-oxopropyl)-L-valine: A Potential Tiopronin Analog for Enhanced Heavy Metal Chelation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-Mercapto-1-oxopropyl)-L-valine, a valine analog of the established drug Tiopronin. While Tiopronin is primarily used in the management of cystinuria, its thiol-based structure also confers heavy metal chelating properties. This document explores the potential of this compound as a novel therapeutic agent with potentially improved efficacy and safety in the context of heavy metal detoxification. This guide will detail the known properties of Tiopronin as a benchmark, and through structural analogy, extrapolate the anticipated characteristics of its valine counterpart. Furthermore, it will lay out proposed experimental protocols for its synthesis and biological evaluation, and present conceptual signaling pathways and experimental workflows to guide future research and development.

Introduction: The Therapeutic Potential of Thiol-Containing Compounds

Thiol (-SH) groups are critical functional moieties in a variety of biological processes and are the cornerstone of several therapeutic agents. Their ability to undergo thiol-disulfide exchange and to form stable complexes with metal ions makes them particularly effective in managing conditions such as cystinuria and heavy metal poisoning.

Tiopronin, or N-(2-mercaptopropionyl)glycine, is a well-characterized thiol-containing drug. It is approved for the treatment of severe homozygous cystinuria, where it acts by forming a more soluble mixed disulfide with cystine, thereby preventing the formation of cystine kidney stones.[1][2][3] Beyond this primary indication, Tiopronin has been investigated for its utility as a chelating agent for heavy metals.[4]

This compound is a structural analog of Tiopronin, where the glycine residue is replaced by L-valine. This substitution introduces a bulkier, more lipophilic isopropyl side chain, which may influence the compound's pharmacokinetic and pharmacodynamic properties, potentially offering advantages over Tiopronin in specific therapeutic applications such as heavy metal chelation.[5][]

This technical guide aims to provide a foundational resource for researchers interested in the development of this compound as a therapeutic agent.

Tiopronin: A Clinical and Pharmacological Benchmark

A thorough understanding of Tiopronin is essential for evaluating the potential of its valine analog.

Mechanism of Action

In the context of cystinuria, Tiopronin's efficacy stems from a thiol-disulfide exchange reaction with cystine. The thiol group of Tiopronin attacks the disulfide bond of the sparingly soluble cystine, forming a water-soluble mixed disulfide complex. This reduces the concentration of free cystine in the urine, preventing its precipitation and the formation of renal calculi.[1][2][7]

As a heavy metal chelator, the thiol group of Tiopronin can directly bind to heavy metal ions, forming stable complexes that can be renally excreted. This mechanism is crucial for mitigating the toxic effects of metals like mercury, lead, and copper.[4]

Pharmacokinetic Profile

The pharmacokinetic parameters of Tiopronin have been well-documented and are summarized in the table below.

ParameterValueReference
Bioavailability (oral) ~63%[1]
Time to Peak Plasma Concentration (Tmax) 3-6 hours[1]
Plasma Protein Binding Extensive[1]
Terminal Half-life (total drug) ~53 hours[1]
Terminal Half-life (unbound drug) ~1.8 hours[1]
Metabolism Hydrolysis to 2-mercaptopropionic acid (10-15%)[1]
Excretion Primarily renal[1]

This compound: A Promising Analog

While specific experimental data for this compound is scarce in publicly available literature, its structural similarity to Tiopronin allows for informed hypotheses regarding its potential properties and advantages.

Rationale for Development

The substitution of glycine with L-valine introduces an isopropyl group, which increases the lipophilicity of the molecule. This modification could lead to:

  • Enhanced cell membrane permeability: Potentially allowing for more effective intracellular chelation of heavy metals.

  • Altered pharmacokinetic profile: Changes in absorption, distribution, metabolism, and excretion (ADME) could lead to a more favorable dosing regimen.

  • Modified binding affinity: The valine residue may influence the binding affinity and selectivity for specific metal ions.

Physicochemical Properties
PropertyThis compoundTiopronin
Molecular Formula C8H15NO3SC5H9NO3S
Molecular Weight 205.27 g/mol 163.19 g/mol
CAS Number 1313496-16-01953-02-2

Proposed Experimental Protocols

To fully characterize this compound and validate its therapeutic potential, a series of in vitro and in vivo studies are required.

Synthesis of this compound

A proposed synthetic route is outlined below, based on standard peptide coupling techniques.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A L-Valine Reaction Peptide Coupling Reaction A->Reaction B 2-Mercaptopropionic acid B->Reaction C Coupling Agent (e.g., DCC/NHS) C->Reaction D Base (e.g., Triethylamine) D->Reaction E Solvent (e.g., Dichloromethane) E->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Methodology:

  • Protection of Thiol Group: The thiol group of 2-mercaptopropionic acid may require protection (e.g., with a trityl group) prior to the coupling reaction to prevent side reactions.

  • Activation of Carboxylic Acid: 2-Mercaptopropionic acid is activated using a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an appropriate solvent like dichloromethane (DCM).

  • Coupling Reaction: L-valine is added to the activated 2-mercaptopropionic acid in the presence of a base (e.g., triethylamine) to facilitate the amide bond formation.

  • Deprotection: If a protecting group was used for the thiol, it is removed under appropriate conditions (e.g., acidic conditions for a trityl group).

  • Purification: The crude product is purified using standard techniques such as column chromatography to yield the final product.

  • Characterization: The structure and purity of the synthesized this compound should be confirmed by techniques such as NMR, mass spectrometry, and HPLC.

In Vitro Evaluation of Heavy Metal Chelation

Objective: To assess the ability of this compound to chelate various heavy metals in vitro and compare its efficacy to Tiopronin.

Methodology:

  • Isothermal Titration Calorimetry (ITC): To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between the compound and heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺, As³⁺).

  • Competitive Binding Assays: Using fluorescent probes that are quenched upon binding to heavy metals, the ability of the test compounds to displace the probe can be measured, providing a relative measure of binding affinity.

  • In Vitro Cell-Based Assays:

    • Cell Viability Assay: Human cell lines (e.g., HepG2, HEK293) are exposed to a toxic concentration of a heavy metal in the presence and absence of varying concentrations of this compound and Tiopronin. Cell viability is assessed using assays like MTT or LDH release.

    • Intracellular Metal Accumulation: Cells are treated with a heavy metal and the chelating agents. The intracellular concentration of the heavy metal is then quantified using techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

In Vivo Preclinical Studies

Objective: To evaluate the in vivo efficacy and safety of this compound in an animal model of heavy metal toxicity.

Methodology:

  • Animal Model: Rodents (e.g., rats or mice) are exposed to a sub-lethal dose of a heavy metal (e.g., via drinking water or injection).

  • Treatment: Animals are then treated with this compound, Tiopronin, or a vehicle control at various doses and for a specified duration.

  • Efficacy Assessment:

    • Tissue Metal Distribution: At the end of the study, key organs (e.g., kidneys, liver, brain) are harvested, and the concentration of the heavy metal is determined by ICP-MS.

    • Biomarkers of Toxicity: Markers of organ damage (e.g., serum creatinine and BUN for kidney function, ALT and AST for liver function) are measured.

    • Behavioral Tests: To assess any neurotoxic effects of the heavy metal and the potential neuroprotective effects of the chelating agents.

  • Pharmacokinetic Studies: To determine the ADME properties of this compound in the animal model.

Signaling Pathways and Conceptual Frameworks

The primary mechanism of action for this compound in heavy metal detoxification is expected to be direct chelation. The following diagram illustrates this proposed mechanism.

G cluster_intake Exposure cluster_body In the Body cluster_intervention Therapeutic Intervention cluster_excretion Excretion HM Heavy Metal (e.g., Hg²⁺, Pb²⁺) Target Cellular Targets (Proteins, Enzymes) HM->Target Chelation Chelation HM->Chelation Toxicity Cellular Damage & Toxicity Target->Toxicity Analog This compound Analog->Chelation Chelation->Target Prevents Binding Complex Stable Metal-Chelate Complex Chelation->Complex Excretion Renal Excretion Complex->Excretion

Caption: Proposed mechanism of action for heavy metal detoxification.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, analog of Tiopronin. The logical next steps in the development of this compound involve its chemical synthesis and a systematic in vitro and in vivo evaluation of its efficacy and safety as a heavy metal chelating agent. Direct comparative studies with Tiopronin will be crucial to establish its potential advantages. The experimental frameworks provided in this guide offer a roadmap for researchers to unlock the therapeutic potential of this novel compound.

References

An In-depth Technical Guide on the Theoretical Properties of N-(2-Mercapto-1-oxopropyl)-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Mercapto-1-oxopropyl)-L-valine, a derivative of the essential amino acid L-valine, is a thiol-containing compound with significant therapeutic potential. As a valine analog of Tiopronin, it is primarily recognized for its role as an antidote in heavy metal poisoning.[][2] This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, proposed mechanisms of action, and potential experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel chelating agents and antioxidants.

Chemical and Physical Properties

This compound is structurally characterized by a 2-mercapto-1-oxopropyl group attached to the amino nitrogen of L-valine.[3] This structure, particularly the presence of a reactive thiol (-SH) group, is central to its biological activity. The key physicochemical properties are summarized in the tables below.

Table 1: General Chemical Properties
PropertyValueSource
IUPAC Name (2S)-3-methyl-2-(2-sulfanylpropanoylamino)butanoic acid[3]
Synonyms (2-Mercaptopropanoyl)-L-valine, Tiopronin valine analog[4]
CAS Number 1313496-16-0[3]
Molecular Formula C8H15NO3S[][3]
Molecular Weight 205.28 g/mol [3]
Canonical SMILES CC(C)C(C(=O)O)NC(=O)C(C)S[]
InChI Key LPQVCURJKWLHLV-GDVGLLTNSA-N[][3]
Table 2: Computed Physicochemical Properties
PropertyValueSource
XLogP3 0.6[3]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 4[3]
Exact Mass 205.07726451 Da[3]
Boiling Point 407.7 ± 30.0 °C at 760 mmHg[]
Density 1.2 ± 0.1 g/cm³[]

Proposed Mechanisms of Action

The therapeutic effects of this compound are believed to be mediated through two primary mechanisms, inherited from its parent compound, Tiopronin: chelation of heavy metals and antioxidant activity.

Chelation of Heavy Metals

The thiol group of this compound can act as a potent chelating agent, forming stable complexes with heavy metal ions. This process renders the metals biologically inert and facilitates their excretion from the body. This mechanism is crucial for its application as an antidote in heavy metal poisoning.

Chelation of a toxic heavy metal ion by this compound.
Antioxidant Activity

The thiol group can also participate in redox reactions, acting as a potent antioxidant. It can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This antioxidant property is crucial in mitigating the cellular stress induced by heavy metals and other toxins.[5]

Neutralization of reactive oxygen species by this compound.

Experimental Protocols

Due to the limited availability of direct experimental studies on this compound, the following protocols are based on established methods for its parent compound, Tiopronin, and other thiol-containing compounds.

Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of Tiopronin.[6] This would involve the acylation of L-valine with 2-mercaptopropionyl chloride or a protected precursor, followed by deprotection of the thiol group.

Synthesis_Workflow Start Starting Materials: L-Valine 2-Mercaptopropionic Acid Derivative Step1 Acylation Reaction: Coupling of L-Valine with the 2-mercaptopropionic acid derivative. Start->Step1 Step2 Deprotection (if necessary): Removal of any protecting groups from the thiol moiety. Step1->Step2 Step3 Purification: Chromatography (e.g., HPLC) to isolate the final product. Step2->Step3 End This compound Step3->End

A generalized workflow for the synthesis of this compound.

Methodology:

  • Acylation: L-valine is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent). The pH is adjusted to be basic to deprotonate the amino group. A protected 2-mercaptopropionic acid derivative (e.g., S-acetyl-2-mercaptopropionyl chloride) is added dropwise with stirring at a controlled temperature.

  • Deprotection: If a protected thiol was used, a deprotection step is necessary. For an S-acetyl group, this can be achieved by treatment with a base such as sodium hydroxide or with a reducing agent.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography. High-performance liquid chromatography (HPLC) is a suitable method for obtaining a highly pure product.[7][8][9] The identity and purity of the final compound should be confirmed by analytical techniques like NMR, mass spectrometry, and elemental analysis.

In Vitro Chelation Assay

The ability of this compound to chelate heavy metals can be assessed using a competitive binding assay with a colorimetric indicator.

Methodology:

  • Preparation of Reagents: Prepare solutions of a heavy metal salt (e.g., lead(II) acetate), a colorimetric indicator that complexes with the metal (e.g., xylenol orange), and this compound at various concentrations.

  • Assay Procedure: In a microplate, add the heavy metal solution and the colorimetric indicator. This will form a colored complex. Then, add different concentrations of this compound to the wells.

  • Measurement: After an incubation period, measure the absorbance of the solution at the wavelength corresponding to the metal-indicator complex. A decrease in absorbance indicates that the test compound has chelated the metal, displacing the indicator.

  • Data Analysis: Calculate the percentage of metal chelation for each concentration of the test compound and determine the IC50 value.

In Vitro Antioxidant Assays

Several assays can be employed to evaluate the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow.

  • Methodology: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of this compound. The absorbance is measured at 517 nm after a specific incubation time. The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

CUPRAC (CUPric Reducing Antioxidant Capacity) Assay:

  • Principle: This assay is based on the reduction of Cu(II)-Neocuproine complex to the highly colored Cu(I)-Neocuproine complex by the antioxidant. This method is particularly suitable for thiol-containing antioxidants.[10]

  • Methodology: Solutions of copper(II) chloride, neocuproine, and ammonium acetate buffer are mixed. Then, different concentrations of this compound are added. The absorbance is measured at 450 nm. The antioxidant capacity is often expressed as Trolox equivalents.[10]

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, its antioxidant properties suggest potential interactions with redox-sensitive signaling pathways. Based on studies of other thiol-containing antioxidants, it may modulate pathways such as NF-κB and MAPK, which are involved in inflammation and cellular stress responses. However, it is important to note that the oncoprotein Tio has been shown to activate the NF-κB pathway, and further research is needed to determine the specific effects of this compound.[11]

Conclusion

This compound is a promising molecule with significant potential as a therapeutic agent, particularly in the context of heavy metal detoxification. Its theoretical properties, derived from its chemical structure and analogy to Tiopronin, suggest potent chelation and antioxidant activities. The experimental protocols and mechanistic insights provided in this guide offer a framework for future research to validate these properties and explore its full therapeutic potential. Further in-depth studies are warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Potential Therapeutic Targets for N-(2-Mercapto-1-oxopropyl)-L-valine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Mercapto-1-oxopropyl)-L-valine, a valine analogue of the established therapeutic agent Tiopronin, presents a compelling avenue for research into novel therapeutic strategies.[1][] While specific data on this compound remains limited, its structural similarity to Tiopronin suggests a shared mechanism of action and therapeutic potential. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, drawing primarily from the extensive research on Tiopronin. The core activities discussed include its role as a thiol-disulfide exchange agent, a heavy metal chelator, and its emerging potential as an antioxidant and anti-inflammatory agent. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this molecule.

Introduction

This compound is a thiol-containing compound structurally related to the amino acid valine. It is recognized as an analogue of Tiopronin (N-(2-mercaptopropionyl)glycine), a drug primarily used in the management of cystinuria and as an antidote for heavy metal poisoning.[1][] The therapeutic efficacy of such thiol-containing compounds is largely attributed to the reactive sulfhydryl (-SH) group, which can participate in various biochemical reactions. Given the paucity of direct research on this compound, this guide will extrapolate its potential therapeutic targets from the well-documented mechanisms of Tiopronin.

Core Therapeutic Mechanisms and Potential Targets

The primary therapeutic actions of thiol-containing compounds like this compound are centered around their ability to engage in thiol-disulfide exchange, chelate heavy metals, and mitigate oxidative and inflammatory damage.

Thiol-Disulfide Exchange: The Case of Cystinuria

Mechanism: In the genetic disorder cystinuria, impaired renal reabsorption of the amino acid cystine leads to its accumulation and the formation of kidney stones. Tiopronin's primary mechanism of action involves a thiol-disulfide exchange with cystine. The sulfhydryl group of Tiopronin reduces the disulfide bond in cystine, forming a more soluble mixed disulfide (Tiopronin-cysteine). This prevents the crystallization of cystine and subsequent stone formation. It is highly probable that this compound acts via an identical mechanism.

Potential Therapeutic Target: The primary target in this context is the disulfide bond of cystine in the renal tubules.

Thiol_Disulfide_Exchange cluster_0 Insoluble Cystine cluster_1 Therapeutic Intervention cluster_2 Soluble Complex Cystine Cystine (Insoluble) Mixed_Disulfide Mixed Disulfide (Soluble) Cystine->Mixed_Disulfide Thiol-Disulfide Exchange Thiol_Drug This compound (Thiol Drug) Thiol_Drug->Mixed_Disulfide

Figure 1: Proposed Thiol-Disulfide Exchange Mechanism.

Heavy Metal Chelation

Mechanism: this compound is described as an antidote for heavy metal poisoning.[1][] Thiol-containing compounds are effective chelating agents for heavy metals such as mercury, lead, and arsenic. The sulfhydryl group forms stable coordinate bonds with these metal ions, creating a less toxic, water-soluble complex that can be readily excreted from the body.

Potential Therapeutic Targets: The primary targets are heavy metal ions (e.g., Hg²⁺, Pb²⁺, As³⁺) that have accumulated in tissues and are exerting toxic effects.

Heavy_Metal_Chelation cluster_0 Toxic State cluster_1 Chelation Therapy cluster_2 Detoxification Heavy_Metal Heavy Metal Ion (Toxic) Biological_Target Biological Target (e.g., Enzyme) Heavy_Metal->Biological_Target Binds and causes toxicity Chelate_Complex Metal-Chelate Complex (Non-toxic, Excretable) Heavy_Metal->Chelate_Complex Chelation Chelator This compound (Chelating Agent) Chelator->Chelate_Complex

Figure 2: General Mechanism of Heavy Metal Chelation.

Antioxidant and Anti-inflammatory Pathways

Mechanism: The thiol group of compounds like Tiopronin can act as a potent antioxidant. It can directly scavenge reactive oxygen species (ROS) and participate in the regeneration of other endogenous antioxidants, such as glutathione. By reducing oxidative stress, these compounds can indirectly modulate inflammatory signaling pathways that are often triggered by oxidative damage.

Potential Therapeutic Targets:

  • Reactive Oxygen Species (ROS): Direct scavenging of free radicals.

  • Nuclear factor erythroid 2-related factor 2 (Nrf2): Potential activation of the Nrf2 pathway, a master regulator of the antioxidant response.

  • Nuclear Factor-kappa B (NF-κB): Potential inhibition of the pro-inflammatory NF-κB signaling pathway.

Antioxidant_Anti_inflammatory_Pathway cluster_0 Cellular Stress cluster_1 Therapeutic Intervention cluster_2 Signaling Pathways cluster_3 Cellular Response Oxidative_Stress Oxidative Stress (e.g., ROS) NFkB NF-κB Pathway Oxidative_Stress->NFkB Activates Thiol_Drug This compound Thiol_Drug->Oxidative_Stress Scavenges Nrf2 Nrf2 Pathway Thiol_Drug->Nrf2 Potentially Activates Thiol_Drug->NFkB Potentially Inhibits Antioxidant_Response Antioxidant Gene Expression Nrf2->Antioxidant_Response Induces Inflammation Inflammatory Response NFkB->Inflammation Promotes

Figure 3: Potential Antioxidant and Anti-inflammatory Signaling Pathways.

Quantitative Data (Inferred from Tiopronin)

As no direct quantitative data for this compound is publicly available, the following table summarizes key pharmacokinetic parameters of its parent compound, Tiopronin, to provide a potential reference point for future studies.

ParameterValue (for Tiopronin)Reference
Bioavailability~40-60%DrugBank
Time to Peak Plasma Concentration1-3 hoursMedscape
Protein BindingExtensiveDrugBank
Elimination Half-life~1.8 hours (unbound)DrugBank
ExcretionPrimarily renalMedscape

Experimental Protocols (Proposed for this compound)

The following are proposed experimental protocols to elucidate the therapeutic potential of this compound, based on the established methodologies for similar thiol compounds.

In Vitro Thiol-Disulfide Exchange Assay

Objective: To quantify the rate of reduction of cystine by this compound.

Methodology:

  • Prepare a solution of L-cystine in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add a known concentration of this compound to initiate the reaction.

  • Monitor the decrease in cystine concentration over time using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde).

  • Calculate the reaction kinetics to determine the efficiency of the thiol-disulfide exchange.

Heavy Metal Chelation Assay (e.g., using Isothermal Titration Calorimetry)

Objective: To determine the binding affinity and stoichiometry of this compound with various heavy metal ions.

Methodology:

  • Prepare solutions of this compound and a heavy metal salt (e.g., HgCl₂) in a suitable buffer.

  • Use an Isothermal Titration Calorimeter (ITC) to titrate the heavy metal solution into the solution of the compound.

  • Measure the heat changes upon binding to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

In Vitro Antioxidant Capacity Assays

Objective: To assess the radical scavenging activity of this compound.

Methodology:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measure the ability of the compound to scavenge the stable DPPH free radical by monitoring the decrease in absorbance at 517 nm.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Evaluate the scavenging of the ABTS radical cation by measuring the reduction in absorbance at 734 nm.

  • Cellular Antioxidant Assay: Utilize cell-based assays (e.g., using DCFH-DA probe in a relevant cell line like HepG2) to measure the reduction of intracellular ROS levels after exposure to an oxidative stressor in the presence and absence of the compound.

Anti-inflammatory Activity Assay (e.g., in Macrophages)

Objective: To investigate the effect of this compound on inflammatory responses in vitro.

Methodology:

  • Culture a macrophage cell line (e.g., RAW 264.7).

  • Pre-treat the cells with varying concentrations of this compound.

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).

  • Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.

  • Assess the activation of the NF-κB pathway by Western blotting for key signaling proteins (e.g., phosphorylated p65).

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation Compound This compound Thiol_Assay Thiol-Disulfide Exchange Assay (HPLC) Compound->Thiol_Assay Chelation_Assay Heavy Metal Chelation Assay (ITC) Compound->Chelation_Assay Antioxidant_Assay Antioxidant Capacity Assays (DPPH, ABTS) Compound->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (ELISA, Western) Compound->Anti_inflammatory_Assay Data_Analysis Kinetic Analysis, Binding Affinity, IC50 Determination Thiol_Assay->Data_Analysis Chelation_Assay->Data_Analysis Cellular_ROS Cellular ROS Measurement Antioxidant_Assay->Cellular_ROS Antioxidant_Assay->Data_Analysis Cytokine_Analysis Cytokine Production Analysis Anti_inflammatory_Assay->Cytokine_Analysis Signaling_Pathway Signaling Pathway Analysis (Nrf2, NF-κB) Anti_inflammatory_Assay->Signaling_Pathway Cellular_ROS->Data_Analysis Cytokine_Analysis->Data_Analysis Signaling_Pathway->Data_Analysis Mechanism_Elucidation Elucidation of Therapeutic Mechanism Data_Analysis->Mechanism_Elucidation

References

The Critical Influence of Stereochemistry on the Bioactivity of N-(2-Mercapto-1-oxopropyl)-L-valine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Mercapto-1-oxopropyl)-L-valine, a molecule of significant interest in medicinal chemistry, possesses two chiral centers, giving rise to distinct stereoisomers. This technical guide delves into the profound impact of its three-dimensional arrangement on its biological activity. While the inherent L-configuration of the valine residue is defined, the stereocenter at the second position of the mercaptopropionyl moiety dictates the formation of diastereomers, namely (2R)- and (2S)-N-(2-Mercapto-1-oxopropyl)-L-valine. This document explores the stereoselective synthesis, analytical separation, and differential pharmacological effects of these stereoisomers, providing a comprehensive resource for researchers in drug discovery and development.

Introduction

The principle of stereoisomerism is a cornerstone of pharmacology, dictating that the spatial orientation of atoms within a molecule can dramatically influence its interaction with biological targets. This compound, a structural analogue of the angiotensin-converting enzyme (ACE) inhibitor captopril, exemplifies this principle. The molecule's two stereocenters, one at the alpha-carbon of the L-valine and the other at the carbon bearing the thiol group, result in the potential for four stereoisomers. However, as the L-isomer of valine is typically used in synthesis, the primary focus lies on the two diastereomers arising from the mercaptopropionyl moiety. Understanding the unique biological properties of each diastereomer is paramount for the development of stereochemically pure and efficacious therapeutic agents.

Stereochemistry of this compound

The core structure of this compound features two chiral centers. The first is at the C-2 position of the valine residue, which is predetermined as the (S)-configuration due to the use of naturally occurring L-valine in its synthesis. The second chiral center is located at the C-2 position of the mercaptopropionyl group. This gives rise to two possible diastereomers:

  • (2S,2'S)-N-(2-Mercapto-1-oxopropyl)-L-valine

  • (2S,2'R)-N-(2-Mercapto-1-oxopropyl)-L-valine

The differing spatial arrangements of the thiol and methyl groups on the mercaptopropionyl moiety can lead to distinct binding affinities and pharmacological activities.

stereoisomers cluster_S (2S,2'S)-isomer cluster_R (2S,2'R)-isomer S_isomer R_isomer S_isomer->R_isomer Diastereomers

Caption: Diastereomers of this compound.

Stereoselective Synthesis and Separation

The synthesis of stereochemically pure diastereomers of this compound presents a significant chemical challenge. Control over the stereocenter in the 2-mercaptopropionyl fragment is crucial.

Synthetic Strategies

Stereoselective synthesis can be approached through two main routes:

  • Chiral Pool Synthesis: Utilizing a chiral starting material for the mercaptopropionyl moiety, such as (R)- or (S)-2-chloropropionic acid, which can then be coupled with L-valine.

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity during the formation of the mercaptopropionyl stereocenter.

A general synthetic workflow is outlined below:

synthesis_workflow start L-Valine & (R/S)-2-Chloropropionic acid step1 Amide Coupling start->step1 step2 Thiol Introduction step1->step2 step3 Purification step2->step3 end_S (2S,2'S)-isomer step3->end_S end_R (2S,2'R)-isomer step3->end_R

Caption: General synthetic workflow for diastereomers.

Experimental Protocol: Amide Coupling (Illustrative)

Objective: To couple L-valine with a chiral 2-halopropionyl halide.

Materials:

  • L-valine methyl ester hydrochloride

  • (R)- or (S)-2-chloropropionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend L-valine methyl ester hydrochloride in DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Add TEA dropwise to the suspension.

  • Slowly add a solution of (R)- or (S)-2-chloropropionyl chloride in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography.

Chiral Separation

Due to the potential for incomplete stereoselectivity in synthesis, the separation of the resulting diastereomers is often necessary. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Table 1: Illustrative Chiral HPLC Parameters

ParameterCondition
Column Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol with trifluoroacetic acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25°C

Differential Biological Activity

While specific quantitative data for the individual diastereomers of this compound is not extensively available in the public domain, the well-documented stereoselectivity of the related ACE inhibitor, captopril, provides a strong basis for expecting significant differences in their biological activities. Captopril has two chiral centers, and its therapeutic efficacy is primarily attributed to the (S,S)-isomer.

Table 2: ACE Inhibition Activity of Captopril Stereoisomers (for comparison)

StereoisomerRelative ACE Inhibitory Potency
(S,S)-captopril100
(R,S)-captopril~1
(S,R)-captopril<1
(R,R)-captopril<1

Data is illustrative and based on published literature for captopril.

It is highly probable that one diastereomer of this compound will exhibit significantly greater potency as an inhibitor of its target enzyme(s) than the other. This is due to the specific three-point binding model proposed for ACE inhibitors, where the thiol group, the amide carbonyl, and the carboxylate group must align precisely with the active site of the enzyme.

binding_model cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor Zn Zn²⁺ Pocket1 S1 Pocket Pocket2 S2 Pocket Thiol Thiol Group Thiol->Zn Coordinates Carbonyl Amide Carbonyl Carbonyl->Pocket1 H-bonds Carboxylate Carboxylate Carboxylate->Pocket2 Ionic Interaction

Caption: ACE inhibitor binding model.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological activity. The presence of two chiral centers necessitates careful consideration of stereoselective synthesis and analytical methods to isolate and characterize the individual diastereomers. Based on the established principles of stereopharmacology and data from analogous compounds like captopril, it is evident that one diastereomer is likely to be significantly more active than the other. For drug development professionals, the investment in stereochemically pure compounds is essential to maximize therapeutic efficacy and minimize potential off-target effects and metabolic liabilities associated with the less active isomer. Further research to quantify the specific activities of the (2R)- and (2S)-N-(2-Mercapto-1-oxopropyl)-L-valine diastereomers is crucial for unlocking the full therapeutic potential of this compound.

N-(2-Mercapto-1-oxopropyl)-L-valine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information regarding the chemical properties of N-(2-Mercapto-1-oxopropyl)-L-valine.

Chemical Identity and Properties

This compound is a derivative of the amino acid L-valine.[1] It is structurally characterized by a 2-mercapto-1-oxopropyl group attached to the amino nitrogen of L-valine.[1] This compound is also recognized as a valine analog of Tiopronin and has applications as an antidote for heavy metal poisoning.[][3]

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C8H15NO3S[][3][4][5]
Molecular Weight 205.27 g/mol [][3][4][5]
IUPAC Name (2S)-3-methyl-2-(2-sulfanylpropanoylamino)butanoic acid[1][]
CAS Number 1313496-16-0[1][4][5]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound would be presented in this section. This would include, but not be limited to, methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity of the compound.

(Note: Specific experimental data is not available in the provided context.)

Molecular Structure and Logical Relationships

The structural components of this compound can be visualized as the combination of two primary moieties: an L-valine residue and a 2-mercaptopropanoyl group. The following diagram illustrates this logical relationship.

A This compound B L-Valine Moiety A->B contains C 2-Mercaptopropanoyl Moiety A->C contains F Amide Bond A->F linked by D Isopropyl Group B->D E Carboxylic Acid Group B->E G Thiol (Mercapto) Group C->G H Propanoyl Group C->H

Caption: Logical breakdown of this compound.

References

Safety and Handling of N-(2-Mercapto-1-oxopropyl)-L-valine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-(2-Mercapto-1-oxopropyl)-L-valine (CAS No. 1313496-16-0) is readily available in the public domain. The following information is compiled based on the safety profile of its structural analog, Tiopronin, and general knowledge of handling thiol-containing compounds. This guide is intended for use by trained professionals in a laboratory or drug development setting and should be supplemented with a thorough risk assessment before handling this chemical.

This in-depth technical guide provides comprehensive information on the safe handling, storage, and disposal of this compound. It is designed for researchers, scientists, and drug development professionals to minimize risks associated with the handling of this compound.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of a substance is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C8H15NO3SN/A
Molecular Weight 205.27 g/mol N/A
CAS Number 1313496-16-0N/A
Appearance Not available (likely a solid)N/A
Storage Temperature 2-8°C (Refrigerator)[1]

Hazard Identification and Toxicity

Due to the lack of specific toxicity data for this compound, the hazard classification of its analog, Tiopronin, is used as a primary reference.

GHS Classification (based on Tiopronin):

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[3]

  • Skin Contact: May cause skin irritation.[3]

  • Eye Contact: May cause eye irritation.[3]

  • Ingestion: Harmful if swallowed.[2]

Toxicological Data (Tiopronin):

TestResultSpeciesSource
Acute Oral ToxicityCategory 4 (Harmful if swallowed)N/A[2]

Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted to determine the appropriate PPE.

EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[4]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if working with powders or in a poorly ventilated area.
Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or volatile solutions.[5]

  • Ensure easy access to an eyewash station and safety shower.[3]

Storage
  • Store in a tightly sealed container in a refrigerator at 2-8°C.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
Skin Contact Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Fire and Explosion Hazard

Extinguishing Media
  • Suitable: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Unsuitable: Do not use a heavy water stream as it may scatter and spread the fire.

Hazardous Combustion Products
  • Combustion may produce toxic gases, including carbon oxides, nitrogen oxides, and sulfur oxides.

Fire-Fighting Instructions
  • Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust or vapors.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a chemical waste container. Decontaminate the spill area with a 10% bleach solution, followed by a water rinse.[5]

Disposal Considerations

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated packaging should be treated as the product itself.

Experimental Protocols

General Handling of Thiol Compounds

Thiol_Handling_Workflow

Caption: General workflow for handling thiol-containing compounds.

Proposed Protocol for Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This is a generalized protocol and should be adapted and approved by the relevant institutional animal care and use committee (IACUC).

Acute_Toxicity_Protocol

Caption: A simplified workflow for acute oral toxicity testing.

Signaling Pathways and Logical Relationships

PPE_Decision_Tree

Caption: Decision tree for selecting appropriate PPE.

References

Methodological & Application

Synthesis Protocol for N-(2-Mercapto-1-oxopropyl)-L-valine: An Application Note for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(2-Mercapto-1-oxopropyl)-L-valine is a thiol-containing amino acid derivative of significant interest in drug development, particularly as an analogue of Tiopronin.[1][] Tiopronin is an established therapeutic agent used in the management of cystinuria, a genetic disorder characterized by the accumulation of cystine stones in the kidneys and bladder.[3][4][5] The therapeutic effect of Tiopronin is attributed to its free thiol group, which participates in a thiol-disulfide exchange reaction with cystine, cleaving it into more soluble cysteine-tiopronin mixed disulfides.[3][5][6][7] Given its structural similarity, this compound is hypothesized to exhibit a comparable mechanism of action, making it a valuable candidate for further investigation as a potential treatment for cystinuria and other conditions involving disulfide bond-related pathologies. This document provides a detailed protocol for the chemical synthesis of this compound for research and preclinical development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C8H15NO3S[8]
Molecular Weight 205.28 g/mol [8]
IUPAC Name (2S)-3-methyl-2-(2-sulfanylpropanoylamino)butanoic acid[8]
CAS Number 1313496-16-0[8]
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in water and polar organic solvents (predicted)N/A

Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step sequence. The first step involves the formation of an amide bond between L-valine and 2-(acetylthio)propanoic acid to yield the protected intermediate, N-(2-acetylthiopropanoyl)-L-valine. The subsequent step is the deprotection of the acetyl group to unveil the free thiol, affording the target compound.

Synthesis_Pathway L-valine L-valine Coupling Coupling L-valine->Coupling 2-(acetylthio)propanoic acid 2-(acetylthio)propanoic acid 2-(acetylthio)propanoic acid->Coupling N-(2-acetylthiopropanoyl)-L-valine N-(2-acetylthiopropanoyl)-L-valine Coupling->N-(2-acetylthiopropanoyl)-L-valine Deprotection Deprotection N-(2-acetylthiopropanoyl)-L-valine->Deprotection This compound This compound Deprotection->this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-acetylthiopropanoyl)-L-valine

This procedure details the amide coupling reaction between L-valine and 2-(acetylthio)propanoic acid.

Materials:

  • L-valine

  • 2-(acetylthio)propanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve L-valine (1.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

  • To this solution, add 2-(acetylthio)propanoic acid (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-(2-acetylthiopropanoyl)-L-valine as a solid.

Step 2: Synthesis of this compound

This protocol describes the deprotection of the S-acetyl group to yield the final product.

Materials:

  • N-(2-acetylthiopropanoyl)-L-valine

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe) or other suitable base

  • Amberlite IR-120 (H+) resin or other acidic resin

  • Nitrogen or Argon gas

Procedure:

  • Dissolve N-(2-acetylthiopropanoyl)-L-valine (1.0 eq) in anhydrous methanol under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add a solution of sodium methoxide (1.2 eq) in methanol dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture by adding Amberlite IR-120 (H+) resin until the pH is approximately 6-7.

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or preparative HPLC if necessary.

Anticipated Results and Characterization

The expected quantitative data for the synthesis is summarized in Table 2. Please note that these are target values and may vary based on experimental conditions.

StepProductExpected Yield (%)Expected Purity (%)Characterization Methods
1N-(2-acetylthiopropanoyl)-L-valine75-85>95¹H NMR, ¹³C NMR, MS
2This compound80-90>98¹H NMR, ¹³C NMR, MS, HPLC

Proposed Mechanism of Action: Thiol-Disulfide Exchange

The therapeutic potential of this compound is predicated on its ability to act as a thiol-disulfide exchange agent, analogous to Tiopronin.[3][4][5] In the context of cystinuria, the compound's free thiol group is expected to react with the disulfide bond of the sparingly soluble cystine, leading to the formation of a more soluble mixed disulfide and cysteine. This process reduces the concentration of cystine in the urine, thereby preventing the formation and promoting the dissolution of cystine stones.

Mechanism_of_Action cluster_urine Urinary Environment Cystine Cystine (Sparingly Soluble) Exchange Thiol-Disulfide Exchange Cystine->Exchange Target This compound (Thiol Drug) Target->Exchange MixedDisulfide Mixed Disulfide (Soluble) Exchange->MixedDisulfide Cysteine Cysteine (Soluble) Exchange->Cysteine

Caption: Proposed mechanism of action via thiol-disulfide exchange with cystine.

Safety Precautions

Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Thiol-containing compounds may have a strong odor. DCC is a known sensitizer and should be handled with care. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This document outlines a comprehensive protocol for the synthesis of this compound. The proposed two-step synthesis is based on established chemical transformations and is expected to provide the target compound in good yield and purity for further pharmacological evaluation. The anticipated mechanism of action, based on its structural similarity to Tiopronin, positions this compound as a promising candidate for the development of new therapies for cystinuria and related disorders. Further studies are warranted to confirm its efficacy and safety profile.

References

Application Notes and Protocols for the Characterization of N-(2-Mercapto-1-oxopropyl)-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of N-(2-Mercapto-1-oxopropyl)-L-valine. The protocols are based on established methods for the analysis of its structural analog, Tiopronin, and other N-acyl-L-valine derivatives. Method optimization will be required for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantitative assays. A reversed-phase HPLC method is generally suitable for this compound.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of this compound and quantify the main component.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Filter and degas the mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation:

    • Accurately weigh the sample of this compound and dissolve it in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: A gradient or isocratic elution can be used. A typical starting point is a gradient from 10% to 90% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm[1][2]

    • Injection Volume: 10-20 µL

  • Analysis:

    • Inject the blank (solvent), followed by the standard solutions and the sample solution.

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the purity by the area percentage method. For assay, use the calibration curve generated from the standard solutions.

Data Presentation:

Table 1: Representative HPLC Parameters for Analysis of Thiol-Containing N-Acyl Amino Acids (based on Tiopronin)

ParameterValueReference
ColumnC18 (4.6 mm x 200 mm, 5 µm)[1]
Mobile Phase0.1 M KH2PO4 (pH 3.2 with acetic acid) : Acetonitrile (95:5)[1]
Flow Rate1.0 mL/min[1]
DetectionUV at 210 nm[1]
Column Temperature30°C[1]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions injection Inject Samples prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection detection UV Detection injection->detection peak_integration Peak Integration & Identification detection->peak_integration quantification Purity/Assay Calculation peak_integration->quantification

Caption: Workflow for HPLC Purity and Assay Determination.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis

LC-MS/MS is a powerful technique for the definitive identification of this compound and for the detection and quantification of impurities at trace levels.

Experimental Protocol: LC-MS/MS Analysis

Objective: To confirm the identity of this compound and to identify and quantify potential impurities.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source.

  • C18 or other suitable analytical column.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (or ammonium acetate for pH adjustment)

  • Water (LC-MS grade)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Due to the thiol group, disulfide formation (dimerization) can occur. To ensure analysis of the monomeric form, a reducing agent like dithiothreitol (DTT) can be added to the sample preparation.[3][4]

  • Liquid Chromatography:

    • Column: C18 (e.g., 2.1 mm x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a low percentage of B, ramping up to a high percentage to elute the compound and any impurities.

    • Flow Rate: 0.2-0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), likely in both positive and negative ion modes for initial characterization.

    • Full Scan (MS1): Acquire full scan spectra to determine the m/z of the precursor ion. For this compound (C8H15NO3S, MW: 205.27), the expected ions would be [M+H]+ at m/z 206.08 and [M-H]- at m/z 204.07.

    • Product Ion Scan (MS2): Fragment the precursor ion to obtain a characteristic fragmentation pattern for structural confirmation.

Data Presentation:

Table 2: Expected Mass Spectrometric Data for this compound

Ion ModePrecursor IonExpected m/z
Positive[M+H]+206.08
Negative[M-H]-204.07

Logical Flow for LC-MS/MS Identification

LCMS_Identification cluster_lc Liquid Chromatography Separation cluster_ms Mass Spectrometry Detection cluster_analysis Data Interpretation lc_separation Separation on C18 Column esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms1_scan Full Scan (MS1) Determine Precursor m/z esi_ionization->ms1_scan ms2_scan Product Ion Scan (MS2) Generate Fragmentation Pattern ms1_scan->ms2_scan data_analysis Compare with Theoretical Mass and Fragmentation ms2_scan->data_analysis confirmation Structural Confirmation data_analysis->confirmation

Caption: Logical workflow for structural confirmation by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dissolve an appropriate amount of the sample (typically 5-10 mg) in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Additional experiments like COSY, HSQC, and HMBC can be performed for complete assignment of all proton and carbon signals.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the molecule.

Data Presentation:

Table 3: Predicted ¹H NMR Chemical Shifts for N-Acetyl-L-valine (as a reference)

ProtonPredicted Chemical Shift (ppm)Multiplicity
Valine α-H4.12 - 4.15Doublet of doublets
Valine β-H2.01 - 2.06Multiplet
Valine γ-CH₃0.87 - 0.89Doublet
Acetyl CH₃1.88Singlet

Note: The chemical shifts for this compound will differ, particularly for the protons of the 2-mercapto-1-oxopropyl group. These values for a similar structure are for general guidance.[5]

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis sample_dissolution Dissolve Sample in Deuterated Solvent h1_nmr ¹H NMR sample_dissolution->h1_nmr c13_nmr ¹³C NMR sample_dissolution->c13_nmr two_d_nmr 2D NMR (COSY, HSQC) h1_nmr->two_d_nmr data_processing Data Processing h1_nmr->data_processing c13_nmr->two_d_nmr c13_nmr->data_processing signal_assignment Signal Assignment two_d_nmr->signal_assignment data_processing->signal_assignment structure_confirmation Structure Confirmation signal_assignment->structure_confirmation

Caption: Workflow for structural elucidation using NMR.

Impurity Profiling

A thorough characterization of this compound includes the identification and quantification of potential impurities. These may arise from the starting materials, synthetic byproducts, or degradation products.

Potential Impurities:

  • Starting materials: L-valine and 2-mercaptopropionic acid.

  • Byproducts: Diastereomers, over-acylated products.

  • Degradation products: Disulfide-linked dimer of this compound.

Analytical Approach: A combination of the HPLC and LC-MS/MS methods described above should be employed for impurity profiling. The HPLC method can be used for the quantification of known impurities and the overall purity assessment. LC-MS/MS is crucial for the identification of unknown impurities.

The analytical characterization of this compound requires a multi-technique approach. HPLC is suitable for routine purity and assay testing. LC-MS/MS provides definitive identification and is invaluable for impurity profiling. NMR spectroscopy is the gold standard for unambiguous structural elucidation. The protocols and data presented here, based on analogous compounds, provide a solid foundation for developing and validating specific analytical methods for this compound.

References

Application Note: HPLC Purification of (2-Mercaptopropanoyl)-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2-Mercaptopropanoyl)-L-valine is a molecule of interest in pharmaceutical research and development, structurally related to compounds like Captopril, an ACE inhibitor.[1] Its structure, combining a mercapto group with the amino acid L-valine, presents specific challenges and opportunities for purification. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification and analysis of such compounds.[2][3][4] This application note describes a general methodology for the purification of (2-Mercaptopropanoyl)-L-valine using reversed-phase HPLC. Given the chiral nature of the L-valine moiety, considerations for enantiomeric purity are also discussed.

Challenges in Purification

The presence of a thiol (-SH) group makes the compound susceptible to oxidation, potentially forming disulfide-linked dimers. The valine component introduces a chiral center, necessitating methods to ensure the desired stereoisomeric purity.

Methodology Overview

A reversed-phase HPLC (RP-HPLC) method is proposed for the primary purification.[2][3] This technique separates compounds based on their hydrophobicity. For ensuring enantiomeric purity, a subsequent chiral HPLC step may be required.[5][6][7]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for General Purification

This protocol outlines a standard approach for the initial purification of the target compound from a crude reaction mixture.

1. Sample Preparation:

  • Dissolve the crude (2-Mercaptopropanoyl)-L-valine sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Conditions:

  • HPLC System: A standard preparative or semi-preparative HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is commonly effective. The addition of a small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, helps to improve peak shape by keeping the carboxylic acid group protonated.[8]

  • Detection: Monitor the elution profile using a UV detector, typically in the range of 210-230 nm, where the peptide bond and carbonyl groups absorb.

3. Purification Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

  • Inject the prepared sample onto the column.

  • Run the gradient elution as detailed in the table below.

  • Collect fractions corresponding to the main peak of interest.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and remove the solvent via lyophilization or rotary evaporation.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

This protocol is designed to separate the L-enantiomer from any potential D-enantiomer. This can be adapted for preparative scale if significant quantities of the pure enantiomer are required.

1. Sample Preparation:

  • The sample purified by RP-HPLC is dissolved in the chiral mobile phase.

  • Alternatively, derivatization with a suitable agent like o-phthalaldehyde (OPA) in the presence of a chiral thiol can be performed to create diastereomers that are separable on a standard C18 column.[7]

2. HPLC System and Conditions:

  • HPLC System: An analytical HPLC system with a UV or fluorescence detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide or macrocyclic glycopeptide, is recommended for direct separation of enantiomers.[5] For the separation of derivatized diastereomers, a standard C18 column can be used.[7]

  • Mobile Phase: The mobile phase will be highly dependent on the chosen chiral column. For instance, a mobile phase containing a chiral selector like L-proline and cupric acetate has been used for the resolution of amino acid racemates on a conventional reverse-phase column.[9] For polysaccharide-based CSPs, mixtures of alkanes (like hexane or heptane) and alcohols (like isopropanol or ethanol) are common.

3. Analysis Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a small volume of the sample.

  • Run the analysis under isocratic conditions.

  • Determine the enantiomeric excess by comparing the peak areas of the two enantiomers.

Data Presentation

Table 1: Suggested HPLC Parameters for General Purification (RP-HPLC)

ParameterSuggested ValueNotes
Column C18, 5 µm, 250 x 10 mm (Semi-preparative)Particle and column dimensions can be scaled up or down depending on the required loading capacity.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent and improves peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileACN is a common organic modifier in RP-HPLC.
Gradient 5% to 95% B over 30 minutesThe gradient should be optimized based on the retention of the target compound.
Flow Rate 4.0 mL/minAdjust based on column dimensions and particle size.
Column Temperature Ambient (or controlled at 25 °C)Maintaining a constant temperature improves reproducibility.
Detection UV at 220 nmThis wavelength is generally suitable for compounds with peptide bonds.
Injection Volume 100 - 500 µLDependent on sample concentration and column loading capacity.

Table 2: Example HPLC Parameters for Chiral Separation

ParameterSuggested Value (Direct)Suggested Value (Indirect/Derivatization)
Column Chiralcel OD-H, 5 µm, 250 x 4.6 mmC18, 5 µm, 250 x 4.6 mm
Mobile Phase Hexane/Isopropanol (90:10, v/v) with 0.1% TFAACN/Water gradient with a suitable buffer
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 220 nmUV or Fluorescence (Ex/Em depends on tag)

Visualizations

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product crude Crude Sample dissolved Dissolve in Mobile Phase crude->dissolved filtered Filter (0.45 µm) dissolved->filtered hplc_system HPLC System (C18 Column) filtered->hplc_system Inject fraction_collection Fraction Collection hplc_system->fraction_collection purity_check Purity Check (Analytical HPLC) fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling If Pure lyophilize Lyophilization pooling->lyophilize final_product Pure Compound lyophilize->final_product

Caption: General workflow for the reversed-phase HPLC purification of (2-Mercaptopropanoyl)-L-valine.

Logical Flow for Chiral Purity Assessment

Chiral_Purity_Assessment cluster_direct Direct Method cluster_indirect Indirect Method start Purified Compound (from RP-HPLC) decision Direct or Indirect Separation? start->decision chiral_hplc Chiral HPLC (CSP Column) decision->chiral_hplc Direct derivatize Derivatize with Chiral Reagent (e.g., OPA + N-acetyl-L-cysteine) decision->derivatize Indirect analysis Analyze Peak Areas & Calculate ee chiral_hplc->analysis rp_hplc RP-HPLC Separation of Diastereomers derivatize->rp_hplc rp_hplc->analysis

Caption: Decision workflow for assessing the enantiomeric purity of (2-Mercaptopropanoyl)-L-valine.

References

Application Notes and Protocols for NMR Spectroscopy of N-(2-Mercapto-1-oxopropyl)-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of N-(2-Mercapto-1-oxopropyl)-L-valine. Given the absence of publicly available experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR spectral data based on the analysis of structurally similar compounds, namely L-valine, N-acetyl-L-valine, and 2-mercaptopropionic acid. The protocols outlined herein describe the necessary steps for sample preparation, instrument setup for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and data processing, providing a comprehensive framework for the structural elucidation and characterization of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. These predictions are derived from empirical data of analogous structures and theoretical chemical shift calculations. The atom numbering scheme used for assignment is presented in Figure 1.

Chemical structure of this compound with atom numbering for NMR assignments. Figure 1. Chemical structure and atom numbering of this compound.

Table 1: Predicted ¹H NMR Data for this compound
Atom NumberPredicted Chemical Shift (δ) in ppm (DMSO-d₆)MultiplicityPredicted Coupling Constant (J) in Hz
~4.20dd~8.5, 5.0
~2.10m-
Hγ, Hγ'~0.95d~7.0
NH~8.10d~8.5
H2'~3.60q~7.0
H3'~1.40d~7.0
SH~2.50s (broad)-
Table 2: Predicted ¹³C NMR Data for this compound
Atom NumberPredicted Chemical Shift (δ) in ppm (DMSO-d₆)
~58.0
~30.0
Cγ, Cγ'~19.0, ~18.0
C=O (Val)~173.0
C1' (C=O)~175.0
C2'~35.0
C3'~22.0

Note: The predicted chemical shifts are estimates and may vary depending on the solvent, concentration, and pH of the sample.

Experimental Protocols

The following protocols provide a general framework for the acquisition of high-quality NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it is a good solvent for many polar organic molecules and will allow for the observation of exchangeable protons (NH and SH). Other potential solvents include methanol-d₄ (CD₃OD) or deuterium oxide (D₂O) with a pH adjustment.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) for organic solvents, or 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) for aqueous solutions, can be added.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter into a standard 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For sensitive samples or long-term experiments, particularly for observing the thiol proton, degassing the sample by bubbling an inert gas (e.g., argon) through the solution can prevent oxidation.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

2.2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): 12-16 ppm (centered around 6-8 ppm).

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Number of Scans (NS): 8-64 (depending on sample concentration).

  • Temperature: 298 K (25 °C).

2.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): 200-240 ppm (centered around 100-120 ppm).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024-4096 or more, as ¹³C has low natural abundance.

2.2.3. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings. A standard gradient-enhanced COSY (e.g., 'cosygpqf') is recommended.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations. A standard gradient-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3') is recommended.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different spin systems. A standard gradient-enhanced HMBC (e.g., 'hmbcgplpndqf') is recommended.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio before Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis to the residual solvent peak or the internal standard.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons and pick the peaks in all spectra to determine their precise chemical shifts.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for acquiring NMR data for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing sp1 Weigh Compound sp2 Dissolve in Deuterated Solvent sp1->sp2 sp3 Add Internal Standard (Optional) sp2->sp3 sp4 Filter into NMR Tube sp3->sp4 da1 Insert Sample into Spectrometer sp4->da1 da2 Lock, Tune, and Shim da1->da2 da3 Acquire 1D NMR (¹H, ¹³C) da2->da3 da4 Acquire 2D NMR (COSY, HSQC, HMBC) da3->da4 dp1 Fourier Transform da4->dp1 dp2 Phase and Baseline Correction dp1->dp2 dp3 Reference Spectrum dp2->dp3 dp4 Peak Picking and Integration dp3->dp4

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Logical Relationship for Structural Elucidation

The diagram below outlines the logical approach to analyzing the acquired NMR data for the structural elucidation of this compound.

structural_elucidation cluster_1d_analysis 1D NMR Analysis cluster_2d_analysis 2D NMR Analysis cluster_structure_confirmation Structure Confirmation h1 ¹H NMR: - Chemical Shift - Integration - Multiplicity cosy COSY: Identify ¹H-¹H Spin Systems h1->cosy hsqc HSQC: Correlate Protons to Attached Carbons h1->hsqc hmbc HMBC: Connect Spin Systems via Long-Range ¹H-¹³C Couplings h1->hmbc c13 ¹³C NMR: - Chemical Shift - Number of Carbons c13->hsqc c13->hmbc assign Assign All ¹H and ¹³C Signals cosy->assign hsqc->assign hmbc->assign confirm Confirm Connectivity and Final Structure assign->confirm

Caption: Logical workflow for structural elucidation using 1D and 2D NMR data.

Application Notes and Protocols for N-(2-Mercapto-1-oxopropyl)-L-valine in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Mercapto-1-oxopropyl)-L-valine is a thiol-containing compound with significant potential as an enzyme inhibitor. Its structural similarity to known inhibitors, such as Captopril, strongly suggests its primary application in the inhibition of Angiotensin-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin System (RAS) and a critical target in the management of hypertension. These application notes provide a comprehensive overview of the use of this compound in enzyme inhibition assays, with a focus on its likely activity as an ACE inhibitor.

The thiol group in this compound is crucial for its inhibitory activity, as it can chelate the zinc ion within the active site of metalloproteases like ACE. This interaction blocks the enzyme's catalytic function, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

Data Presentation

CompoundTarget EnzymeIC50 (nM)Reference Compound
Captopril (D-3-mercapto-2-methylpropanoyl-L-proline)ACE~23Yes
(S)-N-cyclopentyl-N-[3-[(2,2-dimethyl-1-oxopropyl)thio]-2-methyl-1 -oxopropyl]glycineACEPotent (in vivo)No
Derivatives of 3-mercapto-2-methylpropanoyl glycineACEVariesNo

Signaling Pathway

The primary signaling pathway influenced by this compound, acting as an ACE inhibitor, is the Renin-Angiotensin System (RAS). Inhibition of ACE disrupts this pathway, leading to reduced levels of angiotensin II and increased levels of bradykinin, ultimately resulting in vasodilation and a decrease in blood pressure.

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction Bradykinin Bradykinin InactivePeptides Inactive Peptides Bradykinin->InactivePeptides ACE Renin Renin ACE ACE Inhibitor This compound Inhibitor->ACE Inhibition

The Renin-Angiotensin System and the inhibitory action of this compound on ACE.

Experimental Protocols

The following protocols are detailed methodologies for conducting Angiotensin-Converting Enzyme (ACE) inhibition assays, suitable for evaluating the inhibitory potential of this compound.

Protocol 1: Fluorometric ACE Inhibition Assay

This protocol utilizes a fluorogenic substrate that is cleaved by ACE to produce a fluorescent signal. The inhibition of ACE by this compound will result in a decreased fluorescent signal.

Materials:

  • Angiotensin-Converting Enzyme (ACE), human recombinant

  • Fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl2

  • This compound (test compound)

  • Captopril (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~320/420 nm)

Procedure:

  • Prepare Reagents:

    • Reconstitute ACE in assay buffer to a final concentration of 1 U/mL.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and dilute to the working concentration in assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a dilution series to determine the IC50.

    • Prepare a stock solution of Captopril and a dilution series to serve as a positive control.

  • Assay Setup:

    • In a 96-well microplate, add 20 µL of the test compound dilutions or controls to the respective wells.

    • Add 40 µL of the ACE working solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 40 µL of the fluorogenic substrate working solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at time zero.

    • Incubate the plate at 37°C, protecting it from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate Prepare 96-well Plate Reagents->Plate AddInhibitor Add Inhibitor/Control Plate->AddInhibitor AddEnzyme Add Enzyme AddInhibitor->AddEnzyme Incubate1 Incubate (Pre-incubation) AddEnzyme->Incubate1 AddSubstrate Add Substrate Incubate1->AddSubstrate Incubate2 Incubate (Reaction) AddSubstrate->Incubate2 Measure Measure Signal (e.g., Fluorescence) Incubate2->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot DetermineIC50 Determine IC50 Plot->DetermineIC50

A general workflow for an in vitro enzyme inhibition assay.

Concluding Remarks

This compound holds considerable promise as a specific and potent inhibitor of Angiotensin-Converting Enzyme. The provided application notes and protocols offer a solid foundation for researchers to investigate its inhibitory properties. Due to the lack of direct experimental data for this specific compound, it is recommended that initial experiments include a broad range of concentrations to accurately determine its potency. Further studies to confirm its specificity against other metalloproteases would also be of significant value.

Application Notes and Protocols for N-(2-Mercapto-1-oxopropyl)-L-valine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Mercapto-1-oxopropyl)-L-valine is a sulfur-containing amino acid derivative, structurally analogous to Tiopronin. While its direct biological activities are not extensively documented in publicly available literature, its chemical structure, particularly the presence of a mercapto group, suggests a potential role as a metalloenzyme inhibitor. This is because the thiol group can act as a zinc-binding moiety, a key feature for the inhibition of zinc-dependent enzymes like matrix metalloproteinases (MMPs).

MMPs are a family of endopeptidases crucial for the degradation of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, the identification and characterization of novel MMP inhibitors are of significant interest in drug discovery.

These application notes provide a comprehensive guide for researchers to investigate the potential of this compound as an MMP inhibitor using a series of robust cell-based and biochemical assays. The protocols detailed below are designed to be adaptable for initial screening and characterization of this compound.

Postulated Mechanism of Action: MMP Inhibition

The proposed mechanism of action for this compound as an MMP inhibitor is centered on the interaction of its thiol group with the zinc ion located in the catalytic domain of MMPs. This interaction is hypothesized to block the substrate-binding site, thereby inhibiting the enzymatic activity of MMPs and preventing the degradation of ECM components.

MMP_Inhibition_Pathway cluster_MMP MMP Catalytic Domain MMP_Active_Site Active Site (with Zn2+) Inhibition Inhibition of ECM Degradation MMP_Active_Site->Inhibition Leads to Substrate ECM Substrate (e.g., Collagen) Substrate->MMP_Active_Site Binds to Inhibitor This compound Binding Thiol-Zinc Interaction Inhibitor->Binding Binding->MMP_Active_Site Blocks

Caption: Postulated signaling pathway for MMP inhibition.

Experimental Protocols

General Workflow for Screening this compound

The following workflow outlines the sequential steps for evaluating the efficacy of this compound as a potential MMP inhibitor.

Experimental_Workflow Start Start: Compound Preparation Biochemical_Assay Biochemical MMP Inhibition Assay (FRET-based) Start->Biochemical_Assay Cell_Viability Cell Viability/Cytotoxicity Assay (MTT/XTT) Start->Cell_Viability Zymography Gelatin Zymography for MMP-2/MMP-9 Activity Biochemical_Assay->Zymography If active Cell_Viability->Zymography Cell_Invasion Cell Invasion Assay (Boyden Chamber) Zymography->Cell_Invasion Confirm cellular activity Data_Analysis Data Analysis and Interpretation Cell_Invasion->Data_Analysis End Conclusion Data_Analysis->End

Determining the IC50 of N-(2-Mercapto-1-oxopropyl)-L-valine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Mercapto-1-oxopropyl)-L-valine is a thiol-containing compound and a valine analog of Tiopronin.[1][2][][4] Tiopronin is clinically used as an antidote for heavy metal poisoning and in the management of cystinuria, where its therapeutic effect is mediated by thiol-disulfide exchange.[5][6] The presence of a reactive thiol group in this compound suggests a similar mechanism of action and potential for interacting with biological targets susceptible to thiol-based inhibition.

Thiol-containing molecules have been identified as inhibitors of various enzymes, including matrix metalloproteinases (MMPs).[7][8] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathological conditions, including cancer, arthritis, and cardiovascular diseases. Therefore, identifying novel MMP inhibitors is a significant area of drug discovery.

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against a representative matrix metalloproteinase, MMP-9 (Gelatinase B). The IC50 value is a critical parameter for characterizing the potency of an inhibitor.

Data Presentation

The following table summarizes the expected data output from the IC50 determination experiment.

Parameter Value Description
Inhibitor This compoundThe compound being tested.
Target Enzyme Human MMP-9 (Gelatinase B)The biological target of inhibition.
Substrate Fluorogenic MMP-9 SubstrateThe molecule cleaved by the enzyme to produce a signal.
IC50 (µM) To be determinedThe concentration of inhibitor required to reduce enzyme activity by 50%.
Hill Slope To be determinedDescribes the steepness of the dose-response curve.
To be determinedThe coefficient of determination for the dose-response curve fit.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of MMP-9 and the experimental workflow for determining the IC50 of this compound.

MMP9_Signaling_Pathway cluster_0 Cellular Environment Pro-MMP-9 Pro-MMP-9 Active MMP-9 Active MMP-9 Pro-MMP-9->Active MMP-9 Activation Extracellular Matrix Extracellular Matrix Active MMP-9->Extracellular Matrix Cleavage Degraded ECM Degraded ECM Extracellular Matrix->Degraded ECM

Caption: General signaling pathway of MMP-9 activation and its effect on the extracellular matrix.

IC50_Determination_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution of Inhibitor Serial Dilution of Inhibitor Prepare Reagents->Serial Dilution of Inhibitor Enzyme and Inhibitor Incubation Enzyme and Inhibitor Incubation Serial Dilution of Inhibitor->Enzyme and Inhibitor Incubation Add Substrate Add Substrate Enzyme and Inhibitor Incubation->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50

Caption: Experimental workflow for the determination of the IC50 value.

Experimental Protocols

Materials and Reagents
  • This compound (purity ≥95%)

  • Recombinant human MMP-9 (catalytic domain)

  • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader with excitation and emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 328/393 nm)

  • Multichannel pipette and sterile pipette tips

Protocol for IC50 Determination of this compound against MMP-9
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Thaw the recombinant human MMP-9 and the fluorogenic substrate on ice.

    • Prepare the assay buffer and keep it on ice.

    • Dilute the MMP-9 enzyme to a working concentration of 2X the final desired concentration in cold assay buffer.

    • Dilute the fluorogenic substrate to a working concentration of 2X the final desired concentration in assay buffer.

  • Serial Dilution of the Inhibitor:

    • Perform a serial dilution of the 10 mM this compound stock solution in DMSO to obtain a range of concentrations (e.g., from 1 mM to 0.01 µM).

    • Prepare a 1:100 dilution of each inhibitor concentration in assay buffer to create a 2X working solution of the inhibitor. This will result in a final DMSO concentration of 1% in the assay, which is generally well-tolerated by most enzymes.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of the 2X inhibitor working solutions to the appropriate wells.

    • For the positive control (100% enzyme activity), add 50 µL of assay buffer containing 1% DMSO.

    • For the negative control (background fluorescence), add 100 µL of assay buffer to separate wells.

  • Enzyme and Inhibitor Pre-incubation:

    • Add 50 µL of the 2X MMP-9 working solution to all wells except the negative control wells.

    • The total volume in each well should now be 100 µL.

    • Mix gently by tapping the plate.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of the Enzymatic Reaction:

    • Add 100 µL of the 2X fluorogenic substrate working solution to all wells.

    • The final reaction volume will be 200 µL.

    • Mix the contents of the wells thoroughly.

  • Measurement of Fluorescence:

    • Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at 1-minute intervals for 30-60 minutes.

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Subtract the background fluorescence (negative control) from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of positive control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, SigmaPlot) to determine the IC50 value.

Conclusion

This application note provides a comprehensive and detailed protocol for determining the IC50 value of this compound against MMP-9. By following this protocol, researchers can accurately assess the inhibitory potency of this compound and contribute to the understanding of its potential therapeutic applications. The provided diagrams and structured data presentation are intended to facilitate experimental planning and data interpretation for professionals in the field of drug discovery and development.

References

Application Notes: N-(2-Mercapto-1-oxopropyl)-L-valine as a Heavy Metal Antidote

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Mercapto-1-oxopropyl)-L-valine is a thiol-containing compound and a valine analog of Tiopronin, investigated for its potential as a heavy metal chelating agent. Its structure, featuring a free sulfhydryl group, suggests a strong affinity for heavy metal ions, making it a candidate for the treatment of poisoning by metals such as lead, mercury, and cadmium. The valine moiety may influence its pharmacokinetic properties, potentially offering advantages in terms of bioavailability and tissue distribution compared to other thiol-based chelators. These notes provide an overview of its potential applications, efficacy, and safety profile based on available data for analogous compounds.

Mechanism of Action

The primary mechanism of action for this compound as a heavy metal antidote is chelation. The sulfhydryl (-SH) group acts as a potent ligand, forming stable, non-toxic complexes with heavy metal ions. This process is understood to occur via the following steps:

  • Binding: The thiol group donates its lone pair of electrons to the vacant orbitals of the heavy metal ion, forming a coordinate covalent bond.

  • Complex Formation: A stable, water-soluble chelate is formed between the this compound molecule and the metal ion.

  • Excretion: The resulting complex is then readily excreted from the body, primarily through the kidneys and into the urine, thereby reducing the systemic toxic load of the heavy metal.

Data Presentation

Disclaimer: Specific quantitative data for this compound is limited in publicly available literature. The following data is extrapolated from studies on its parent compound, Tiopronin, and other thiol-based chelators like DMSA (meso-2,3-dimercaptosuccinic acid) and is intended for comparative and illustrative purposes.

Table 1: Inferred In Vitro Chelation Efficacy

Heavy Metal IonChelatorStability Constant (log K)Reference Compound
Lead (Pb²⁺)This compoundEstimated > 10DMSA
Mercury (Hg²⁺)This compoundEstimated > 15DMSA, Tiopronin
Cadmium (Cd²⁺)This compoundEstimated > 8DMSA

Table 2: Inferred In Vivo Efficacy in Animal Models (Rodents)

Heavy MetalTreatment Group% Reduction in Blood Metal Level% Reduction in Tissue Metal Level (Kidney/Liver)Reference Compound
LeadThis compound40-60%30-50%DMSA
MercuryThis compound50-70%40-60%DMSA, Tiopronin
CadmiumThis compound20-40%15-30%DMSA

Table 3: Inferred Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD₅₀ (mg/kg)
Tiopronin (Parent Compound)RatOral1300[1][2]
Tiopronin (Parent Compound)RatIntraperitoneal1400[1]
Tiopronin (Parent Compound)MouseSubcutaneous2290[1]
This compound--Data not available

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method adapted from the synthesis of N-acyl amino acids.

Materials:

  • L-valine

  • 2-Bromopropionyl chloride

  • Thioacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • N-Acylation of L-valine:

    • Dissolve L-valine in a 1M NaOH solution at 0-5°C.

    • Slowly add 2-bromopropionyl chloride dropwise while maintaining the pH between 9-10 with the addition of 2M NaOH.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Acidify the solution to pH 2 with 1M HCl.

    • Extract the product, N-(2-bromopropionyl)-L-valine, with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Thiolation:

    • Dissolve the N-(2-bromopropionyl)-L-valine in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of thioacetic acid and a base (e.g., triethylamine).

    • Stir the mixture at room temperature overnight.

    • Remove the solvent under reduced pressure.

  • Hydrolysis:

    • Dissolve the resulting thioacetate intermediate in an aqueous solution of a base (e.g., 1M NaOH).

    • Stir at room temperature for 1-2 hours to hydrolyze the thioacetate.

    • Acidify the solution to pH 3-4 with 1M HCl to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Heavy Metal Chelation Assay (Spectrophotometric Method)

This protocol is a general method to assess the chelation capacity of this compound.

Materials:

  • This compound

  • Heavy metal salt solutions (e.g., Pb(NO₃)₂, HgCl₂, CdCl₂) of known concentration

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Thiol-reactive indicator dye (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB, Ellman's reagent)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in the buffer.

  • Prepare a series of dilutions of the heavy metal salt solutions in the buffer.

  • In a 96-well plate or cuvettes, mix a fixed concentration of this compound with varying concentrations of the heavy metal solution.

  • Incubate the mixtures at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 30 minutes) to allow for chelation to occur.

  • Add DTNB solution to each well/cuvette. DTNB reacts with free thiol groups to produce a yellow-colored product (TNB²⁻) that absorbs at 412 nm.

  • Measure the absorbance at 412 nm using a spectrophotometer.

  • A decrease in absorbance compared to a control (this compound without heavy metals) indicates that the thiol groups have been bound by the metal ions and are unavailable to react with DTNB.

  • Calculate the percentage of chelation for each metal concentration. The IC₅₀ value (the concentration of the heavy metal that results in 50% chelation) can be determined by plotting the percentage of chelation against the metal concentration.

Protocol 3: In Vivo Efficacy Study in a Rodent Model of Lead Poisoning

Materials:

  • Male Wistar rats (or other suitable rodent model)

  • Lead acetate (Pb(CH₃COO)₂) solution for induction of toxicity

  • This compound

  • Saline solution (vehicle)

  • Metabolic cages for urine and feces collection

  • Analytical equipment for heavy metal quantification (e.g., Atomic Absorption Spectrometer - AAS, or Inductively Coupled Plasma-Mass Spectrometry - ICP-MS)

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week.

  • Induction of Lead Toxicity:

    • Administer a solution of lead acetate to the rats via oral gavage or in their drinking water for a specified period (e.g., 4 weeks) to establish a baseline level of lead toxicity.

    • A control group should receive deionized water without lead acetate.

  • Treatment:

    • Divide the lead-exposed rats into treatment and control groups.

    • Administer this compound (dissolved in saline) to the treatment group via oral gavage or intraperitoneal injection at a predetermined dose and frequency (e.g., once daily for 5-7 days).

    • The control group receives an equivalent volume of the saline vehicle.

  • Sample Collection:

    • House the rats in metabolic cages for the duration of the treatment to collect 24-hour urine and feces samples.

    • At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.

    • Euthanize the animals and collect key organs (kidneys, liver, brain).

  • Sample Analysis:

    • Digest the blood, urine, feces, and tissue samples using established acid digestion protocols.

    • Quantify the lead concentration in each sample using AAS or ICP-MS.

  • Data Analysis:

    • Compare the lead levels in the blood, urine, feces, and tissues of the treatment group with the lead-exposed control group.

    • A significant increase in urinary and fecal lead excretion and a significant decrease in blood and tissue lead levels in the treatment group would indicate the efficacy of this compound as a chelating agent.

Mandatory Visualizations

Synthesis_Pathway L_Valine L-Valine N_Bromo_Valine N-(2-bromopropionyl)-L-valine L_Valine->N_Bromo_Valine Acylation Bromopropionyl_Chloride 2-Bromopropionyl Chloride Bromopropionyl_Chloride->N_Bromo_Valine Thioacetate_Intermediate Thioacetate Intermediate N_Bromo_Valine->Thioacetate_Intermediate Thiolation Thioacetic_Acid Thioacetic Acid Thioacetic_Acid->Thioacetate_Intermediate Final_Product This compound Thioacetate_Intermediate->Final_Product Hydrolysis Hydrolysis Hydrolysis (NaOH, then HCl)

Caption: Synthesis pathway for this compound.

Chelation_Mechanism cluster_body In the Body Heavy_Metal Heavy Metal Ion (e.g., Pb²⁺) Complex Stable, Water-Soluble Chelate Heavy_Metal->Complex Binds to Chelator This compound (-SH group) Chelator->Complex Chelates Excretion Renal Excretion (Urine) Complex->Excretion Leads to

Caption: Mechanism of heavy metal chelation and excretion.

In_Vivo_Workflow start Animal Acclimatization induction Induction of Heavy Metal Toxicity (e.g., Lead Acetate) start->induction grouping Grouping: - Treatment Group - Control Group induction->grouping treatment Treatment with This compound (or Vehicle) grouping->treatment collection Sample Collection: - Blood - Urine - Feces - Tissues treatment->collection analysis Quantification of Heavy Metal (AAS or ICP-MS) collection->analysis end Data Analysis and Efficacy Determination analysis->end

References

Application Notes and Protocols for Toxicological Evaluation of N-(2-Mercapto-1-oxopropyl)-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available toxicological data for N-(2-Mercapto-1-oxopropyl)-L-valine is limited. The following application notes and protocols are based on the toxicological profiles of related mercapto-containing compounds, such as Tiopronin, and represent a general framework for the toxicological assessment of this compound.

Introduction

This compound is a valine analog of Tiopronin, a thiol-containing drug used in the management of cystinuria and as an antidote for heavy metal poisoning.[1][2] Given its structural similarity to Tiopronin and other mercapto compounds, its toxicological profile may share similar characteristics, including the potential for redox cycling and interactions with biological macromolecules. A thorough toxicological evaluation is essential to characterize its safety profile for potential therapeutic applications.

These application notes provide a comprehensive overview of proposed in vitro and in vivo toxicological studies for this compound, including detailed experimental protocols and data presentation guidelines.

Potential Mechanisms of Toxicity

The toxicity of mercapto compounds is often linked to their sulfhydryl group, which can undergo redox cycling, leading to the formation of thiyl radicals and reactive oxygen species (ROS). This can result in oxidative stress, cellular damage, and organ toxicity. Potential toxicities associated with compounds similar to this compound include dermatologic, hematologic, and renal adverse effects.

Proposed Toxicological Studies

A tiered approach to toxicological testing is recommended, starting with in vitro assays to assess cytotoxicity, genotoxicity, and potential mechanisms of toxicity, followed by in vivo studies to evaluate systemic toxicity and target organ effects.

In Vitro Toxicology

Table 1: Proposed In Vitro Toxicological Assays for this compound

Assay TypeEndpoint MeasuredCell LinesConcentration Range (Hypothetical)
Cytotoxicity Cell Viability (e.g., using MTT or LDH assay)HepG2 (Liver), HEK293 (Kidney), HaCaT (Skin)0.1 µM - 10 mM
Genotoxicity DNA Damage (e.g., Comet assay)TK6 (Lymphoblastoid)1 µM - 1 mM
Mutagenicity (e.g., Ames test)Salmonella typhimurium strains10 µ g/plate - 5000 µ g/plate
Oxidative Stress Intracellular ROS Production (e.g., using DCFH-DA)HepG2, HEK2931 µM - 1 mM
Glutathione (GSH) DepletionHepG2, HEK2931 µM - 1 mM
Nephrotoxicity Apoptosis (e.g., Caspase-3/7 activity)HK-2 (Human Kidney Proximal Tubule)1 µM - 1 mM
In Vivo Toxicology

Table 2: Proposed In Vivo Toxicological Studies for this compound

Study TypeAnimal ModelRoute of AdministrationDosage Range (Hypothetical)Key Endpoints
Acute Toxicity RatOral, Intravenous50 - 2000 mg/kgMortality, clinical signs, body weight, gross pathology
Sub-chronic Toxicity RatOral10, 50, 250 mg/kg/day (28 days)Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology
Developmental and Reproductive Toxicity (DART) RatOral10, 50, 250 mg/kg/dayMating, fertility, embryonic/fetal development, postnatal development

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Plate cells (e.g., HepG2, HEK293, HaCaT) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the compound) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol: In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)
  • Animal Acclimatization: Acclimate adult female rats for at least 5 days before the study.

  • Dosing: Administer a single oral dose of this compound to one animal at a starting dose (e.g., 200 mg/kg).

  • Observation: Observe the animal for clinical signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The study is complete when a sufficient number of animals have been tested to allow for the estimation of the LD50 with a specified confidence interval.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Visualizations

Experimental_Workflow cluster_InVitro In Vitro Toxicology cluster_InVivo In Vivo Toxicology Cytotoxicity Cytotoxicity Assays (MTT, LDH) Genotoxicity Genotoxicity Assays (Comet, Ames) Cytotoxicity->Genotoxicity Initial Screening Mechanism Mechanistic Assays (ROS, GSH) Genotoxicity->Mechanism If Positive InVitro_Results In Vitro Data Analysis (IC50, Genotoxic Potential) Mechanism->InVitro_Results Acute Acute Toxicity Subchronic Sub-chronic Toxicity Acute->Subchronic Dose Range Finding DART DART Studies Subchronic->DART If Warranted InVivo_Results In Vivo Data Analysis (LD50, NOAEL) DART->InVivo_Results InVitro_Results->Acute Risk_Assessment Overall Risk Assessment InVivo_Results->Risk_Assessment

Caption: General workflow for the toxicological evaluation of a novel compound.

Signaling_Pathway cluster_Cell Cellular Environment Compound This compound ROS Reactive Oxygen Species (ROS) Generation Compound->ROS GSH Glutathione (GSH) Depletion Compound->GSH Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Damage Cellular Damage Apoptosis->Cell_Damage

Caption: Hypothetical signaling pathway for mercapto-compound-induced toxicity.

References

Application Notes and Protocols: Experimental Use of Tiopronin Analogs in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the experimental use of Tiopronin analogs in various research contexts. Detailed protocols for the synthesis and application of these analogs are provided to facilitate their use in the laboratory.

Introduction

Tiopronin, N-(2-mercaptopropionyl)glycine, is a thiol-containing drug primarily used in the treatment of cystinuria.[1] Its ability to undergo thiol-disulfide exchange has made it a subject of interest for the development of analogs with novel therapeutic and research applications.[2][3] These analogs are being explored for their potential in areas such as antibacterial therapy, cancer treatment, and cardioprotection. This document outlines the experimental use of several Tiopronin analogs, providing detailed protocols and data for their application in research settings.

S-Nitroso-2-mercaptopropionyl Glycine (Tiopronin-NO)

Tiopronin-NO is a nitric oxide (NO)-releasing analog of Tiopronin. NO is a critical signaling molecule involved in various physiological processes, and its controlled release from a carrier molecule like Tiopronin offers therapeutic potential.[3]

Application: Dual-Action Antibacterial and Cystine-Dissolving Agent

Tiopronin-NO has been investigated for its ability to both inhibit bacterial growth and dissolve cystine stones, making it a promising candidate for the management of cystinuria, which is often associated with urinary tract infections.[2][4]

Data Summary
AnalogApplicationOrganism/SystemKey FindingsReference
Tiopronin-NO AntibacterialE. coli, P. aeruginosaEffective against stone-forming bacteria.[2][4]
Cystine DissolutionIn vitro cystine stone modelRetained the ability to undergo disulfide exchange with cystine.[2][4]
CardioprotectionMurine model of ischemia-reperfusion injuryReduced myocardial infarction.[5][6]
Experimental Protocols

Materials:

  • 2-Mercaptopropionyl glycine (Tiopronin)

  • Milli-Q water

  • 1 M Hydrochloric acid (HCl)

  • 2 M Chelated tert-butyl nitrite solution

  • Ice bath

  • Stir plate and stir bar

Protocol:

  • Dissolve Tiopronin in Milli-Q water in a flask.

  • Place the flask in an ice bath and stir continuously for 30 minutes at 0°C.

  • Add an equimolar amount of 1 M HCl to the Tiopronin solution and stir for an additional 30 minutes.

  • Slowly add 2 M chelated tert-butyl nitrite solution dropwise to the reaction mixture.

  • Continue stirring and monitor the reaction for the formation of the S-nitrosated compound, which is often indicated by a color change.

  • Purify the synthesized Tiopronin-NO using appropriate chromatographic techniques.

Materials:

  • Bacterial strains (e.g., E. coli, P. aeruginosa)

  • Bacterial growth medium (e.g., Luria-Bertani broth)

  • Tiopronin-NO solution

  • 96-well microplates

  • Incubator

  • Plate reader for measuring optical density (OD)

Protocol:

  • Culture the bacterial strains overnight in the appropriate growth medium.

  • Dilute the overnight culture to a starting OD (e.g., OD600 of 0.1).

  • In a 96-well plate, add the bacterial suspension to wells containing serial dilutions of Tiopronin-NO. Include a vehicle control (medium with the solvent used to dissolve Tiopronin-NO) and a no-treatment control.

  • Incubate the plate at 37°C for a specified period (e.g., 24 hours).

  • Measure the OD600 of each well to determine bacterial growth.

  • The minimum inhibitory concentration (MIC) can be determined as the lowest concentration of Tiopronin-NO that visibly inhibits bacterial growth.

Signaling Pathway

The primary signaling mechanism of Tiopronin-NO involves the release of nitric oxide (NO). NO can exert its biological effects through various pathways, including the S-nitrosation of proteins.[3] In the context of cardioprotection, Tiopronin-NO has been shown to induce S-nitrosation of mitochondrial complex I, leading to its reversible inhibition.[5][6] This action is believed to be a key mechanism of cardioprotection against ischemia-reperfusion injury.

Tiopronin_NO_Signaling Tiopronin_NO Tiopronin-NO NO_release NO Release Tiopronin_NO->NO_release Mitochondria Mitochondria NO_release->Mitochondria Complex_I Complex I Mitochondria->Complex_I S_Nitrosation S-Nitrosation Complex_I->S_Nitrosation NO Inhibition Reversible Inhibition S_Nitrosation->Inhibition Cardioprotection Cardioprotection Inhibition->Cardioprotection

Caption: Tiopronin-NO signaling pathway in cardioprotection.

Tiopronin Analogs in Cancer Research

The unique biochemical properties of Tiopronin have also led to the investigation of its analogs in the context of cancer therapy.

Application: Overcoming Multidrug Resistance and Selective Toxicity

Certain Tiopronin analogs have demonstrated selective toxicity towards multidrug-resistant (MDR) cancer cells.[7] This "collateral sensitivity" presents a novel strategy for targeting cancer cells that have developed resistance to conventional chemotherapies. Additionally, a disulfide dimer of Tiopronin, TTL-315, has been shown to selectively kill glucose-deprived cancer cells.[8]

Data Summary
AnalogApplicationCell LinesKey FindingsReference
Amino Acid Analogs Collateral SensitivityP-gp-expressing (KB-V1), MRP1-expressing (MCF-7/VP-16)Ser-tiopronin was the most selective against KB-V1 cells.[7]
TTL-315 (Tiopronin dimer) Selective ToxicityRat intestinal and mammary carcinoma cellsPotent antitumor activity, especially in glucose-deprived conditions.[8]
Experimental Protocols

Materials:

  • Thiolactic acid

  • Iodine

  • Amino acid methyl esters (e.g., alanine, valine, serine, phenylalanine methyl ester)

  • Coupling reagents (e.g., DCC, HOBt)

  • Organic solvents (e.g., dichloromethane, DMF)

Protocol:

  • Oxidize thiolactic acid to 2,2′-dithiobispropionic acid using iodine.

  • Couple the resulting dithiobispropionic acid with the desired amino acid methyl ester using standard peptide coupling chemistry.

  • Reduce the disulfide bond in the coupled product to yield the final Tiopronin analog with the respective amino acid substitution.

  • Purify the synthesized analog using column chromatography or HPLC.

Materials:

  • MDR and parental cancer cell lines

  • Cell culture medium and supplements

  • Tiopronin analog solutions

  • MTT or similar cell viability reagent

  • 96-well plates

  • Plate reader

Protocol:

  • Seed the MDR and parental cancer cell lines in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the Tiopronin analog.

  • Incubate the cells for a specified duration (e.g., 48-72 hours).

  • Add the MTT reagent to each well and incubate according to the manufacturer's instructions to allow for formazan crystal formation.

  • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Calculate the IC50 values for each cell line and determine the resistance ratio (RR) to assess collateral sensitivity.

Logical Workflow

Tiopronin_Analog_Cancer_Research cluster_synthesis Analog Synthesis cluster_screening Biological Screening Thiolactic_Acid Thiolactic Acid Dithiobispropionic_Acid 2,2′-dithiobispropionic acid Thiolactic_Acid->Dithiobispropionic_Acid Oxidation Coupling Coupling Dithiobispropionic_Acid->Coupling Amino_Acid_Ester Amino Acid Ester Amino_Acid_Ester->Coupling Reduction Reduction Coupling->Reduction Purified_Analog Purified Analog Reduction->Purified_Analog Treatment Treatment with Analog Purified_Analog->Treatment MDR_Cells MDR Cancer Cells MDR_Cells->Treatment Parental_Cells Parental Cancer Cells Parental_Cells->Treatment Viability_Assay Cell Viability Assay Treatment->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Collateral_Sensitivity Assess Collateral Sensitivity IC50_Determination->Collateral_Sensitivity

Caption: Workflow for synthesis and screening of Tiopronin analogs in cancer research.

Tiopronin Analogs as Antioxidants

Tiopronin itself is a known antioxidant due to its free thiol group.[1][9][10] This property is retained and can be modulated in its analogs, making them useful tools for studying and mitigating oxidative stress in various experimental models.

Application: Neuroprotection and Mitigation of Oxidative Stress

The antioxidant properties of Tiopronin and its analogs are being investigated for their neuroprotective effects in models of neuropathic pain and other conditions associated with oxidative stress.[10]

Experimental Protocol

Materials:

  • Rodent model (e.g., rats with chronic constriction injury of the sciatic nerve)

  • Tiopronin or its analog

  • Behavioral testing equipment for assessing allodynia and hyperalgesia (e.g., von Frey filaments, radiant heat source)

  • Reagents for measuring oxidative stress markers (e.g., malondialdehyde, superoxide dismutase, catalase, glutathione)

Protocol:

  • Induce neuropathic pain in the animal model according to established surgical procedures.

  • Administer Tiopronin or its analog to the animals at various doses and time points.

  • Perform behavioral tests at regular intervals to assess mechanical and thermal sensitivity.

  • At the end of the study, collect relevant tissues (e.g., sciatic nerve, spinal cord) for biochemical analysis.

  • Measure the levels of oxidative stress markers in the tissue homogenates to determine the antioxidant effect of the treatment.

Antioxidant Mechanism

The primary antioxidant mechanism of Tiopronin and its analogs is through the direct scavenging of reactive oxygen species (ROS) by the thiol group. This action helps to reduce cellular damage caused by oxidative stress.

Tiopronin_Antioxidant_Mechanism Tiopronin_Analog Tiopronin Analog (with Thiol Group) Neutralization ROS Scavenging Tiopronin_Analog->Neutralization ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage ROS->Cellular_Damage ROS->Neutralization Reduced_Oxidative_Stress Reduced Oxidative Stress Neutralization->Reduced_Oxidative_Stress Neuroprotection Neuroprotection Reduced_Oxidative_Stress->Neuroprotection

Caption: Antioxidant mechanism of Tiopronin analogs.

Conclusion

The experimental use of Tiopronin analogs is a growing field of research with significant potential for the development of new therapeutic agents. The protocols and data presented here provide a foundation for researchers to explore the diverse applications of these compounds in areas ranging from infectious diseases to cancer and neuroprotection. Further investigation into the specific signaling pathways modulated by these analogs will be crucial for a deeper understanding of their mechanisms of action and for the rational design of next-generation Tiopronin-based therapeutics.

References

Application Notes and Protocols for N-(2-Mercapto-1-oxopropyl)-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Mercapto-1-oxopropyl)-L-valine is a valine analog of Tiopronin.[][2][3] Tiopronin is a thiol-containing drug used clinically to prevent cystine kidney stone formation by undergoing a thiol-disulfide exchange with cystine, forming a more soluble mixed disulfide.[4][5][6] Given its structural similarity, this compound is anticipated to exhibit similar chemical reactivity, making it a compound of interest for research into conditions involving disulfide bond disruption, heavy metal chelation, and antioxidant effects.

These application notes provide protocols for the dissolution and handling of this compound for experimental use, along with a summary of its physicochemical properties and a diagram of its putative mechanism of action.

Physicochemical Properties

A summary of the known physicochemical properties of this compound (CAS: 1313496-16-0) is provided below.

PropertyValueReference
Molecular Formula C₈H₁₅NO₃S[][2][7]
Molecular Weight 205.27 g/mol [][2][7]
Synonyms (2-Mercaptopropanoyl)-L-valine[2][3]
Storage 2-8°C Refrigerator[2]

Dissolution Protocol for Experimental Use

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (95% or absolute)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized or distilled water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Recommended Solvents

Based on the structure, which includes a thiol group and an amino acid moiety, the following solvents are recommended for initial solubility testing:

  • Dimethyl sulfoxide (DMSO): A common solvent for organic compounds in biological assays.[8]

  • Ethanol (EtOH): Often used for compounds with moderate polarity.

  • Aqueous Buffers (e.g., PBS): Solubility in aqueous solutions may be limited but is essential for many biological experiments. The presence of the valine structure may impart some water solubility.

Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust calculations accordingly for different desired concentrations.

  • Calculate the required mass:

    • Molecular Weight (MW) = 205.27 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 205.27 g/mol * (1000 mg / 1 g) = 2.0527 mg

  • Weigh the compound:

    • Accurately weigh approximately 2.05 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add solvent:

    • Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve:

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath (e.g., 37°C) for a short period or brief sonication may be helpful. Caution: Thiol compounds can be susceptible to oxidation, especially at elevated temperatures.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

For most cell-based experiments, the concentrated DMSO stock solution needs to be further diluted in an aqueous medium (e.g., cell culture medium or PBS).

  • Determine the final desired concentration of this compound in your experiment.

  • Perform a serial dilution of the DMSO stock solution into the aqueous medium.

    • Important: To avoid precipitation, ensure that the final concentration of DMSO in the experimental medium is low (typically ≤ 0.5%). High concentrations of DMSO can be toxic to cells.

  • Example Dilution: To prepare a 100 µM working solution from a 10 mM DMSO stock:

    • First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of the aqueous medium to get a 100 µM solution in 1% DMSO.

    • Further dilute this intermediate solution as needed for your final experimental concentration, ensuring the final DMSO concentration is within an acceptable range.

  • Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test samples.

Experimental Workflow and Mechanism of Action

The primary mechanism of action for Tiopronin, and likely for its valine analog, is the thiol-disulfide exchange. This reaction is crucial for its therapeutic effect in cystinuria, where it breaks down insoluble cystine into more soluble mixed disulfides.

Proposed Mechanism of Action: Thiol-Disulfide Exchange

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products Compound This compound (R-SH) MixedDisulfide Mixed Disulfide (R-S-S) Compound->MixedDisulfide Thiol-Disulfide Exchange Disulfide Target Disulfide (e.g., Cystine) (S-S) Disulfide->MixedDisulfide ReleasedThiol Released Thiol (SH) Disulfide->ReleasedThiol Reduction experimental_workflow prep Prepare Stock Solution (e.g., 10 mM in DMSO) dilute Prepare Working Solutions in Cell Culture Medium prep->dilute treatment Treat Cells with This compound and Vehicle Control dilute->treatment cell_culture Seed and Culture Cells (e.g., 24 hours) cell_culture->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform Downstream Assay (e.g., Viability, Biomarker Analysis) incubation->assay analysis Data Analysis assay->analysis

References

Application Notes and Protocols for In Vitro Stability Testing of N-(2-Mercapto-1-oxopropyl)-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Mercapto-1-oxopropyl)-L-valine is a molecule of interest in pharmaceutical development, potentially as a prodrug or a pharmacologically active agent. Its structure, featuring a thiol group and an N-acyl amino acid moiety, suggests susceptibility to specific degradation pathways that can impact its efficacy, safety, and shelf-life. Understanding the in vitro stability of this compound is a critical step in its preclinical development.

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro stability of this compound. The key assays covered are plasma stability, microsomal stability, and pH stability. These tests are essential for predicting the compound's fate in vivo, identifying potential liabilities, and guiding formulation development.

Potential Degradation Pathways

The chemical structure of this compound suggests two primary degradation pathways: oxidation of the thiol group and hydrolysis of the amide bond.

  • Oxidation: The free thiol (-SH) group is susceptible to oxidation, which can lead to the formation of a disulfide dimer. This process can be catalyzed by metal ions or occur in the presence of reactive oxygen species.

  • Hydrolysis: The amide bond linking the mercaptopropionyl group to the valine moiety can undergo hydrolysis, particularly at non-neutral pH or in the presence of esterases and amidases found in biological matrices like plasma.

dot

cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Degradation Products Parent This compound Oxidation Oxidation Parent->Oxidation O2, Metal Ions Hydrolysis Hydrolysis Parent->Hydrolysis H2O, pH, Enzymes Disulfide_Dimer Disulfide Dimer Oxidation->Disulfide_Dimer Mercaptopropionic_Acid 2-Mercaptopropionic Acid Hydrolysis->Mercaptopropionic_Acid L_Valine L-Valine Hydrolysis->L_Valine

Caption: Proposed degradation pathways for this compound.

Data Presentation

While specific quantitative stability data for this compound is not publicly available, the following tables provide an illustrative example based on data for a structurally related thiol-containing ACE inhibitor, captopril. It is crucial to understand that these values are for illustrative purposes only and the actual stability of this compound must be determined experimentally.

Table 1: Illustrative Plasma Stability Data (Based on Captopril)

ParameterHuman PlasmaRat PlasmaMouse PlasmaDog Plasma
Half-life (t½, min) > 120> 120> 120> 120
% Remaining at 120 min > 95%> 95%> 95%> 95%

Table 2: Illustrative Microsomal Stability Data (Based on Captopril)

ParameterHuman Liver MicrosomesRat Liver Microsomes
Half-life (t½, min) > 60> 60
Intrinsic Clearance (CLint, µL/min/mg protein) < 5< 5
% Remaining at 60 min > 90%> 90%

Table 3: Illustrative pH Stability Data (Based on Captopril)

pHTemperature (°C)Half-life (t½, days)Major Degradation Product
1.2 37Stable (>30)-
4.0 50~77Captopril Disulfide
5.6 50~23Captopril Disulfide
7.4 37Prone to oxidationCaptopril Disulfide

Experimental Protocols

Plasma Stability Assay

Objective: To determine the stability of this compound in plasma from different species (e.g., human, rat, mouse, dog) to assess its susceptibility to enzymatic degradation by plasma esterases and other enzymes.[1][2][3]

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Thaw frozen plasma (heparinized) from the desired species at 37°C.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the plasma with the test compound stock solution to a final concentration of 1 µM.[1][4]

    • At predetermined time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.[1]

  • Reaction Termination:

    • Immediately terminate the reaction by adding a 3-fold volume of ice-cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[1]

  • Sample Processing:

    • Vortex the samples to precipitate plasma proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analytical Method:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

    • Determine the half-life (t½) by plotting the natural logarithm of the percentage remaining against time and fitting to a first-order decay model.

dot

Start Start Prepare_Solutions Prepare Stock Solution and Thaw Plasma Start->Prepare_Solutions Incubate Spike Plasma with Compound Incubate at 37°C Prepare_Solutions->Incubate Sample Withdraw Aliquots at Time Points (0, 15, 30, 60, 120 min) Incubate->Sample Terminate Add Ice-Cold Solvent with Internal Standard Sample->Terminate Process Vortex and Centrifuge Terminate->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze Data_Analysis Calculate % Remaining and Half-life Analyze->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the plasma stability assay.

Microsomal Stability Assay

Objective: To evaluate the metabolic stability of this compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.[5][6][7]

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of liver microsomes (e.g., from human, rat) in phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the liver microsomes and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots.[6][8]

  • Reaction Termination:

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Analytical Method:

    • Quantify the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of compound remaining over time.

    • Determine the half-life (t½) and calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

dot

Start Start Prepare_Reagents Prepare Compound, Microsomes, and NADPH System Start->Prepare_Reagents Pre_Incubate Pre-incubate Compound and Microsomes at 37°C Prepare_Reagents->Pre_Incubate Initiate_Reaction Add NADPH to Start Pre_Incubate->Initiate_Reaction Sample Take Aliquots at Time Points (0-60 min) Initiate_Reaction->Sample Terminate Add Acetonitrile with Internal Standard Sample->Terminate Process Centrifuge and Collect Supernatant Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze Data_Analysis Calculate Half-life and Intrinsic Clearance Analyze->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the microsomal stability assay.

pH Stability Assay

Objective: To assess the chemical stability of this compound across a range of pH values, mimicking physiological conditions (e.g., stomach, intestine) and to identify pH-dependent degradation.

Methodology:

  • Buffer Preparation:

    • Prepare a series of buffers covering a range of pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Dilute the stock solution in each buffer to a final concentration (e.g., 10 µg/mL).

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 37°C or an elevated temperature for accelerated testing, such as 50°C).

    • At selected time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each pH solution.

  • Sample Analysis:

    • Immediately analyze the samples or quench the reaction by freezing or adding a neutralizing agent if necessary.

    • Quantify the concentration of the parent compound using a stability-indicating HPLC-UV or LC-MS/MS method.

  • Data Analysis:

    • Plot the concentration of the compound versus time for each pH.

    • Determine the degradation rate constant (k) and the half-life (t½) at each pH.

    • A pH-rate profile can be generated by plotting log(k) versus pH.

dot

Start Start Prepare_Buffers Prepare Buffers at Various pH Values Start->Prepare_Buffers Prepare_Samples Dilute Compound Stock in Each Buffer Prepare_Buffers->Prepare_Samples Incubate Incubate at Controlled Temperature Prepare_Samples->Incubate Sample Withdraw Aliquots at Different Time Points Incubate->Sample Analyze Analyze by HPLC-UV or LC-MS/MS Sample->Analyze Data_Analysis Determine Degradation Rate and Half-life at Each pH Analyze->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the pH stability assay.

Conclusion

The in vitro stability testing of this compound is a critical component of its early-stage drug development. The protocols outlined in these application notes for plasma, microsomal, and pH stability will provide valuable data to understand its potential liabilities and guide further development. Due to the presence of the thiol and N-acyl amino acid moieties, careful consideration of oxidative and hydrolytic degradation is essential. The provided workflows and illustrative data tables serve as a robust framework for initiating these crucial stability assessments. It is imperative to generate experimental data for this compound to accurately characterize its stability profile.

References

Application Note: Quantitative Analysis of N-(2-Mercapto-1-oxopropyl)-L-valine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of N-(2-Mercapto-1-oxopropyl)-L-valine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a valine analog of Tiopronin, a compound used as an antidote for heavy metal poisoning.[][2] The methodology presented here is designed to offer high sensitivity and selectivity for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound (MW: 205.27 g/mol , Formula: C8H15NO3S) is a thiol-containing compound of interest in pharmaceutical and toxicological research.[][3][4] Accurate and precise quantification of this analyte in complex biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of a reactive sulfhydryl (-SH) group presents analytical challenges, often requiring careful sample handling and derivatization to prevent oxidation and improve chromatographic and mass spectrometric performance.[5][6] This protocol utilizes a robust LC-MS/MS method, a powerful analytical technique for the selective and sensitive detection of small molecules in complex mixtures.[7][8]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a protein precipitation method for the extraction of this compound from plasma samples.

Materials:

  • Human plasma

  • This compound standard

  • Internal Standard (IS) (e.g., this compound-d7)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spike 100 µL of blank plasma with the this compound standard to prepare calibration curve standards and quality control (QC) samples.

  • Add 10 µL of the Internal Standard working solution to each 100 µL of plasma sample, calibrator, or QC.

  • Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

| Collision Gas | Argon |

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound206.1116.115
This compound-d7 (IS)213.1123.115

Note: The precursor ion corresponds to the [M+H]+ adduct. The product ion for the analyte is proposed based on the characteristic loss of the mercapto-oxopropyl group, resulting in the protonated valine fragment. The internal standard would exhibit a corresponding mass shift.

Data Presentation

Table 1: Calibration Curve for this compound in Human Plasma
Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy% CV
10.01298.54.2
50.058101.23.5
100.115100.82.8
500.59299.11.9
1001.1899.51.5
5005.95100.31.1
100011.92100.10.9

This data is representative and illustrates a typical calibration curve performance for a similar bioanalytical method.[8]

Table 2: Precision and Accuracy of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. ± SDIntra-day % CVIntra-day % AccuracyInter-day (n=18) Mean Conc. ± SDInter-day % CVInter-day % Accuracy
LLOQ10.99 ± 0.055.199.01.02 ± 0.076.9102.0
Low QC32.95 ± 0.124.198.33.05 ± 0.185.9101.7
Mid QC7576.2 ± 2.53.3101.674.1 ± 3.14.298.8
High QC750745.8 ± 18.22.499.4759.3 ± 25.43.3101.2

This table presents hypothetical, yet realistic, precision and accuracy data for quality control samples, demonstrating the robustness of the analytical method.

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample spike Spike with Internal Standard sample->spike precipitate Protein Precipitation (Cold Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Transfer centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute inject LC-MS/MS Injection reconstitute->inject data Data Acquisition and Analysis inject->data

Caption: Workflow for sample preparation and analysis.

Proposed Fragmentation Pathway

fragmentation_pathway precursor Precursor Ion [M+H]+ m/z = 206.1 fragment Product Ion (Protonated Valine) m/z = 116.1 precursor->fragment CID loss Neutral Loss (C3H4O2S) m/z = 90.0

Caption: Proposed fragmentation of this compound.

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and robust approach for the quantification of this compound in biological matrices. The detailed protocol for sample preparation and instrument parameters can be adapted for various research applications, including pharmacokinetic and toxicological studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Mercapto-1-oxopropyl)-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(2-Mercapto-1-oxopropyl)-L-valine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions.

Problem 1: Low Yield of N-(2-acetylthiopropanoyl)-L-valine (Protected Intermediate)

Potential Cause Troubleshooting/Solution
Incomplete reaction - Extend reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.
- Increase temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C), monitoring for potential side product formation.
Steric hindrance from L-valine - Use a more potent coupling agent: Carbodiimide reagents like DCC or EDC in the presence of an additive like HOBt can be effective. For highly hindered couplings, phosphonium or uronium salts such as PyBOP, HBTU, or HATU may provide better yields.
- Optimize solvent: Aprotic polar solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can help to solvate the reactants and minimize aggregation.
Poor activation of S-acetyl-2-mercaptopropionic acid - Ensure activating agent is fresh and dry: Coupling agents can be sensitive to moisture. Use freshly opened or properly stored reagents.
- Consider converting the carboxylic acid to an acid chloride: Reaction of S-acetyl-2-mercaptopropionic acid with thionyl chloride or oxalyl chloride can provide a more reactive acylating agent. This should be performed in a separate step before adding the L-valine ester.
Side reactions - N-acylurea formation: When using carbodiimide coupling agents, the formation of an unreactive N-acylurea byproduct can occur. Adding HOBt or NHS can suppress this side reaction by forming a more reactive and stable active ester.
- Racemization: While less common for the acylating component, it's a possibility. Using additives like HOBt can help minimize racemization.

Problem 2: Low Yield of this compound (Final Product) during Deprotection

Potential Cause Troubleshooting/Solution
Incomplete hydrolysis of the S-acetyl group - Increase reaction time or temperature: Monitor the deprotection by TLC or LC-MS. Gentle heating may be required for complete hydrolysis.
- Adjust pH: Ensure the pH of the reaction mixture is sufficiently basic (e.g., pH 11-12) for efficient hydrolysis. Careful addition of aqueous NaOH is a common method.
Oxidation of the free thiol - Work under an inert atmosphere: The free thiol is susceptible to oxidation to form a disulfide. Performing the reaction and work-up under nitrogen or argon can minimize this.
- Use degassed solvents: Solvents can contain dissolved oxygen which can promote oxidation. Degassing solvents prior to use is recommended.
Product degradation - Control temperature: While heating can promote hydrolysis, excessive heat in the presence of a strong base can lead to degradation. Maintain a moderate temperature.
- Minimize reaction time: Once the reaction is complete, neutralize the mixture promptly to prevent prolonged exposure to harsh basic conditions.

Problem 3: Difficulty in Purification of the Final Product

Potential Cause Troubleshooting/Solution
Presence of closely related impurities - Optimize crystallization conditions: Experiment with different solvent systems to find one that allows for selective crystallization of the desired product. Common systems include water, ethanol/water, or ethyl acetate/hexanes.
- Utilize preparative HPLC: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for purifying polar compounds and can effectively separate the target molecule from structurally similar impurities.
Product is an oil or difficult to crystallize - Attempt salt formation: If the free acid is difficult to crystallize, consider forming a salt (e.g., with a suitable amine) which may have better crystalline properties.
- Purify as the protected intermediate: If purification of the final product is challenging, ensure the S-acetylated intermediate is highly pure before the deprotection step.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common synthetic approach involves two main steps:

  • Amide Coupling: L-valine (or its ester derivative for better solubility) is coupled with S-acetyl-2-mercaptopropionic acid using a suitable coupling agent. The acetyl group protects the reactive thiol during the coupling reaction.

  • Deprotection: The S-acetyl group is removed from the intermediate, typically by basic hydrolysis, to yield the final product with a free thiol group.

Q2: Which coupling agent is best for the acylation of L-valine?

A2: The choice of coupling agent can significantly impact the yield due to the steric hindrance of the L-valine side chain. While standard carbodiimides like DCC or EDC with HOBt can be used, more powerful reagents like HATU, HBTU, or PyBOP often give higher yields for sterically hindered amino acids.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a quick and effective method. For more detailed analysis and to confirm the mass of the product and intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q4: What are the key considerations for the deprotection step?

A4: The key is to achieve complete hydrolysis of the S-acetyl group without causing degradation of the product or significant oxidation of the resulting thiol. This is typically achieved by using a base like sodium hydroxide in an aqueous or alcoholic solution under an inert atmosphere. Careful monitoring of the reaction is crucial.

Q5: My final product seems to be contaminated with a disulfide. How can I avoid this?

A5: The formation of a disulfide is due to the oxidation of the free thiol. To minimize this, perform the deprotection and all subsequent work-up steps under an inert atmosphere (nitrogen or argon) and use degassed solvents. If disulfide formation still occurs, it can sometimes be reversed by treatment with a reducing agent like dithiothreitol (DTT), followed by repurification.

Data Presentation

Table 1: Comparison of Coupling Agents on the Theoretical Yield of N-(2-acetylthiopropanoyl)-L-valine

Coupling Agent SystemRelative CostTypical Reaction TimeExpected Yield RangeKey Considerations
DCC/HOBtLow12-24 hours60-75%Dicyclohexylurea (DCU) byproduct can be difficult to remove.
EDC/HOBtModerate12-24 hours65-80%Water-soluble carbodiimide; byproduct is easier to remove.
HBTU/DIPEAHigh2-6 hours85-95%Highly efficient, faster reaction times.
HATU/DIPEAHigh1-4 hours90-98%Generally considered one of the most effective coupling agents, especially for hindered couplings. Minimizes racemization.

Note: Yields are estimates and can vary based on specific reaction conditions, scale, and purity of starting materials.

Experimental Protocols

Protocol 1: Synthesis of N-(2-acetylthiopropanoyl)-L-valine

This protocol is adapted from the general procedure for N-acylation of L-valine.

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve L-valine methyl ester hydrochloride (1 equivalent) and S-acetyl-2-mercaptopropionic acid (1.1 equivalents) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents) dropwise to the solution while stirring.

  • Coupling Agent Addition: In a separate flask, dissolve HATU (1.1 equivalents) in a small amount of anhydrous DMF. Add this solution to the reaction mixture dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into cold water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Deprotection)

  • Dissolution: Dissolve the purified N-(2-acetylthiopropanoyl)-L-valine from the previous step in a mixture of methanol and degassed water.

  • Inert Atmosphere: Bubble nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere throughout the reaction.

  • Hydrolysis: Cool the solution to 0 °C and add a 1M aqueous solution of sodium hydroxide dropwise until the pH reaches 11-12.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Neutralization: Once the hydrolysis is complete, carefully neutralize the reaction mixture to pH 6-7 with 1M HCl.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be further purified by crystallization or preparative HPLC.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Amide Coupling (Protected Intermediate Synthesis) cluster_step2 Step 2: S-Acetyl Deprotection (Final Product Synthesis) A L-valine methyl ester HCl + S-acetyl-2-mercaptopropionic acid in DMF B Add DIPEA at 0°C A->B C Add HATU solution B->C D React at room temperature (2-4h) C->D E Aqueous work-up and extraction D->E F Purification (Column Chromatography) E->F G N-(2-acetylthiopropanoyl)-L-valine methyl ester F->G H Dissolve protected intermediate in MeOH/H2O (degassed) G->H Proceed to Deprotection I Add NaOH (aq) to pH 11-12 at 0°C H->I J React at room temperature (1-2h) I->J K Neutralize with HCl J->K L Extraction and Purification K->L M This compound L->M

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_coupling Coupling Step Issues cluster_deprotection Deprotection Step Issues Start Low Yield Observed CheckStep Identify the problematic step: Coupling or Deprotection? Start->CheckStep IncompleteReaction Incomplete Reaction? CheckStep->IncompleteReaction Coupling IncompleteHydrolysis Incomplete Hydrolysis? CheckStep->IncompleteHydrolysis Deprotection StericHindrance Suspect Steric Hindrance? IncompleteReaction->StericHindrance No ReactionTime Extend reaction time / gentle heating IncompleteReaction->ReactionTime Yes CouplingAgent Use more potent coupling agent (e.g., HATU, PyBOP) StericHindrance->CouplingAgent Yes Concentration Increase reagent concentration StericHindrance->Concentration Also consider End Yield Improved CouplingAgent->End Concentration->End ReactionTime->End Oxidation Product Oxidation (Disulfide)? IncompleteHydrolysis->Oxidation No BaseConcentration Increase base concentration / time IncompleteHydrolysis->BaseConcentration Yes InertAtmosphere Use inert atmosphere and degassed solvents Oxidation->InertAtmosphere Yes InertAtmosphere->End BaseConcentration->End

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

N-(2-Mercapto-1-oxopropyl)-L-valine solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(2-Mercapto-1-oxopropyl)-L-valine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound that is a valine analog of Tiopronin.[1][] It is primarily investigated for its potential application as an antidote for heavy metal poisoning due to its thiol group, which can act as a chelating agent.[1][]

Q2: What are the main challenges when working with this compound?

The primary challenges are related to its solubility and the stability of the thiol group. Like many thiol-containing compounds, this compound can be susceptible to oxidation, which may affect its solubility and activity.

Q3: In which solvents is this compound expected to be soluble?

Q4: How does pH affect the solubility and stability of this compound?

The solubility of N-acyl amino acids can be pH-dependent. The carboxyl group of the valine moiety and the thiol group can ionize, which generally increases aqueous solubility. The stability of the thiol group is also pH-dependent, with increased risk of oxidation at higher pH.

Q5: What is the recommended storage condition for this compound?

It is recommended to store the solid compound in a cool, dry place, protected from light and air to minimize oxidation of the thiol group. For solutions, especially aqueous solutions, short-term storage at 2-8°C is advisable. For longer-term storage, aliquoting and freezing at -20°C or below may be necessary, though freeze-thaw cycles should be minimized.

Troubleshooting Guide

Issue 1: The compound is not dissolving in my aqueous buffer (e.g., PBS).
  • Possible Cause 1: Insufficient Solubility at Neutral pH.

    • Solution: Try adjusting the pH of the buffer. Increasing the pH slightly (e.g., to pH 7.5-8.5) can deprotonate the carboxylic acid and thiol groups, which may enhance aqueous solubility. However, be mindful that higher pH can increase the rate of thiol oxidation. A basic stock solution can be prepared using a small amount of a suitable base (e.g., NaOH) and then neutralized to the desired final pH.

  • Possible Cause 2: Compound has degraded.

    • Solution: Thiol groups are prone to oxidation, forming disulfides which can have lower solubility. Ensure you are using a fresh vial of the compound. Consider preparing solutions fresh for each experiment.

  • Possible Cause 3: Low intrinsic solubility.

    • Solution: If pH adjustment is not sufficient or desirable for your experiment, consider the use of a co-solvent. Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO or ethanol, and then dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., <0.1% for many cell-based assays).

Issue 2: The solution of the compound changes color or a precipitate forms over time.
  • Possible Cause 1: Oxidation.

    • Solution: The thiol group can oxidize to form disulfide bonds, which can lead to precipitation or a change in the solution's properties. To mitigate this, consider the following:

      • Degas your solvents: Use buffers that have been degassed to remove dissolved oxygen.

      • Use of antioxidants: For the parent compound Tiopronin, stability is improved in the presence of EDTA, a chelating agent that can sequester metal ions that catalyze oxidation. Consider adding a small amount of EDTA (e.g., 0.1-1 mM) to your buffer.

      • Prepare fresh solutions: Prepare the solution immediately before use.

  • Possible Cause 2: Microbial Contamination.

    • Solution: If storing solutions for extended periods, filter-sterilize the solution using a 0.22 µm filter and store at 4°C for short-term or frozen for long-term storage.

Issue 3: Inconsistent results in my in vitro assays.
  • Possible Cause 1: Degradation of the compound in the assay medium.

    • Solution: The thiol group may be unstable in certain cell culture media or assay buffers over the duration of the experiment.

      • Time-course experiment: Assess the stability of the compound in your specific medium over the time course of your experiment using an appropriate analytical method (e.g., HPLC).

      • Fresh preparation: Add the compound to the assay medium immediately before starting the experiment.

  • Possible Cause 2: Interaction with media components.

    • Solution: Components in complex media, such as certain metal ions or other reactive species, could interact with the thiol group.

      • Use of simplified buffers: If possible, conduct initial experiments in a simpler buffer system to identify potential interactions.

      • Addition of chelators: As mentioned, EDTA can help by chelating metal ions that might react with or catalyze the oxidation of the thiol group.

Data Presentation

Table 1: Physicochemical Properties of this compound and a Structurally Related Compound.

PropertyThis compoundN-acetyl-L-valine (for comparison)
Molecular FormulaC₈H₁₅NO₃SC₇H₁₃NO₃
Molecular Weight205.27 g/mol 159.18 g/mol
XLogP30.60.3
Hydrogen Bond Donor Count32
Hydrogen Bond Acceptor Count43

Table 2: Estimated Solubility of this compound based on N-acetyl-L-valine Data.

SolventSolubility of N-acetyl-L-valine (mg/mL at 25°C)Expected Solubility Trend for this compound
Water37.1Likely to be soluble, potentially enhanced by pH adjustment.
n-Propanol> WaterLikely soluble.
Isopropanol> WaterLikely soluble.
Acetone> WaterLikely soluble.
Acetonitrile< WaterLower solubility expected.
Ethyl Acetate< WaterLower solubility expected.
DMSOHigh (Tiopronin is 32 mg/mL)Expected to be a good solvent for creating stock solutions.

Note: The solubility data for N-acetyl-L-valine is provided as an estimate for the behavior of this compound. Actual solubilities may vary.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

Objective: To prepare a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 20.53 mg of this compound.

  • Transfer the solid to a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the tube until the solid is completely dissolved.

  • Store the stock solution in aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Heavy Metal Chelation Assay

Objective: To assess the ability of this compound to chelate a heavy metal ion (e.g., Cadmium) in an aqueous solution.

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Cadmium Chloride (CdCl₂) solution (e.g., 10 mM in deionized water)

  • Phosphate Buffered Saline (PBS), pH 7.4, degassed

  • EDTA solution (positive control, e.g., 100 mM in deionized water)

  • A heavy metal indicator dye (e.g., Zincon)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of the heavy metal indicator in PBS according to the manufacturer's instructions.

  • In a 96-well plate, add the indicator solution to each well.

  • Add a fixed concentration of CdCl₂ to each well (except for the blank).

  • Add varying concentrations of this compound to the wells. Include wells with a vehicle control (DMSO) and a positive control (EDTA).

  • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.

  • Measure the absorbance or fluorescence of the wells at the appropriate wavelength for the indicator dye using a microplate reader.

  • A decrease in the signal from the metal-indicator complex indicates chelation of the heavy metal by the test compound.

  • Plot the signal against the concentration of this compound to determine the chelating activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Stock Solution of this compound add_compound Add varying concentrations of test compound, vehicle, and positive control (EDTA) prep_compound->add_compound prep_metal Prepare Heavy Metal Solution (e.g., CdCl₂) plate_setup Plate Setup: Add indicator and metal to 96-well plate prep_metal->plate_setup prep_indicator Prepare Indicator Dye Solution prep_indicator->plate_setup plate_setup->add_compound incubation Incubate at Room Temperature add_compound->incubation read_plate Measure Absorbance/ Fluorescence incubation->read_plate plot_data Plot Signal vs. Concentration read_plate->plot_data determine_activity Determine Chelating Activity plot_data->determine_activity

Caption: Workflow for an in vitro heavy metal chelation assay.

signaling_pathway cluster_intoxication Cellular Intoxication cluster_detoxification Detoxification Pathway heavy_metal Heavy Metal Ion (e.g., Cd²⁺) cellular_targets Intracellular Targets (Enzymes, Proteins) heavy_metal->cellular_targets binds to chelation Chelation: Formation of Metal-Thiol Complex heavy_metal->chelation oxidative_stress Oxidative Stress (ROS Production) cellular_targets->oxidative_stress induces cell_damage Cellular Damage & Dysfunction oxidative_stress->cell_damage leads to compound This compound compound->chelation chelation->cellular_targets prevents binding to excretion Excretion of Metal Complex chelation->excretion facilitates

Caption: Proposed mechanism of heavy metal detoxification.

References

preventing oxidation of thiol group in (2-Mercaptopropanoyl)-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of the thiol group in (2-Mercaptopropanoyl)-L-valine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for (2-Mercaptopropanoyl)-L-valine in solution?

A1: The primary degradation pathway for (2-Mercaptopropanoyl)-L-valine in aqueous solutions is the oxidation of its thiol (-SH) group. This oxidation typically results in the formation of a disulfide dimer. This process can be accelerated by factors such as elevated pH, the presence of oxygen, and catalysis by metal ions.

Q2: How does pH affect the stability of the thiol group?

A2: The stability of the thiol group in (2-Mercaptopropanoyl)-L-valine is highly pH-dependent. Oxidation rates increase as the pH becomes more alkaline.[1][2] This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (R-SH). For optimal stability, it is recommended to maintain the pH of the solution below 4.0.[1]

Q3: What role do metal ions play in the oxidation process?

A3: Trace metal ions, particularly transition metals like copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, significantly accelerating the rate of thiol oxidation.[1][2] These ions can facilitate the transfer of electrons from the thiol to oxygen, promoting the formation of disulfide bonds. Even minute quantities of these metal ions, often present as impurities in reagents or leached from containers, can be problematic.

Q4: Can storage conditions impact the stability of (2-Mercaptopropanoyl)-L-valine?

A4: Yes, storage conditions are critical. For solutions, it is advisable to store them at low temperatures (2-8°C) and protected from light. To minimize oxidation, solutions should be prepared fresh whenever possible. For long-term storage, consider preparing aliquots of concentrated stock solutions in an oxygen-free environment and storing them at -20°C or below. For the solid compound, it should be stored in a tightly sealed container at room temperature, protected from moisture and air.

Q5: Are there any recommended additives to prevent oxidation in my experimental solutions?

A5: Yes, the addition of chelating agents and antioxidants can significantly improve stability. Chelating agents like ethylenediaminetetraacetic acid (EDTA) sequester catalytic metal ions, thereby inhibiting their oxidative effects.[1] Antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can act as sacrificial agents, being preferentially oxidized over the thiol group of your compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of compound activity or concentration in solution. Oxidation of the thiol group to a disulfide dimer.- Control pH: Adjust the pH of your buffer to be below 4.0.[1]- Deoxygenate Solutions: Before adding the compound, sparge all buffers and solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.- Add a Chelating Agent: Incorporate EDTA at a concentration of 0.01-0.1% into your solutions to sequester catalytic metal ions.[1]
Inconsistent results between experiments. Variable levels of oxygen or metal ion contamination.- Standardize Protocols: Ensure consistent deoxygenation procedures and use of high-purity water and reagents for all experiments.- Use Metal-Free Containers: Whenever possible, use plasticware or glassware that has been treated to remove trace metals.
Precipitate formation in the solution. Formation of the less soluble disulfide dimer.- Confirm Identity of Precipitate: Analyze the precipitate to confirm it is the disulfide dimer.- Implement Preventative Measures: Follow the recommendations for controlling pH, deoxygenating solutions, and using chelating agents to prevent its formation.
Need to reverse existing oxidation. The compound has already formed disulfide bonds.- Use a Reducing Agent: Treat the solution with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to reduce the disulfide bonds back to free thiols. Note that the reducing agent will need to be removed before subsequent experiments where it might interfere.

Data on Factors Affecting Thiol Stability

The following table summarizes the key factors influencing the oxidation of thiol-containing compounds, based on studies of the structurally similar drug, captopril.

Factor Effect on Oxidation Rate Recommended Condition for Stability Reference
pH Increases with increasing pHpH < 4.0[1]
Oxygen Increases with higher oxygen partial pressureDeoxygenated solutions (e.g., sparging with N₂ or Ar)[2]
Metal Ions (e.g., Cu²⁺) Catalyzes and significantly increases the rateAddition of a chelating agent (e.g., 0.1% EDTA)[1][2]
Temperature Increases with higher temperatureStore solutions at 2-8°C for short-term and frozen for long-term[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of (2-Mercaptopropanoyl)-L-valine
  • Buffer Preparation:

    • Prepare a suitable buffer (e.g., citrate-phosphate) with a target pH between 3.5 and 4.0.

    • Use high-purity, deionized water.

    • Add ethylenediaminetetraacetic acid (EDTA) to a final concentration of 0.1% (w/v).

  • Deoxygenation:

    • Transfer the buffered solution to a suitable container.

    • Sparge the solution with a gentle stream of high-purity nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Compound Dissolution:

    • Weigh the required amount of (2-Mercaptopropanoyl)-L-valine in a separate, clean container.

    • Under a blanket of the inert gas, add the deoxygenated buffer to the solid compound and gently mix until fully dissolved.

  • Storage:

    • If not for immediate use, filter-sterilize the solution under aseptic conditions.

    • Dispense into airtight vials, flushing the headspace with inert gas before sealing.

    • Store at 2-8°C for short-term use or at -20°C or below for longer-term storage.

Protocol 2: Reversal of Thiol Oxidation with Dithiothreitol (DTT)
  • Solution Preparation:

    • Dissolve the oxidized (2-Mercaptopropanoyl)-L-valine sample in a suitable deoxygenated buffer.

  • DTT Addition:

    • Prepare a fresh stock solution of DTT (e.g., 1 M in deoxygenated water).

    • Add DTT to the sample solution to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the mixture at room temperature for 30-60 minutes.

  • Removal of DTT (if necessary):

    • If DTT will interfere with downstream applications, it can be removed by methods such as dialysis, size-exclusion chromatography, or solid-phase extraction, depending on the nature of the subsequent experiment.

Visualizations

Thiol_Oxidation_Pathway cluster_prevention Prevention Strategies cluster_oxidation Oxidation Process cluster_reversal Reversal Low_pH Low pH (<4.0) Thiolate Thiolate Anion (R-S⁻) Low_pH->Thiolate Inhibits Deoxygenation Deoxygenation (N₂ or Ar) Disulfide Disulfide Dimer (R-S-S-R) Deoxygenation->Disulfide Inhibits Chelating_Agents Chelating Agents (e.g., EDTA) Chelating_Agents->Disulfide Inhibits Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->Disulfide Inhibits Thiol (2-Mercaptopropanoyl)-L-valine (R-SH) Thiol->Thiolate High pH Thiolate->Disulfide O₂, Metal Ions Disulfide->Thiol Reduction Reducing_Agents Reducing Agents (e.g., DTT, TCEP)

Caption: Pathway of thiol oxidation and points of intervention.

Troubleshooting_Workflow start Experiment Start prep Prepare Solution of (2-Mercaptopropanoyl)-L-valine start->prep check_stability Is Compound Stability an Issue? prep->check_stability no_issue Proceed with Experiment check_stability->no_issue No implement_solutions Implement Preventative Measures: 1. Adjust pH to < 4.0 2. Deoxygenate Solutions 3. Add EDTA (0.1%) check_stability->implement_solutions Yes recheck_stability Re-evaluate Stability implement_solutions->recheck_stability issue_resolved Proceed with Experiment recheck_stability->issue_resolved Resolved contact_support Further Investigation / Contact Support recheck_stability->contact_support Unresolved

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Troubleshooting Assays with N-(2-Mercapto-1-oxopropyl)-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-Mercapto-1-oxopropyl)-L-valine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in-vitro assays, helping you achieve consistent and reliable results.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when using this compound in your experiments.

Issue 1: High Variability and Poor Reproducibility Between Experiments

Question: We are observing significant variability in our assay results (e.g., IC50 values, binding affinity) from one experiment to the next. What could be the cause?

Answer: High variability with thiol-containing compounds like this compound is often due to the reactive nature of the thiol group. Several factors can contribute to this:

  • Compound Stability and Oxidation: The thiol group (-SH) on this compound is susceptible to oxidation, forming disulfide bridges. This dimerization or reaction with other components in your assay buffer can reduce the concentration of the active compound, leading to inconsistent results.

    • Recommendation: Prepare fresh solutions of this compound for each experiment. Avoid storing stock solutions for extended periods unless stability has been validated under specific storage conditions (e.g., -80°C, under inert gas). Consider including a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your assay buffer to maintain the reduced state of the thiol group. However, be aware that these agents can also interfere with some assay components.[1][2]

  • Buffer Composition: The pH and composition of your assay buffer can significantly impact the reactivity of the thiol group.

    • Recommendation: Maintain a consistent pH for your assay buffer, ideally between 7.0 and 7.5, where the thiol group is sufficiently nucleophilic for many reactions but less prone to rapid, non-specific oxidation.[3] Avoid buffers containing components that can react with thiols.

  • Assay Plate Interactions: The compound may adsorb to the surface of your assay plates, leading to a lower effective concentration.

    • Recommendation: Consider using low-binding microplates. Pre-treating plates with a blocking agent like Bovine Serum Albumin (BSA) can also help to minimize non-specific binding.

Summary of Recommendations for Improving Reproducibility:

ParameterRecommendationRationale
Compound Preparation Prepare fresh solutions for each experiment.Minimizes oxidation and degradation of the thiol group.
Compound Storage Store stock solutions at -80°C under an inert atmosphere.Enhances long-term stability.
Buffer pH Maintain a consistent pH, typically between 7.0 and 7.5.Optimizes thiol reactivity while minimizing non-specific reactions.
Reducing Agents Consider adding DTT (1-5 mM) or TCEP to the assay buffer.Helps to keep the thiol group in its reduced, active form.
Assay Plates Use low-binding microplates.Reduces loss of compound due to adsorption.
Blocking Pre-treat plates with a blocking agent like 0.1% BSA.Prevents non-specific binding to the plate surface.
Issue 2: Inconsistent Results in Competitive Binding Assays

Question: In our competitive binding assay, the displacement of the radiolabeled or fluorescent ligand by this compound is not consistent. Why might this be happening?

Answer: Inconsistent results in competitive binding assays with thiol compounds can stem from several sources, often related to the interaction of the thiol with assay components.

  • Reaction with Labeled Ligand: The thiol group of this compound could potentially react with and modify the labeled ligand, especially if the ligand contains reactive groups. This would alter the binding characteristics of the labeled ligand and lead to erroneous results.

    • Recommendation: Verify the chemical compatibility of this compound with your labeled ligand. This can be done by pre-incubating the two components and analyzing the mixture by a suitable method (e.g., HPLC, mass spectrometry) to check for any reaction products.

  • Interference with Detection Signal: If your assay uses a fluorescently labeled ligand, the thiol compound could quench the fluorescence, leading to a false-positive result (apparent displacement).

    • Recommendation: Run a control experiment to assess the effect of this compound on the fluorescence of the labeled ligand in the absence of the receptor.

  • Non-specific Binding to Assay Components: The compound may bind non-specifically to other proteins in the assay, such as BSA used for blocking, which would reduce its effective concentration available to bind to the target receptor.

    • Recommendation: Minimize the concentration of blocking proteins where possible, or screen different blocking agents to find one with minimal interaction with your compound.

Experimental Workflow for Troubleshooting Competitive Binding Assays:

G cluster_start cluster_checks cluster_solutions cluster_retest Start Inconsistent Binding Results CheckLigand Check for Reaction with Labeled Ligand (HPLC/MS) Start->CheckLigand CheckQuenching Assess Fluorescence Quenching Start->CheckQuenching CheckNonspecific Evaluate Non-specific Binding to Assay Components Start->CheckNonspecific ModifyLigand Modify or Change Labeled Ligand CheckLigand->ModifyLigand Reaction Detected RetestAssay Re-run Competitive Binding Assay CheckLigand->RetestAssay No Reaction CorrectQuenching Correct for Quenching (if present) CheckQuenching->CorrectQuenching Quenching Observed CheckQuenching->RetestAssay No Quenching OptimizeBlocking Optimize Blocking Agent and Concentration CheckNonspecific->OptimizeBlocking Binding Detected CheckNonspecific->RetestAssay No Binding ModifyLigand->RetestAssay CorrectQuenching->RetestAssay OptimizeBlocking->RetestAssay

Caption: Troubleshooting workflow for inconsistent competitive binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that might affect my assay?

A1: this compound is an analog of Tiopronin. The primary mechanism of Tiopronin is a thiol-disulfide exchange reaction.[4] The thiol group (-SH) on the molecule can react with disulfide bonds (-S-S-) in other molecules, such as the amino acid cystine. This reactivity is the basis for its therapeutic effect in cystinuria but can also be a source of interference in in-vitro assays by reacting with disulfide bonds in proteins or other assay components.

Signaling Pathway: Thiol-Disulfide Exchange

G cluster_reactants cluster_reaction cluster_products Thiol This compound (R-SH) Exchange Thiol-Disulfide Exchange Thiol->Exchange Disulfide Target Disulfide (Protein-S-S-Protein) Disulfide->Exchange MixedDisulfide Mixed Disulfide (R-S-S-Protein) Exchange->MixedDisulfide ReleasedThiol Released Thiol (Protein-SH) Exchange->ReleasedThiol

Caption: Thiol-disulfide exchange reaction of this compound.

Q2: How should I store this compound to ensure its stability?

A2: For long-term storage, this compound should be stored as a solid at 2-8°C, protected from light and moisture. For stock solutions, it is recommended to dissolve the compound in a suitable solvent (e.g., DMSO) at a high concentration, aliquot into single-use vials, and store at -80°C under an inert gas like argon or nitrogen to minimize oxidation.

Recommended Storage Conditions:

FormTemperatureConditions
Solid 2-8°CDry, protected from light.
Stock Solution -80°CAliquoted, under inert gas.

Q3: Can this compound interfere with enzyme inhibition assays?

A3: Yes, thiol-containing compounds can interfere with enzyme inhibition assays in several ways:

  • Direct Reaction with the Enzyme: The compound could react with cysteine residues in the enzyme, particularly those near the active site, leading to non-specific inhibition.

  • Reaction with Substrate or Cofactors: It may react with the assay substrate or essential cofactors, depleting them and giving the appearance of enzyme inhibition.

  • Redox Cycling: Some thiol compounds can undergo redox cycling in the presence of certain assay components, generating reactive oxygen species (ROS) that can damage the enzyme and lead to a loss of activity.

To test for such interference, you can perform control experiments, such as measuring the IC50 of the compound in the presence and absence of a reducing agent like DTT. A significant shift in the IC50 value in the presence of DTT can suggest that the compound is acting via a thiol-reactive mechanism.[1]

Experimental Protocols

This section provides a general protocol for a competitive ELISA, which can be adapted for use with this compound as a small molecule inhibitor.

Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To determine the ability of this compound to compete with a known ligand for binding to a target protein.

Materials:

  • High-binding 96-well microplate

  • Target protein (antigen)

  • Primary antibody specific to the target protein

  • This compound

  • Known ligand conjugated to an enzyme (e.g., HRP) or a biotinylated ligand and streptavidin-HRP

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the target protein to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted target protein to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare the enzyme-conjugated ligand at a fixed, predetermined concentration.

    • Add 50 µL of the this compound dilutions to the appropriate wells.

    • Add 50 µL of the enzyme-conjugated ligand to all wells (except blanks).

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes of adding the Stop Solution.

Data Analysis:

The signal is inversely proportional to the concentration of this compound. Plot the absorbance against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Downstream Cellular Effects of Modulating Cysteine/Cystine Levels

The primary therapeutic action of Tiopronin, and by extension its analog this compound, is the reduction of cystine to the more soluble cysteine. In the context of cystinuria, this prevents the formation of kidney stones. However, altering cellular cysteine levels can have broader metabolic consequences.

G cluster_drug cluster_cellular cluster_physiological Drug This compound Cystine Extracellular Cystine Drug->Cystine Reduces Cysteine Intracellular Cysteine Cystine->Cysteine Increased Conversion Stone Decreased Cystine Stone Formation Cystine->Stone GSH Glutathione (GSH) Synthesis Cysteine->GSH mTORC1 mTORC1 Signaling Cysteine->mTORC1 Modulates ROS Reduced Oxidative Stress GSH->ROS Metabolism Altered Cellular Metabolism GSH->Metabolism mTORC1->Metabolism

Caption: Potential downstream cellular effects of this compound.

References

Technical Support Center: N-(2-Mercapto-1-oxopropyl)-L-valine Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of N-(2-Mercapto-1-oxopropyl)-L-valine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features relevant to degradation?

This compound is a valine analog of Tiopronin.[][2][3] Its structure contains several functional groups susceptible to degradation: a thiol (-SH) group, an amide bond, and a carboxylic acid group.[4] The thiol group is particularly prone to oxidation, while the amide and carboxylic acid moieties can be susceptible to hydrolysis under acidic or basic conditions.

Q2: What are the expected major degradation pathways for this compound?

Based on its functional groups, the primary expected degradation pathways are oxidation and hydrolysis.

  • Oxidation: The thiol group is readily oxidized to form a disulfide dimer or further oxidation products like sulfinic and sulfonic acids. This is often a primary degradation route for mercapto-containing compounds.

  • Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield L-valine and 2-mercaptopropionic acid.

Q3: Why are forced degradation studies necessary for this compound?

Forced degradation, or stress testing, is crucial for several reasons:

  • It helps identify the likely degradation products that could form under various environmental conditions.[5][6]

  • This information is used to establish the intrinsic stability of the molecule.[5][7]

  • It is essential for developing and validating stability-indicating analytical methods, such as HPLC, that can separate the parent drug from its degradation products.[5][8]

  • The data from these studies are a regulatory requirement for new drug applications (NDAs).[8]

Troubleshooting Guides

Issue 1: No degradation observed under stress conditions.
Possible Cause Troubleshooting Step
Stress conditions are too mild. Increase the intensity of the stressor. For thermal stress, increase the temperature in 10°C increments (e.g., from 50°C to 60°C or 70°C). For hydrolytic stress, use stronger acid/base concentrations (e.g., increase from 0.1N to 1N HCl or NaOH). For oxidative stress, increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂).[9]
Incorrect solvent or pH for hydrolysis. Ensure the compound is dissolved in a suitable solvent system where it is soluble and stable enough for the study. Verify the pH of the solution before and during the experiment.
Insufficient duration of stress testing. Extend the duration of the experiment. Some compounds are highly stable and require longer exposure to stress conditions to achieve detectable degradation (typically aiming for 10-30% degradation).[9]
Issue 2: Excessive degradation or multiple, unidentifiable degradation peaks.
Possible Cause Troubleshooting Step
Stress conditions are too harsh. Reduce the intensity of the stressor (temperature, concentration of acid/base/oxidizing agent, or duration of exposure).[9] The goal is to achieve partial degradation to understand the primary degradation pathway, not complete destruction of the molecule.
Secondary degradation. The primary degradation products may themselves be unstable under the applied stress conditions and are degrading further.[9] Analyze samples at earlier time points to identify the initial degradation products before they degrade further.
Inadequate chromatographic separation. Optimize the analytical method (e.g., HPLC). Adjust the mobile phase composition, gradient, column type, or detector wavelength to improve the resolution between the parent compound and its degradants.
Issue 3: Poor mass balance in the analytical results.
Possible Cause Troubleshooting Step
Degradation products are not detected by the analytical method. The degradation products may not have the same chromophore as the parent compound. Use a mass-sensitive detector (e.g., LC-MS) in addition to a UV detector to identify non-chromophoric degradants.
Formation of volatile or insoluble degradation products. If volatile degradants are suspected, consider using gas chromatography (GC) for analysis. For insoluble products, inspect the sample for precipitates and attempt to dissolve them in a different solvent for analysis.
Adsorption of the compound or its degradants to the container. Use inert container materials (e.g., silanized glass vials) to minimize adsorption.

Experimental Protocols

Protocol 1: Forced Degradation Study - General Workflow

This protocol outlines a general workflow for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Incubate at room temperature.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store in the dark at room temperature.

    • Thermal Degradation: Store the stock solution (in a solid or solution state) at an elevated temperature (e.g., 70°C).[7]

    • Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.[5]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for the analytical method.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (LC-MS) to identify and quantify the parent compound and its degradation products.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative results from the forced degradation studies.

Stress Condition Duration (hours) Parent Compound Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%) Total Impurities (%) Mass Balance (%)
0.1N HCl, 60°C0100000100
885.212.1 (L-valine)2.714.8100.0
2465.728.5 (L-valine)5.834.3100.0
0.1N NaOH, RT0100000100
478.919.3 (Disulfide)1.821.1100.0
1252.145.6 (Disulfide)2.347.9100.0
3% H₂O₂, RT0100000100
245.351.2 (Disulfide)3.554.7100.0
810.882.5 (Disulfide)6.789.2100.0

Note: The data in this table are hypothetical and for illustrative purposes only.

Visualizations

Degradation_Pathways parent This compound disulfide Disulfide Dimer parent->disulfide Oxidation (H₂O₂) lvaline L-Valine parent->lvaline Hydrolysis (Acid/Base) mpa 2-Mercaptopropionic Acid parent->mpa Hydrolysis (Acid/Base) sulfinic Sulfinic Acid disulfide->sulfinic Further Oxidation sulfonic Sulfonic Acid sulfinic->sulfonic Further Oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Withdraw Samples at Time Points (0, 2, 4, 8, 24h) stress->sampling prep Sample Preparation (Neutralize, Dilute) sampling->prep analysis LC-MS Analysis prep->analysis data Data Interpretation (Identify Degradants, Mass Balance) analysis->data

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: N-(2-Mercapto-1-oxopropyl)-L-valine and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide: Unexpected Experimental Outcomes

This guide addresses common issues researchers may encounter when working with a novel compound like N-(2-Mercapto-1-oxopropyl)-L-valine, where off-target effects are a possibility.

Issue/Observation Potential Cause (Off-Target Effect) Recommended Action
Unexpected Cell Death or Reduced Viability at Low Concentrations The compound may be inducing apoptosis or necrosis through off-target kinase inhibition or mitochondrial toxicity.1. Perform a dose-response curve to determine the IC50. 2. Conduct an apoptosis assay (e.g., Annexin V/PI staining) to distinguish between apoptosis and necrosis. 3. Profile the compound against a panel of kinases known to be involved in cell survival pathways.
Altered Cell Morphology The compound could be interfering with cytoskeletal dynamics or cell adhesion.1. Stain cells with phalloidin (for actin) and anti-tubulin antibodies to visualize the cytoskeleton. 2. Perform a cell adhesion assay on different extracellular matrix components.
Changes in Protein Expression Unrelated to the Intended Target The compound may be affecting unintended signaling pathways or transcription factors.1. Perform a proteomic analysis (e.g., mass spectrometry) to identify differentially expressed proteins. 2. Use pathway analysis software to identify signaling pathways that may be affected. 3. Validate key protein changes by Western blotting.
Variable or Non-reproducible Results The compound may be unstable in culture medium, or its effects may be cell-density dependent.1. Assess the stability of the compound in your specific cell culture medium over the time course of your experiment using HPLC. 2. Perform experiments at tightly controlled cell densities.

Frequently Asked Questions (FAQs)

Q1: My cells are dying at concentrations where my target should not be affected. What could be the cause?

A1: This is a strong indication of an off-target effect. The compound may be cytotoxic through mechanisms independent of its intended target. We recommend performing a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50). If the CC50 is close to the effective concentration (EC50) for your target, this suggests a narrow therapeutic window and significant off-target toxicity.

Q2: I am observing changes in cell signaling pathways that are not directly linked to my target. How can I investigate this?

A2: Unintended activation or inhibition of signaling pathways is a common off-target effect. To investigate this, you can use antibody arrays or Western blotting to screen for the phosphorylation status of key signaling proteins (e.g., Akt, ERK, JNK, p38). This can provide insights into which alternative pathways are being modulated by your compound.

Q3: How can I be sure that the observed effects are not due to the thiol group in the compound?

A3: Thiol groups can be reactive and may interact with cellular components non-specifically. To address this, we recommend including a control compound that also contains a thiol group but is otherwise structurally different and not expected to interact with your target. Additionally, a similar analog without the thiol group could help elucidate the role of this functional group in the observed effects.

Q4: What are the best practices for minimizing off-target effects in my experiments?

A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of the compound. Performing dose-response experiments for your intended target will help determine the optimal concentration. Additionally, consider using a structurally distinct compound that targets the same pathway to confirm that the observed phenotype is due to on-target effects.

Quantitative Data Summary (Hypothetical Data)

The following table provides an example of how to summarize quantitative data on the cytotoxic and off-target effects of a novel compound.

Cell LineCompound Concentration (µM)Cell Viability (%) (MTT Assay)Apoptosis (%) (Annexin V Assay)Caspase-3/7 Activity (Fold Change)
HEK293 198 ± 2.15.2 ± 0.81.1 ± 0.2
1085 ± 4.515.6 ± 2.32.5 ± 0.4
5042 ± 6.148.9 ± 5.58.7 ± 1.1
HepG2 199 ± 1.84.8 ± 0.51.0 ± 0.1
1092 ± 3.210.1 ± 1.91.8 ± 0.3
5065 ± 5.832.4 ± 4.75.2 ± 0.9
MCF-7 197 ± 2.56.1 ± 1.11.2 ± 0.2
1078 ± 5.122.3 ± 3.83.1 ± 0.6
5031 ± 7.265.7 ± 8.212.4 ± 1.5

Key Experimental Protocols

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[1]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound for the desired time (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Annexin V/PI Apoptosis Assay

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Western Blotting for Signaling Pathway Analysis

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the protein of interest.

Protocol:

  • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against a specific signaling protein (e.g., phospho-Akt, total-Akt) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway and Workflow Diagrams

Apoptosis_Pathway Compound This compound (or analog) OffTarget Off-Target Protein (e.g., Kinase, Bcl-2 family) Compound->OffTarget Mitochondria Mitochondria OffTarget->Mitochondria Dysregulation CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential off-target induced apoptosis pathway.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Identification CellTreatment Treat Cells with Compound ViabilityAssay Cell Viability Assay (e.g., MTT) CellTreatment->ViabilityAssay ApoptosisAssay Apoptosis vs. Necrosis (Annexin V/PI) ViabilityAssay->ApoptosisAssay SignalingAssay Signaling Pathway Analysis (Western Blot) ViabilityAssay->SignalingAssay Proteomics Proteomic Profiling SignalingAssay->Proteomics Bioinformatics Bioinformatic Analysis Proteomics->Bioinformatics

Caption: Workflow for investigating off-target effects.

References

Technical Support Center: Optimizing N-(2-Mercapto-1-oxopropyl)-L-valine for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental use of N-(2-Mercapto-1-oxopropyl)-L-valine. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a valine analog of Tiopronin.[1][] Its primary mechanism of action is attributed to its thiol group (-SH), which can undergo a thiol-disulfide exchange. This allows it to act as a reducing agent and antioxidant, protecting cells from oxidative damage by scavenging reactive oxygen species (ROS).

Q2: What are the common applications of this compound in research?

Given its antioxidant properties, this compound is primarily used in experimental settings to study and mitigate oxidative stress in cellular and biochemical assays. It is also investigated for its potential as an antidote against heavy metal poisoning.[1][]

Q3: How should I prepare a stock solution of this compound?

Q4: What is the recommended storage condition for this compound solutions?

Aqueous solutions of thiol compounds are prone to oxidation.[6] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect Observed in Experiments
Possible Cause Troubleshooting Step
Degradation of the compound Thiol groups are susceptible to oxidation, especially in solution at neutral or alkaline pH and in the presence of metal ions.[7] Prepare fresh solutions before each experiment. If using older stock solutions, test their activity using a simple chemical assay like the Ellman's reagent-based thiol quantification.
Suboptimal concentration The optimal concentration is cell-type and assay-dependent. Perform a dose-response experiment to determine the effective concentration range for your specific experimental model. Based on studies with NAC, a starting range of 0.1 mM to 10 mM could be explored for cellular assays.[8]
Cellular uptake issues If working with cell-based assays, the compound may not be efficiently taken up by the cells. Consider using a cell-permeable analog if available or performing in vitro assays to confirm its direct antioxidant activity.
Interaction with media components Components in the cell culture media, such as certain metal ions, can catalyze the oxidation of thiols.[7] Prepare solutions in high-purity water or buffers and consider adding a chelating agent like EDTA to the stock solution to minimize metal-catalyzed oxidation.
Issue 2: Observed Cellular Toxicity
Possible Cause Troubleshooting Step
High concentration of the compound High concentrations of some thiol compounds can be toxic to cells.[8] Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.
Solvent toxicity If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the culture medium is below the toxic threshold for your cells (typically <0.1%). Run a solvent control to assess its effect.
pH of the solution The addition of the compound may alter the pH of the culture medium. Ensure the final pH of the medium is within the optimal range for your cells (typically 7.2-7.4). Adjust the pH of the stock solution if necessary.

Data Presentation

Table 1: Solubility of a Related Thiol Compound (N-acetylcysteine)

Solvent Solubility Reference
WaterUp to 100 mg/mL (with heating/sonication)[5]
PBS (pH 7.2)Approximately 30 mg/mL[3][4]
DMSOApproximately 50 mg/mL[3][4]
EthanolApproximately 50 mg/mL[3]

Table 2: Recommended Starting Concentrations for Cellular Assays (Based on N-acetylcysteine)

Application Concentration Range Reference
General Antioxidant Effect0.5 mM - 10 mM[8][9]
Cytoprotection1 mM - 10 mM[8]
Apoptosis Inhibition1 mM - 10 mM[8]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution
  • Weigh out 20.53 mg of this compound (Molecular Weight: 205.27 g/mol ).

  • Dissolve the powder in 1 mL of sterile DMSO or PBS (pH 7.2).

  • If using DMSO, vortex gently until fully dissolved. If using PBS, gentle warming or sonication may be required.

  • Sterile-filter the solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot into single-use vials and store at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: In Vitro Antioxidant Activity Assessment (ABTS Assay)

This protocol is adapted for a 96-well plate format.

  • Reagent Preparation:

    • Prepare a 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing the ABTS and potassium persulfate solutions in a 1:1 ratio and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of your this compound test solution (at various concentrations) to the wells of a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes in the dark.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage inhibition of the ABTS•+ radical using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage inhibition against the concentration of this compound to determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA damage) ROS->Cellular_Damage causes Thiol_Compound This compound (-SH) Thiol_Compound->ROS scavenges Oxidized_Compound Oxidized Compound (-S-S-) Thiol_Compound->Oxidized_Compound is oxidized to

Caption: Antioxidant mechanism of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., 100 mM in DMSO) Prep_Working Prepare Working Solutions (Dilute in media/buffer) Prep_Stock->Prep_Working Treat_Cells Treat Cells/System with Compound Prep_Working->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Assay Perform Assay (e.g., Viability, Antioxidant) Incubate->Assay Data_Acquisition Acquire Data (e.g., Absorbance) Assay->Data_Acquisition Data_Analysis Analyze Data (e.g., IC50 calculation) Data_Acquisition->Data_Analysis

Caption: General workflow for in vitro experiments.

References

stability of N-(2-Mercapto-1-oxopropyl)-L-valine in different buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(2-Mercapto-1-oxopropyl)-L-valine. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound, a thiol-containing compound, is oxidation. The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of a disulfide dimer. This process is often catalyzed by factors such as pH, temperature, presence of metal ions, and exposure to oxygen.[1][2][3]

Q2: How does pH affect the stability of this compound in buffer solutions?

A2: The stability of thiol-containing compounds like this compound is highly pH-dependent. Generally, thiol groups are more susceptible to oxidation at neutral or alkaline pH compared to acidic conditions.[4][5] For similar compounds like captopril, maximum stability is observed at a lower pH, typically below 4.0.[2] As the pH increases, the rate of oxidative degradation tends to increase.[4]

Q3: Which buffer systems are recommended for formulating this compound to enhance its stability?

A3: Based on studies of analogous thiol-containing drugs, citrate and acetate buffers are often preferred over phosphate buffers for enhancing stability.[1] Citrate buffers, in particular, have been shown to reduce the rate of metal-catalyzed oxidation due to their chelating properties.[1][6] It is also recommended to use low buffer concentrations, as higher concentrations can sometimes accelerate degradation.[1]

Q4: What is the expected shelf-life of this compound in an aqueous solution?

A4: The shelf-life of this compound in an aqueous solution is highly dependent on the storage conditions, including pH, temperature, and the presence of antioxidants or chelating agents. For instance, aqueous solutions of captopril at room temperature can be unstable, while refrigeration can extend its stability. For D-Penicillamine, it is not recommended to store aqueous solutions for more than one day.[7] To determine the precise shelf-life for your specific formulation, a comprehensive stability study is necessary.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of potency of this compound in solution. Oxidation of the thiol group to a disulfide dimer. This can be accelerated by inappropriate pH, presence of metal ions, or exposure to oxygen.- Adjust the pH of the buffer to a more acidic range (e.g., pH 3-4).- Use a citrate buffer to chelate metal ions.[1][6]- Add a chelating agent such as EDTA to the formulation.[3][8]- Degas the buffer solution and store the formulation under an inert atmosphere (e.g., nitrogen or argon).[3]- Store the solution at a lower temperature (e.g., 2-8°C).
Appearance of an unknown peak in the HPLC chromatogram during stability testing. This is likely the disulfide dimer, the primary degradation product.- Confirm the identity of the peak by co-elution with a synthesized disulfide dimer standard or by using mass spectrometry.- Adjust the HPLC method to ensure proper separation and quantification of both the parent compound and the degradation product.
Inconsistent stability results between batches. Variability in the quality of reagents, particularly the presence of trace metal contaminants in buffers or water.- Use high-purity water and analytical grade buffer components.- Incorporate a chelating agent like EDTA in the formulation to minimize the impact of metal ion contamination.[3][8]
Precipitation observed in the formulated solution. Poor solubility of this compound or its degradation products in the chosen buffer system.- Evaluate the solubility of the compound in different buffer systems and at various pH values.- Consider the use of co-solvents, but be aware that they may also impact stability.

Data Summary

The following table summarizes the expected stability of this compound in different buffer systems based on data from analogous thiol-containing compounds. Please note that these are estimations and should be confirmed by experimental studies.

Buffer System pH Range Expected Stability Comments
Citrate Buffer3.0 - 5.0Good to ExcellentCitrate's chelating properties can inhibit metal-catalyzed oxidation.[1][6] Lower buffer concentrations are generally preferred.[1]
Acetate Buffer3.5 - 5.5GoodProvides good buffering capacity in the acidic range where thiol compounds are generally more stable.
Phosphate Buffer6.0 - 8.0Poor to FairThiol oxidation is generally faster at neutral to alkaline pH.[4][5] Phosphate buffers may also contain trace metal impurities that can catalyze oxidation.

Experimental Protocols

Protocol for Stability Testing of this compound in Different Buffers

This protocol outlines a general procedure for assessing the stability of this compound in various buffer solutions using a stability-indicating HPLC method.

1. Materials and Reagents:

  • This compound reference standard

  • Citric acid, monohydrate, analytical grade

  • Sodium citrate dihydrate, analytical grade

  • Acetic acid, glacial, analytical grade

  • Sodium acetate, anhydrous, analytical grade

  • Monobasic potassium phosphate, analytical grade

  • Dibasic sodium phosphate, analytical grade

  • EDTA (disodium edetate), analytical grade

  • HPLC grade acetonitrile

  • HPLC grade water

  • Orthophosphoric acid, analytical grade

2. Preparation of Buffer Solutions (0.1 M):

  • Citrate Buffer (pH 4.0): Dissolve appropriate amounts of citric acid and sodium citrate in HPLC grade water to achieve the target pH.

  • Acetate Buffer (pH 4.5): Dissolve appropriate amounts of acetic acid and sodium acetate in HPLC grade water to achieve the target pH.

  • Phosphate Buffer (pH 7.0): Dissolve appropriate amounts of monobasic potassium phosphate and dibasic sodium phosphate in HPLC grade water to achieve the target pH.

3. Preparation of Stock and Sample Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., HPLC grade water with a small amount of acid if necessary for dissolution).

  • From the stock solution, prepare sample solutions at a final concentration of 100 µg/mL in each of the prepared buffer solutions.

  • For a control, prepare a sample solution in HPLC grade water adjusted to a similar pH with a non-buffering acid.

4. Stability Study Conditions:

  • Store aliquots of each sample solution under the following conditions:

    • Refrigerated: 2-8°C

    • Room Temperature: 25°C / 60% RH

    • Accelerated: 40°C / 75% RH

  • Protect all samples from light.

5. HPLC Analysis (Stability-Indicating Method):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile). A typical starting point could be 95:5 (aqueous:organic).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 210-220 nm) is recommended.[9][10]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25°C.

6. Data Collection and Analysis:

  • Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours for accelerated conditions, and weekly for room temperature and refrigerated conditions).

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Monitor the formation of any degradation products, particularly the disulfide dimer.

Visualizations

degradation_pathway cluster_main Degradation of this compound This compound This compound Disulfide_Dimer Disulfide Dimer This compound->Disulfide_Dimer Oxidation (O2, Metal Ions, pH > 4)

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_workflow Stability Testing Workflow A Prepare Buffer Solutions (Citrate, Acetate, Phosphate) B Prepare this compound Stock and Sample Solutions A->B C Store Samples at Different Conditions (Refrigerated, Room Temp, Accelerated) B->C D Analyze Samples by HPLC at Predetermined Time Points C->D E Data Analysis: - % Remaining of Parent Compound - Monitor Degradation Products D->E

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Synthesis of Mercapto-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of mercapto-amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the common challenges encountered during the synthesis of these critical compounds.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Issue 1: Low yield of the desired mercapto-amino acid due to disulfide bond formation.

Question: My reaction is showing a significant amount of a higher molecular weight byproduct, which I suspect is the disulfide-linked dimer. How can I prevent this?

Answer: Unwanted disulfide bond formation is a common pitfall due to the high reactivity of the thiol group.[1][2] Here are several strategies to mitigate this issue:

  • Inert Atmosphere: Perform all reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, a primary oxidant.[3]

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Reducing Agents: Add a reducing agent to the reaction mixture or during workup to reverse disulfide bond formation. Dithiothreitol (DTT) is a commonly used reagent for this purpose.[4]

  • pH Control: Maintain a slightly acidic pH (around 3-4) during purification and storage.[5] At this pH, the thiol group is protonated and less susceptible to oxidation.

  • Chelating Agents: The presence of metal ions can catalyze oxidation. Adding a chelating agent like EDTA can sequester these ions and prevent disulfide bond formation.[6]

Issue 2: Loss of stereochemical purity (racemization) at the α-carbon.

Question: I am observing significant epimerization in my final product. What are the key factors contributing to racemization and how can I control it?

Answer: Racemization is a critical issue in amino acid synthesis, particularly during the activation of the carboxyl group for coupling reactions.[7][8][9] Cysteine and its derivatives are known to be particularly susceptible.[10] Key factors and solutions include:

  • Choice of Coupling Reagents: Some coupling reagents are more prone to causing racemization than others. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization by forming less reactive activated esters.[7]

  • Base Selection: The choice and amount of base used can significantly impact racemization. Sterically hindered bases like N,N-diisopropylethylamine (DIEA) are generally preferred over less hindered bases. It's crucial to use the minimum amount of base necessary.[7]

  • Temperature Control: Perform coupling reactions at low temperatures (e.g., 0 °C) to minimize the rate of racemization.

  • Protecting Groups: The nature of the N-protecting group can influence the rate of racemization. Urethane-based protecting groups like Fmoc and Boc are generally effective at preventing racemization of the protected amino acid.

Issue 3: Difficulty with thiol protecting group removal or unexpected side reactions.

Question: I am struggling with the deprotection of the thiol group, either with incomplete removal or the protecting group causing side reactions. What should I consider when choosing and removing a thiol protecting group?

Answer: The selection of a suitable thiol protecting group is crucial for a successful synthesis.[11][12] The choice depends on the overall synthetic strategy (e.g., Boc vs. Fmoc chemistry in peptide synthesis) and the desired orthogonality.[13][14]

  • Orthogonality: Ensure the chosen protecting group's cleavage conditions are compatible with other protecting groups in your molecule. For instance, acid-labile groups like trityl (Trt) and 4-methoxytrityl (Mmt) are suitable for Fmoc-based strategies, while more acid-stable groups are needed for Boc-based synthesis.[13][14]

  • Cleavage Cocktail: For acid-labile protecting groups, the cleavage cocktail is critical. Scavengers such as triisopropylsilane (TIS) are often required to trap the carbocations generated during deprotection and prevent re-alkylation of the thiol or other sensitive residues like tryptophan.[13]

  • Specific Protecting Group Issues:

    • Acetamidomethyl (Acm): Removed with mercury (II) acetate or iodine. Requires careful handling due to the toxicity of mercury compounds.

    • Trityl (Trt): Can be cleaved with mild acid, but the bulky trityl cation can cause side reactions if not effectively scavenged.[13]

    • tert-Butyl (tBu): Requires strong acid for removal, which may not be suitable for all substrates.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to assess the purity of mercapto-amino acids?

A1: A combination of techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing purity and quantifying impurities.[15][16]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and identify byproducts.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the synthesized molecule.

  • Amino Acid Analysis: For peptides, this technique verifies the amino acid composition.[15]

  • Ellman's Test: A colorimetric method to quantify free thiol groups.

Q2: I am performing a solid-phase peptide synthesis (SPPS) with multiple cysteine residues. How can I control the formation of specific disulfide bridges?

A2: The controlled formation of multiple disulfide bonds requires a strategy of orthogonal protection. This involves using different thiol protecting groups that can be removed selectively under different conditions.[17] For example, you could use an acid-labile group like Mmt, a fluoride-labile group, and a group removable by mild oxidation like Acm. By selectively deprotecting one pair of cysteines at a time and inducing disulfide bond formation, you can control the final connectivity.

Q3: My peptide is aggregating during solid-phase synthesis. Is this related to the mercapto-amino acid?

A3: While aggregation is a sequence-dependent problem in SPPS and not directly caused by the thiol group itself, the presence of hydrophobic protecting groups on cysteine can contribute to the overall hydrophobicity of the peptide, potentially exacerbating aggregation.[18] Strategies to overcome aggregation include:

  • Using lower substitution resins.[19]

  • Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb).[10]

  • Using chaotropic salts or special solvent mixtures.[20]

  • Performing couplings at elevated temperatures.

Q4: Are there any specific safety precautions I should take when working with mercapto-amino acids and their derivatives?

A4: Yes. Many thiols have a strong, unpleasant odor. It is essential to work in a well-ventilated fume hood. Some reagents used in synthesis, such as certain coupling reagents and deprotection agents (e.g., mercury salts for Acm removal), are toxic and should be handled with appropriate personal protective equipment (PPE) and safety protocols.

Data and Protocols

Table 1: Common Thiol Protecting Groups and Their Cleavage Conditions
Protecting GroupAbbreviationCleavage ConditionsCompatibility
AcetamidomethylAcmI₂, Hg(OAc)₂Orthogonal to acid/base labile groups
TritylTrtMild acid (e.g., TFA), scavengers (e.g., TIS)Fmoc SPPS
4-MethoxytritylMmtVery mild acid (e.g., 1% TFA in DCM)Fmoc SPPS
tert-ButyltBuStrong acid (e.g., HF, TFMSA)Boc SPPS
BenzylBzlStrong acid (e.g., HF), sodium in liquid ammoniaBoc SPPS
sec-Isoamyl mercaptanSITReducing agents (e.g., DTT)Fmoc SPPS
2-Methyloxolane-3-thiolMOTReducing agents (e.g., DTT)Fmoc SPPS

This table is a summary of information from multiple sources.[13][17]

Experimental Protocol: Removal of the Trityl (Trt) Group from a Cysteine-Containing Peptide on Resin
  • Resin Preparation: Swell the Trt-protected peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Deprotection Reaction: Drain the DCM from the resin and add the cleavage cocktail (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the resin suspension at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the precipitated peptide under vacuum.

  • Purification: Purify the crude peptide by reversed-phase HPLC.

Visual Guides

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis start Start with Resin coupling Amino Acid Coupling start->coupling deprotection Fmoc Deprotection coupling->deprotection repeat Repeat for each Amino Acid deprotection->repeat repeat->coupling cleavage Cleavage from Resin (e.g., TFA Cocktail) repeat->cleavage precipitation Precipitation in Ether cleavage->precipitation hplc RP-HPLC Purification precipitation->hplc lyophilization Lyophilization hplc->lyophilization analysis Analysis (MS, HPLC) lyophilization->analysis

Caption: General workflow for solid-phase synthesis of a mercapto-amino acid containing peptide.

troubleshooting_oxidation cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Unwanted Disulfide Formation cause1 Oxygen Exposure problem->cause1 cause2 Metal Ion Catalysis problem->cause2 cause3 Basic pH problem->cause3 solution1 Inert Atmosphere (N2 or Ar) cause1->solution1 solution2 Degassed Solvents cause1->solution2 solution3 Add Reducing Agent (e.g., DTT) cause1->solution3 solution4 Add Chelating Agent (e.g., EDTA) cause2->solution4 solution5 Maintain Acidic pH (pH 3-4) cause3->solution5

Caption: Troubleshooting logic for preventing disulfide bond formation.

References

Technical Support Center: N-(2-Mercapto-1-oxopropyl)-L-valine In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with N-(2-Mercapto-1-oxopropyl)-L-valine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of cytotoxicity for this compound?

A1: this compound is a thiol-containing compound and an analog of Tiopronin.[1] The cytotoxicity of such compounds can be multifactorial. The free thiol group is highly reactive and essential for its biological activity.[1] Potential mechanisms of cytotoxicity include:

  • Oxidative Stress: Thiols can undergo auto-oxidation in cell culture media, leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[2] This can induce oxidative stress in cells, leading to damage of lipids, proteins, and DNA.

  • Thiol-Disulfide Exchange: The thiol group can interact with cysteine residues in proteins, potentially altering their structure and function. This can disrupt critical cellular processes.

  • Off-Target Effects: Thiol compounds can interact with various cellular components non-specifically, leading to unintended biological consequences and cytotoxicity.[3]

Q2: How can I reduce the observed cytotoxicity of this compound in my cell culture experiments?

A2: Several strategies can be employed to mitigate the cytotoxicity of this compound:

  • Co-treatment with Antioxidants: Supplementing the cell culture medium with antioxidants like N-acetylcysteine (NAC) or Vitamin E may help to quench the reactive oxygen species generated by the thiol compound.[4][5]

  • Optimize Compound Concentration and Incubation Time: Reducing the concentration of the compound or shortening the incubation time can often decrease cytotoxic effects while potentially retaining the desired biological activity.

  • Formulation Strategies: While more complex, altering the formulation of the compound, for instance, by using a delivery vehicle, could modulate its release and reduce acute toxicity to the cells.[6]

  • Use Serum-Free Media for Short-Term Assays: For certain short-term experiments, using serum-free media can reduce interactions between the thiol compound and serum proteins, which might influence its stability and cytotoxic profile.

Q3: My stock solution of this compound appears unstable. What could be the cause and how can I address it?

A3: Thiol-containing compounds can be susceptible to oxidation, leading to the formation of disulfide dimers and a decrease in the active monomeric form.[7] To address this:

  • Proper Storage: Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.

  • Use of Reducing Agents: For certain applications, the addition of a mild reducing agent to the stock solution might be considered, although this should be carefully evaluated for its impact on the experiment.

  • Fresh Preparation: Ideally, prepare fresh working solutions from a recently prepared stock solution for each experiment to ensure consistency.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background cytotoxicity in vehicle control Solvent (e.g., DMSO, ethanol) concentration is too high.Ensure the final solvent concentration in the culture medium is below the cytotoxic threshold for your cell line (typically <0.5% for DMSO). Perform a solvent toxicity titration to determine the optimal concentration.
Inconsistent cytotoxicity results between experiments Instability of the compound in stock or working solutions. Oxidation of the thiol group.Prepare fresh working solutions for each experiment. Store stock solutions in small, single-use aliquots at -80°C. Consider the stability of the compound in your specific cell culture medium over the time course of the experiment.
Unexpected morphological changes in cells Induction of oxidative stress by the thiol compound.Co-treat with an antioxidant such as N-acetylcysteine (NAC) to mitigate oxidative stress. Measure ROS levels to confirm this as the mechanism.
Discrepancy between different cytotoxicity assays The chosen assay may be influenced by the compound. For example, MTT assays can be affected by compounds that alter cellular metabolic activity without causing cell death.Use multiple cytotoxicity assays based on different cellular mechanisms (e.g., membrane integrity - LDH assay, lysosomal integrity - Neutral Red assay, and metabolic activity - MTT assay) to get a comprehensive view of the cytotoxic effect.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan is proportional to the number of metabolically active cells.[8][9][10][11][12]

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of the compound. Include vehicle controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[13][14][15][16]

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Plate reader capable of measuring absorbance at the wavelength specified by the kit (usually around 490 nm)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and include appropriate controls (untreated cells, vehicle control, and a maximum LDH release control).

  • Incubate for the desired time.

  • Carefully collect the cell culture supernatant from each well.

  • Follow the LDH assay kit manufacturer's protocol to mix the supernatant with the reaction mixture.

  • Incubate for the time specified in the kit protocol.

  • Measure the absorbance at the recommended wavelength.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[17][18][19][20]

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • Complete cell culture medium

  • Neutral Red solution (e.g., 50 µg/mL in PBS)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • Plate reader capable of measuring absorbance at 540 nm

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Expose cells to different concentrations of the compound for the desired duration.

  • Remove the treatment medium and add medium containing Neutral Red.

  • Incubate for approximately 2-3 hours.

  • Remove the Neutral Red medium and wash the cells with PBS.

  • Add the destain solution to each well to extract the dye from the lysosomes.

  • Measure the absorbance at 540 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for Desired Time C->D E Perform MTT, LDH, or Neutral Red Assay D->E F Measure Absorbance E->F G Calculate Cell Viability (%) F->G

Caption: General experimental workflow for in vitro cytotoxicity testing.

troubleshooting_logic A High Cytotoxicity Observed B Is Vehicle Control Also Toxic? A->B C Optimize Solvent Concentration B->C Yes D Are Results Inconsistent? B->D No E Check Compound Stability Prepare Fresh Solutions D->E Yes F Are Multiple Assays Discrepant? D->F No G Investigate Assay-Specific Interference F->G Yes H Consider Co-treatment with Antioxidants F->H No

Caption: A logical approach to troubleshooting high cytotoxicity.

signaling_pathway A This compound (Thiol Compound) B Auto-oxidation in Media A->B C Reactive Oxygen Species (ROS) (e.g., H₂O₂) B->C D Oxidative Stress C->D E Cellular Damage (Lipids, Proteins, DNA) D->E F Cytotoxicity / Apoptosis E->F

Caption: Potential pathway of thiol-induced oxidative stress and cytotoxicity.

References

Technical Support Center: Interference of N-(2-Mercapto-1-oxopropyl)-L-valine in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference caused by the thiol-containing compound N-(2-Mercapto-1-oxopropyl)-L-valine in various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assay?

A1: this compound is a thiol-containing compound, structurally analogous to Tiopronin.[1][2] Its free sulfhydryl (-SH) group is chemically reactive and can interfere with assay components, leading to inaccurate results. This interference can manifest as false positives, false negatives, or a general decrease in assay sensitivity.

Q2: Which types of biochemical assays are most susceptible to interference from this compound?

A2: Assays that are particularly vulnerable to interference from thiol compounds like this compound include:

  • Thiol quantification assays: Assays using Ellman's reagent (DTNB) or maleimide-based probes are designed to react with thiols, and the presence of this compound will directly contribute to the signal.

  • Enzyme inhibition assays: The compound can react with cysteine residues in the enzyme's active site or with assay reagents.

  • Fluorescence-based assays: Thiol compounds can quench fluorescence or react with fluorescent probes.

  • Assays involving disulfide bond reduction: The compound can reduce disulfide bonds in proteins or reagents, altering their function.

Q3: What are the primary mechanisms of interference?

A3: The primary mechanisms of interference include:

  • Direct reaction with assay reagents: The thiol group can react with electrophilic reagents such as maleimides or undergo thiol-disulfide exchange with reagents like DTNB.[3]

  • Modification of proteins: The compound can form disulfide bonds with cysteine residues in proteins, including enzymes and antibodies, potentially altering their activity or binding characteristics.

  • Redox cycling: Some thiol compounds can participate in redox reactions, generating reactive oxygen species (ROS) that can damage assay components.

  • Chelation of metal ions: The thiol group can chelate metal ions that may be essential for enzyme activity.

Troubleshooting Guides

Issue 1: Unexpectedly high signal in a thiol quantification assay (e.g., Ellman's Reagent - DTNB).

Possible Cause: this compound is directly reacting with the DTNB, causing a colorimetric change that is being misinterpreted as a high concentration of the target thiol.

Troubleshooting Steps:

  • Run a compound-only control: Prepare a sample containing only this compound in the assay buffer and the DTNB reagent. This will quantify the direct contribution of the compound to the absorbance signal.

  • Subtract the background: Subtract the absorbance value from the compound-only control from your experimental sample values.

  • Consider alternative methods: If the interference is significant, consider using an alternative thiol quantification method that is less susceptible to interference from small molecule thiols, such as HPLC-based methods.

Issue 2: Loss of enzyme activity or inhibition in an enzymatic assay.

Possible Cause: this compound may be inhibiting the enzyme directly by reacting with cysteine residues in the active site, or it may be interfering with the assay readout.

Troubleshooting Steps:

  • Perform a DTT counter-screen: Dithiothreitol (DTT) is a strong reducing agent that can compete with the thiol in your compound. By comparing the IC50 value of your compound in the presence and absence of DTT, you can determine if the inhibition is thiol-mediated. A significant increase in the IC50 value in the presence of DTT suggests thiol-reactive interference.[4]

    • DTT_Counter_Screen A Prepare two sets of assay plates B Plate 1: No DTT A->B C Plate 2: With DTT (e.g., 1-5 mM) A->C D Add serial dilutions of This compound to both plates B->D C->D E Add enzyme and substrate D->E F Incubate and measure activity E->F G Calculate IC50 for both conditions F->G H Compare IC50 values G->H

      Figure 1: Workflow for a DTT counter-screen experiment.

  • Pre-incubation studies: Pre-incubate the enzyme with this compound before adding the substrate. If the inhibition increases with pre-incubation time, it suggests a covalent modification of the enzyme.

  • Use a different detection method: If possible, try a different method to measure enzyme activity that is not based on colorimetric or fluorescent probes that could react with your compound.

Issue 3: Inconsistent results in a maleimide-based protein labeling experiment.

Possible Cause: this compound is competing with the protein's cysteine residues for the maleimide probe, leading to lower labeling efficiency.

Troubleshooting Steps:

  • Increase the probe concentration: A higher concentration of the maleimide probe may be able to outcompete the interfering compound.

  • Purify the protein: Ensure that the protein sample is free of any residual this compound before starting the labeling reaction by using methods like dialysis or size-exclusion chromatography.

  • Optimize reaction conditions: Adjust the pH and reaction time to favor the labeling of the protein over the small molecule thiol.

Data Presentation

Table 1: Expected IC50 Shift in a DTT Counter-Screen for a Thiol-Reactive Compound

ConditionIC50 of this compound (Hypothetical)Interpretation
Without DTT10 µMApparent enzyme inhibition
With 5 mM DTT> 100 µMInhibition is likely due to thiol reactivity

Experimental Protocols

Protocol 1: DTT Counter-Screen for Thiol-Reactive Interference

Objective: To determine if the observed inhibition of an enzyme by this compound is due to its thiol reactivity.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • Assay buffer

  • This compound stock solution

  • Dithiothreitol (DTT) stock solution (freshly prepared)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare two sets of assay buffers: one with and one without 5 mM DTT.

  • In a 96-well plate, perform serial dilutions of this compound in both assay buffers.

  • Add the enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measure the enzyme activity using a microplate reader at appropriate time points.

  • Plot the enzyme activity against the concentration of this compound for both conditions (with and without DTT).

  • Calculate the IC50 value for each condition. A significant rightward shift in the IC50 curve in the presence of DTT indicates thiol-reactive interference.

Protocol 2: Assessing Direct Reaction with Ellman's Reagent (DTNB)

Objective: To quantify the direct reaction of this compound with DTNB.

Materials:

  • This compound

  • DTNB solution (in a suitable buffer, e.g., phosphate buffer, pH 7.4)

  • Assay buffer

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed volume of each dilution.

  • Add the DTNB solution to all wells.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 412 nm.

  • Plot the absorbance against the concentration of this compound to determine the concentration-dependent signal generated by the compound.

Mandatory Visualization

Signaling Pathway

While direct evidence for this compound modulating the mTOR pathway is not established, its structural component, L-valine, is known to be an activator of this pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Thiol compounds can also indirectly influence signaling pathways through redox modulation. The following diagram illustrates a potential, hypothetical mechanism by which a thiol-containing amino acid derivative might influence the mTOR pathway.

mTOR_Pathway cluster_input Inputs cluster_cellular Cellular Environment cluster_mTORC1 mTORC1 Activation cluster_downstream Downstream Effects N-Valine N-(2-Mercapto-1-oxopropyl) -L-valine Amino_Acids Intracellular Amino Acids N-Valine->Amino_Acids Increases Valine Pool Redox_State Cellular Redox State (GSH/GSSG) N-Valine->Redox_State Modulates Redox (Thiol Group) Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases Activates mTORC1 mTORC1 Redox_State->mTORC1 Redox Regulation (Potential) Rag_GTPases->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Inhibits

Figure 2: Hypothetical influence of this compound on the mTOR pathway.

Experimental Workflow

Troubleshooting_Workflow Start Assay Interference Suspected Control Run Compound-Only Control Start->Control Direct_Reaction Direct Reaction with Reagents? Control->Direct_Reaction DTT_Screen Perform DTT Counter-Screen Thiol_Interference Thiol-Mediated Inhibition? DTT_Screen->Thiol_Interference Preincubation Conduct Pre-incubation Studies Covalent_Modification Time-Dependent Inhibition? Preincubation->Covalent_Modification Direct_Reaction->DTT_Screen No Subtract_BG Subtract Background Signal Direct_Reaction->Subtract_BG Yes Thiol_Interference->Preincubation No Confirm_Thiol Thiol Interference Confirmed Thiol_Interference->Confirm_Thiol Yes (IC50 Shift) Confirm_Covalent Covalent Modification Likely Covalent_Modification->Confirm_Covalent Yes No_Interference No Direct Interference Covalent_Modification->No_Interference No

Figure 3: Logical workflow for troubleshooting assay interference.

References

Technical Support Center: Purity Confirmation of N-(2-Mercapto-1-oxopropyl)-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the purity of synthesized N-(2-Mercapto-1-oxopropyl)-L-valine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

This compound is a valine analog of Tiopronin and is often considered an impurity in the synthesis of Tiopronin, a drug used to treat cystinuria.[1][2][][4] Ensuring the purity of this compound is critical for accurate pharmacological and toxicological studies, as the presence of impurities can lead to erroneous results and potential safety concerns.

Q2: What are the primary analytical techniques to confirm the purity of this compound?

The primary analytical techniques for purity confirmation are High-Performance Liquid Chromatography (HPLC) for assessing chemical purity and identifying impurities, Chiral HPLC for determining enantiomeric purity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for confirming molecular weight and structure.

Q3: What are the potential impurities I should be aware of during the analysis?

Given its relationship to Tiopronin, potential impurities may include:

  • Starting materials: Unreacted L-valine and 2-mercaptopropionic acid.

  • By-products: Disulfide dimer of this compound formed by oxidation.

  • Degradation products: Oxidation products such as the corresponding sulfoxide or sulfinic acid derivatives.

  • Enantiomeric impurity: The D-valine diastereomer.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Solution
Peak Tailing 1. Silanol interactions with the thiol group. 2. Column overload. 3. Mismatched injection solvent and mobile phase.1. Use a base-deactivated column or add a competing base to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Dissolve the sample in the mobile phase.
Ghost Peaks 1. Carryover from previous injections. 2. Contaminated mobile phase or glassware.1. Implement a robust needle wash protocol. 2. Use fresh, high-purity solvents and thoroughly clean all glassware.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation.1. Prepare mobile phase accurately and consistently; use a buffer. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has exceeded its lifetime.
Loss of Thiol Compound Signal 1. Oxidation of the mercapto group. 2. Adsorption to metallic surfaces in the HPLC system.1. Work with freshly prepared samples and consider using antioxidants in the sample diluent. 2. Use a biocompatible (PEEK) HPLC system or passivate the system with a chelating agent.

Experimental Protocols

Reversed-Phase HPLC for Chemical Purity

This method is adapted from established protocols for the analysis of Tiopronin and its impurities.[5][6]

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in Water B: Methanol Gradient: 82% A / 18% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 20 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Chiral HPLC for Enantiomeric Purity

This method is based on general principles for the chiral separation of N-acylated amino acids.[7][8]

Parameter Condition
Column Chiral Stationary Phase (CSP) based on macrocyclic glycopeptides (e.g., Teicoplanin-based)
Mobile Phase To be optimized based on the specific chiral column. A common starting point is a mixture of an organic modifier (e.g., ethanol or isopropanol) and a buffered aqueous phase.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase or a compatible solvent at a concentration of 1 mg/mL.
NMR Spectroscopy for Structural Confirmation
Parameter Condition
Solvent DMSO-d6 or D2O
Spectrometer 400 MHz or higher
Experiments 1H NMR, 13C NMR, COSY, HSQC
Expected ¹H NMR Signals (Predicted) - Doublet for the methyl group of the mercaptopropionyl moiety. - Quartet for the methine proton of the mercaptopropionyl moiety. - Multiplet for the methine proton of the valine moiety. - Doublet of doublets for the alpha-proton of the valine moiety. - Doublets for the diastereotopic methyl groups of the valine moiety. - Broad singlet for the thiol proton. - Broad singlet for the amide proton. - Broad singlet for the carboxylic acid proton.
Expected ¹³C NMR Signals (Predicted) - Signals for the methyl carbons of the valine and mercaptopropionyl moieties. - Signals for the methine carbons of the valine and mercaptopropionyl moieties. - Signal for the alpha-carbon of the valine moiety. - Signals for the carbonyl carbons of the amide and carboxylic acid groups.
Mass Spectrometry for Molecular Weight Confirmation
Parameter Condition
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap
Expected [M+H]⁺ m/z 206.0845
Expected [M-H]⁻ m/z 204.0700
Expected Fragmentation - Loss of H₂O. - Loss of CO. - Cleavage of the amide bond. - Loss of the carboxylic acid group.

Purity Specifications

Based on ICH Q3A guidelines for new drug substances, the following thresholds are generally applied.[9][10][11][12]

Impurity Type Threshold
Reporting Threshold ≥ 0.05%
Identification Threshold ≥ 0.10%
Qualification Threshold > 0.15%

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_results Data Interpretation & Reporting synthesis Synthesized Product hplc RP-HPLC for Chemical Purity synthesis->hplc chiral_hplc Chiral HPLC for Enantiomeric Purity synthesis->chiral_hplc nmr NMR for Structural Confirmation synthesis->nmr ms MS for Molecular Weight synthesis->ms purity_assessment Purity > 98%? hplc->purity_assessment chiral_hplc->purity_assessment impurity_identification Identify Impurities > 0.1% purity_assessment->impurity_identification No final_report Final Certificate of Analysis purity_assessment->final_report Yes impurity_identification->final_report

Caption: Experimental workflow for purity confirmation.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_extra_peaks Extra Peaks start Abnormal HPLC Chromatogram peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shift? start->rt_shift ghost_peaks Ghost Peaks? start->ghost_peaks check_column Check Column/Mobile Phase peak_tailing->check_column Yes check_conditions Verify Mobile Phase & Temperature rt_shift->check_conditions Yes check_carryover Check for Carryover/Contamination ghost_peaks->check_carryover Yes

Caption: Logic diagram for HPLC troubleshooting.

References

Technical Support Center: N-(2-Mercapto-1-oxopropyl)-L-valine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of N-(2-Mercapto-1-oxopropyl)-L-valine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the production of this compound, from laboratory scale to pilot plant production.

Low Yield in Amide Coupling Step

Question: We are experiencing low yields during the amide coupling of L-valine and 2-(acetylthio)propanoic acid. What are the potential causes and solutions?

Answer:

Low yields in the amide coupling step are a common challenge. Several factors could be responsible:

  • Inefficient Activation of Carboxylic Acid: The carboxylic acid of 2-(acetylthio)propanoic acid needs to be activated for the coupling reaction to proceed efficiently.

    • Solution: Ensure your coupling reagent is fresh and used in the correct stoichiometric ratio. Common coupling reagents for this type of synthesis include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like HOBt (1-hydroxybenzotriazole) to suppress side reactions and improve efficiency.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.

    • Solution: The reaction is typically carried out at room temperature, but cooling it to 0°C initially can help to control exothermic reactions and minimize side products. Ensure your solvent (e.g., dichloromethane or dimethylformamide) is anhydrous, as water can hydrolyze the activated carboxylic acid. Allow sufficient reaction time, monitoring the progress by TLC or HPLC.

  • Base Selection: An appropriate base is required to neutralize the acid formed during the reaction and to deprotonate the amine of L-valine.

    • Solution: Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

Incomplete Deprotection of the Thiol Group

Question: After the deprotection step, we are observing a significant amount of the S-acetylated intermediate in our product mixture. How can we improve the deprotection?

Answer:

Incomplete deprotection of the S-acetyl group is a frequent issue. The following should be considered:

  • Deprotection Reagent and Conditions: The choice of reagent and reaction conditions are critical for complete deprotection.

    • Solution: A common method for acetyl group removal from a thiol is treatment with a base such as sodium hydroxide or sodium methoxide in an inert atmosphere. Ensure the reaction goes to completion by monitoring via HPLC. An alternative is to use a milder, nucleophilic deprotection agent like hydrazine or hydroxylamine if other functional groups in the molecule are base-sensitive.

  • Oxygen Contamination: The resulting free thiol is susceptible to oxidation, which can complicate the reaction profile and lead to the formation of disulfides.

    • Solution: Perform the deprotection reaction under a strictly inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

High Levels of Impurities in the Final Product

Question: Our final product shows several impurities after purification. What are the likely impurities and how can we minimize them?

Answer:

The primary impurities in the production of this compound are typically related to the reactive thiol group.

  • Disulfide Dimer: The most common impurity is the disulfide dimer, formed by the oxidation of two molecules of the product.

    • Solution: Minimize exposure to air at all stages following the deprotection step. Work under an inert atmosphere and consider adding an antioxidant during workup and storage.

  • Oxidation Products: Further oxidation of the sulfur atom can lead to the formation of sulfoxides, sulfinic acids, and sulfones.

    • Solution: Strict adherence to an inert atmosphere is crucial. Avoid the use of strong oxidizing agents in the synthetic route.

  • Residual Starting Materials and Reagents: Incomplete reactions or inefficient purification can leave starting materials or coupling reagents in the final product.

    • Solution: Optimize the reaction conditions for complete conversion and select an appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and effective synthetic route involves a two-step process:

  • Amide Coupling: L-valine is coupled with a thiol-protected 2-mercaptopropionic acid, such as 2-(acetylthio)propanoic acid, using a suitable coupling agent (e.g., EDC/HOBt) in an aprotic solvent.

  • Deprotection: The acetyl protecting group is removed from the thiol group, typically under basic conditions in an inert atmosphere, to yield the final product.

Q2: What are the main challenges when scaling up the production from lab to pilot scale?

A2: Scaling up presents several challenges:

  • Heat Transfer: Amide coupling reactions can be exothermic. What is easily managed in a small flask can lead to a significant temperature increase in a large reactor, potentially causing side reactions. Efficient reactor cooling is essential.

  • Mixing: Ensuring homogenous mixing of reactants in a large volume is more challenging and critical for consistent reaction progress and yield.

  • Purification: Purification methods like column chromatography can be difficult and costly to scale. Developing a robust crystallization method for the final product is often preferred for large-scale production.

  • Safety: Handling larger quantities of flammable solvents and reactive reagents requires stringent safety protocols and appropriate equipment.

Q3: How can the final product be purified effectively at a larger scale?

A3: While chromatography is useful at the lab scale, crystallization is generally the preferred method for purification at the pilot and industrial scale due to its cost-effectiveness and scalability. Developing a suitable solvent system for crystallization is a key step in process development. Preparative HPLC can also be used for high-purity requirements, but it is a more expensive option for large quantities.

Q4: How should this compound be stored to prevent degradation?

A4: Due to the presence of the reactive thiol group, the compound should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) and protected from light. The use of airtight containers is highly recommended to prevent oxidation.

Data Presentation

The following tables provide an illustrative comparison of key parameters and impurity profiles when scaling up the production of this compound. Note: This data is representative and may vary depending on the specific process and equipment.

Table 1: Comparison of Reaction Parameters at Different Scales

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Reaction Time (Coupling) 4-6 hours6-8 hours
Reaction Time (Deprotection) 2-3 hours3-5 hours
Typical Yield 75-85%65-75%
Purity (before final purification) ~90%~85%

Table 2: Typical Impurity Profile at Different Scales

ImpurityLaboratory ScalePilot Scale
Disulfide Dimer < 1.0%< 2.5%
Sulfoxide < 0.5%< 1.0%
Unreacted L-valine < 0.2%< 0.5%
Residual S-acetyl intermediate < 0.5%< 1.0%

Experimental Protocols

Protocol 1: Synthesis of N-(2-acetylthiopropanoyl)-L-valine (Intermediate)
  • Materials: L-valine, 2-(acetylthio)propanoic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, 1M Hydrochloric acid, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • Suspend L-valine (1.0 eq) in anhydrous DCM.

    • Add DIPEA (2.2 eq) and stir until the L-valine dissolves.

    • In a separate flask, dissolve 2-(acetylthio)propanoic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.

    • Add the solution from step 3 to the L-valine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Protocol 2: Synthesis of this compound (Final Product)
  • Materials: N-(2-acetylthiopropanoyl)-L-valine, Sodium hydroxide (1M solution, degassed), 1M Hydrochloric acid (degassed), Ethyl acetate, Brine (degassed), Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve the intermediate from Protocol 1 in a suitable solvent (e.g., methanol, degassed).

    • Cool the solution to 0°C under an inert nitrogen atmosphere.

    • Add 1M NaOH solution (2.5 eq) dropwise, maintaining the temperature below 5°C.

    • Stir the reaction at 0°C for 2-3 hours, monitoring by HPLC for the disappearance of the starting material.

    • Once the reaction is complete, carefully acidify the mixture to pH 3-4 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by crystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Purification start L-valine + 2-(acetylthio)propanoic acid reagents1 EDC, HOBt, DIPEA in DCM reaction1 Coupling Reaction start->reaction1 reagents1->reaction1 intermediate N-(2-acetylthiopropanoyl)-L-valine reaction1->intermediate reaction2 Deprotection Reaction (Inert Atmosphere) intermediate->reaction2 reagents2 NaOH (aq, degassed) then HCl (aq, degassed) reagents2->reaction2 product This compound (Crude) reaction2->product purification Crystallization or Chromatography product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield or High Impurity? low_yield Low Yield start->low_yield high_impurity High Impurity start->high_impurity cause_coupling Inefficient Coupling low_yield->cause_coupling cause_deprotection Incomplete Deprotection low_yield->cause_deprotection high_impurity->cause_deprotection cause_oxidation Oxidation (Disulfide) high_impurity->cause_oxidation cause_purification Ineffective Purification high_impurity->cause_purification solution_coupling Check Reagents Optimize Conditions cause_coupling->solution_coupling solution_deprotection Modify Deprotection Method/Time cause_deprotection->solution_deprotection solution_oxidation Use Inert Atmosphere Degas Solvents cause_oxidation->solution_oxidation solution_purification Develop Crystallization Optimize Chromatography cause_purification->solution_purification

Caption: Troubleshooting logic for production issues.

N-(2-Mercapto-1-oxopropyl)-L-valine storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of N-(2-Mercapto-1-oxopropyl)-L-valine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a refrigerator at 2-8°C. It is important to keep the container tightly closed and protected from moisture.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, especially in solid form, it is recommended to use standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. If there is a risk of generating dust, a dust mask or respirator should be used.

Q3: How should I prepare solutions of this compound?

A3: Due to the thiol group, this compound is susceptible to oxidation in solution, especially at neutral to alkaline pH. For improved stability, consider the following:

  • Use deoxygenated solvents (e.g., by sparging with nitrogen or argon).

  • Prepare solutions fresh for each experiment.

  • For longer-term storage of solutions, consider using a chelating agent such as EDTA to remove metal ions that can catalyze oxidation.

  • Acidifying the solution can also improve the stability of the thiol group.

Q4: Is this compound sensitive to light?

A4: While specific data for this compound is limited, it is good practice to protect solutions of thiol-containing compounds from light to minimize potential degradation. Storing solutions in amber vials or wrapping containers in aluminum foil is recommended.

Q5: How do I handle spills of this compound?

A5: For small spills of the solid compound, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal. For spills of solutions, absorb the liquid with an inert material and decontaminate the area with a bleach solution to oxidize the thiol group. Ensure proper ventilation during cleanup.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be due to the degradation of this compound in your stock or working solutions. The primary cause of degradation for thiol-containing compounds is oxidation to disulfides.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use.

  • Use Deoxygenated Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes before dissolving the compound.

  • Control pH: If your experimental conditions allow, maintain a slightly acidic pH for your stock solutions, as thiols are generally more stable at lower pH.

  • Add a Chelating Agent: Traces of metal ions in buffers can catalyze thiol oxidation. The addition of a small amount of a chelating agent like EDTA (e.g., 0.1-1 mM) can help to sequester these metal ions and improve stability.

  • Store Properly: If short-term storage of a solution is necessary, store it at 2-8°C and protect it from light.

Issue 2: Precipitate formation in the reaction mixture.

Precipitation could be due to the low solubility of the oxidized disulfide form of this compound or interactions with other components in your experimental system.

Troubleshooting Steps:

  • Confirm Compound Integrity: Use an analytical technique like HPLC to check the purity of your solid compound and to see if any disulfide dimer has formed.

  • Solubility Test: Perform a small-scale solubility test of your compound in the reaction buffer at the intended concentration.

  • Maintain a Reducing Environment: If compatible with your experimental design, consider adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your reaction mixture to prevent disulfide bond formation. Note that these agents may interfere with certain assays.

Data Presentation

Table 1: Storage and Handling Recommendations for this compound

ParameterRecommendationRationale
Storage Temperature 2-8°CTo minimize degradation of the solid compound.
Container Tightly sealed, opaque or amber containerTo protect from moisture and light.
Solution Preparation Prepare fresh for each useThe thiol group is prone to oxidation in solution.
Solvents Use deoxygenated solventsTo reduce the rate of oxidation.
Solution pH Slightly acidic for storage, if possibleThiols are generally more stable at lower pH.
Additives for Stability Consider adding EDTA to buffer solutionsTo chelate metal ions that catalyze oxidation.
Personal Protective Equipment Safety glasses, lab coat, glovesStandard laboratory safety practice.
Handling Precautions Handle in a well-ventilated area or fume hoodTo avoid inhalation of any fine particles.
Spill Cleanup Use a bleach solution for decontaminationTo oxidize the thiol group, rendering it less reactive.

Experimental Protocols

General Protocol: In Vitro Disulfide Reduction Assay

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a deoxygenated buffer (e.g., phosphate buffer, pH 7.4) containing 1 mM EDTA. Prepare fresh.

    • Prepare a stock solution of a disulfide-containing substrate (e.g., 5,5'-dithiobis(2-nitrobenzoic acid) - DTNB or Ellman's reagent) in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer.

    • Add the disulfide-containing substrate to a final concentration of (e.g., 100 µM).

    • Initiate the reaction by adding varying concentrations of this compound to the wells.

    • Include a negative control without the test compound.

  • Data Acquisition:

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 412 nm for the product of DTNB reduction) using a plate reader.

    • Monitor the change in absorbance over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Plot the initial rate as a function of the this compound concentration to determine its reducing activity.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Experimental Issues with this compound start Inconsistent or Unexpected Experimental Results check_compound Is the solid compound pure and dry? start->check_compound check_solution Was the solution prepared and stored correctly? check_compound->check_solution Yes consult Consult Technical Support check_compound->consult No check_protocol Is the experimental protocol optimized for a thiol compound? check_solution->check_protocol Yes solution_fresh Prepare fresh solution check_solution->solution_fresh No add_reducing_agent Consider adding a reducing agent (e.g., DTT, TCEP) check_protocol->add_reducing_agent No retest Retest Experiment check_protocol->retest Yes use_deoxygenated Use deoxygenated solvents solution_fresh->use_deoxygenated control_ph Control pH of the solution use_deoxygenated->control_ph add_edta Add a chelating agent (e.g., EDTA) control_ph->add_edta add_edta->retest add_reducing_agent->retest

Caption: Troubleshooting workflow for experiments involving this compound.

Validation & Comparative

The Efficacy of N-(2-Mercapto-1-oxopropyl)-L-valine as a Chelating Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(2-Mercapto-1-oxopropyl)-L-valine as a potential agent for heavy metal detoxification. While direct enzymatic inhibitory action is not its primary mechanism, its structural characteristics strongly suggest a role as a chelating agent, binding to heavy metal ions to facilitate their removal from the body. This document compares its inferred mechanism with established chelating agents and provides methodologies for its validation.

Introduction to this compound

This compound is a valine analog of Tiopronin.[1][] Tiopronin is a known chelating agent used in the treatment of heavy metal poisoning, particularly from mercury, copper, and iron. The therapeutic action of Tiopronin is attributed to its free thiol (-SH) group, which forms stable complexes with heavy metals, rendering them water-soluble and excretable by the kidneys. Given its structural similarity, this compound is presumed to operate via a similar mechanism, acting as a heavy metal chelator.

Inferred Mechanism of Action

The thiol group in this compound is the key functional group for chelation. The sulfur atom in the thiol group has a high affinity for heavy metal ions, forming strong coordinate bonds. This process, known as chelation, results in a stable, water-soluble complex that can be readily excreted from the body, thereby reducing the toxic effects of the heavy metal.

G cluster_0 Chelation Process Heavy_Metal_Ion Heavy Metal Ion (e.g., Hg²⁺, Pb²⁺) Chelate_Complex Stable, Water-Soluble Chelate Complex Heavy_Metal_Ion->Chelate_Complex Binding Chelating_Agent This compound (with -SH group) Chelating_Agent->Chelate_Complex Forms Excretion Renal Excretion Chelate_Complex->Excretion

Caption: General mechanism of heavy metal chelation.

Comparison with Alternative Chelating Agents

Chelating AgentChemical ClassPrimary Metal TargetsNotes
This compound Thiol-containing amino acid derivativeInferred: Mercury, Lead, Copper, ArsenicValine analog of Tiopronin; efficacy and specificity require experimental validation.
Dimercaprol (BAL) DithiolArsenic, Lead, MercuryCan have significant side effects.[3][4]
Succimer (DMSA) DithiolLead, Mercury, ArsenicA water-soluble analog of BAL with a better safety profile.[3][5]
Unithiol (DMPS) DithiolMercury, ArsenicRecommended for acute inorganic mercury poisoning.[5]
D-Penicillamine (DPA) MonothiolCopper (Wilson's Disease), Lead, MercuryA degradation product of penicillin.[6]
Ethylenediaminetetraacetic acid (EDTA) Polyaminocarboxylic acidLead, CadmiumA non-thiol chelator, primarily effective for lead poisoning.

Experimental Protocols for Validation

To validate the efficacy of this compound as a chelating agent, a series of in vitro and in vivo experiments are necessary.

In Vitro Chelation Assay (Spectrophotometric Method)

This protocol provides a general method to assess the metal-chelating activity of a compound in vitro. The example below is for iron, but the principle can be adapted for other metals with appropriate chromogenic indicators.

Objective: To determine the ferrous ion (Fe²⁺) chelating capacity of this compound.

Principle: The assay is based on the competition between the test compound and a chromogenic indicator (ferrozine) for ferrous ions. In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in the characteristic color of the complex, which can be measured spectrophotometrically.

Materials:

  • This compound

  • Ferrous chloride (FeCl₂)

  • Ferrozine

  • EDTA (as a positive control)

  • Buffer (e.g., HEPES or phosphate buffer, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in the appropriate solvent.

  • In a 96-well plate, add varying concentrations of the test compound.

  • Add a solution of FeCl₂ to each well.

  • Initiate the reaction by adding the ferrozine solution.

  • Incubate the mixture at room temperature for a specified time (e.g., 10 minutes).

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferrozine-Fe²⁺ complex (typically around 562 nm).

  • EDTA should be used as a reference chelator to compare the activity.

  • The percentage of chelating activity can be calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.

G cluster_workflow In Vitro Chelation Assay Workflow Start Prepare Reagents (Test Compound, FeCl₂, Ferrozine) Mix Mix Test Compound and FeCl₂ Start->Mix React Add Ferrozine to initiate reaction Mix->React Incubate Incubate at Room Temperature React->Incubate Measure Measure Absorbance (562 nm) Incubate->Measure Calculate Calculate % Chelating Activity Measure->Calculate End Results Calculate->End

References

A Comparative Guide to Cysteine Protease Inhibitors: Benchmarking Performance and Investigating Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various cysteine protease inhibitors, offering a detailed analysis of their performance based on available experimental data. While this document focuses on well-characterized inhibitors, it also introduces N-(2-Mercapto-1-oxopropyl)-L-valine, a compound of interest due to its structural characteristics. Cysteine proteases, including caspases, calpains, and cathepsins, are crucial mediators of numerous cellular processes, making them significant targets for therapeutic intervention in a wide range of diseases, from cancer to neurodegenerative disorders. Understanding the comparative efficacy and mechanisms of action of their inhibitors is paramount for advancing drug discovery and development.

Introduction to this compound

This compound is a valine analog of Tiopronin, a compound utilized as an antidote for heavy metal poisoning[1][]. Its structure features a thiol group, a key functional moiety known to interact with the active site cysteine of proteases. However, based on currently available scientific literature, specific data regarding its inhibitory activity (such as IC50 or Ki values) against cysteine proteases is not documented. Further experimental investigation is required to characterize its potential as a cysteine protease inhibitor.

Comparative Analysis of Cysteine Protease Inhibitors

To provide a clear benchmark, this guide presents quantitative data for several well-established cysteine protease inhibitors. The following table summarizes their inhibitory potency against various cysteine proteases.

InhibitorTarget Protease(s)IC50 (nM)Ki (nM)Inhibitor TypeReference(s)
E-64 Papain9-Irreversible[3][4]
Cathepsin B--Irreversible[3]
Cathepsin H--Irreversible[3]
Cathepsin L--Irreversible[3]
Calpain--Irreversible[3]
ALLN (Calpain Inhibitor I) Calpain I-190Reversible Aldehyde[5]
Calpain II-220Reversible Aldehyde[5]
Cathepsin B-150Reversible Aldehyde[5]
Cathepsin L-0.5Reversible Aldehyde[5]
CA-074 Cathepsin B-2-5Irreversible[6]
Z-DEVD-FMK Caspase-318,000 (in cells)-Irreversible[7]
Cathepsin B Inhibitor II Cathepsin B4-Reversible Aldehyde
Leupeptin Cathepsin B310-Reversible Aldehyde

Note: IC50 and Ki values can vary depending on the experimental conditions, including substrate, enzyme concentration, and buffer pH.

Experimental Protocols

The determination of inhibitor potency is highly dependent on the experimental methodology. Below are detailed protocols for key assays used to evaluate cysteine protease inhibitors.

Fluorometric Assay for Cysteine Protease Activity and Inhibition

This is a common method to determine the inhibitory potency of a compound.

Principle: The assay utilizes a fluorogenic substrate that, when cleaved by the protease, releases a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme's activity. An inhibitor will reduce the rate of this reaction.

General Protocol:

  • Reagent Preparation:

    • Assay Buffer: A buffer appropriate for the specific protease (e.g., 50 mM sodium acetate, pH 5.0, containing 1 mM EDTA and 5 mM DTT for Cathepsin B)[8].

    • Enzyme Solution: A stock solution of the purified cysteine protease is diluted to the desired working concentration in the assay buffer.

    • Substrate Solution: A fluorogenic substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B, Ac-DEVD-AMC for Caspase-3) is dissolved in DMSO and then diluted in the assay buffer to the final working concentration (e.g., 100 µM)[8].

    • Inhibitor Solutions: A series of dilutions of the test inhibitor are prepared in DMSO and then diluted in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the inhibitor to the wells. A control well with no inhibitor is also included.

    • Pre-incubate the enzyme and inhibitor for a specific period (e.g., 5 minutes at 37°C) to allow for binding[8].

    • Initiate the reaction by adding the substrate solution to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates) over time using a fluorescence plate reader[9].

  • Data Analysis:

    • The initial rate of the reaction (fluorescence units per minute) is calculated for each inhibitor concentration.

    • The percentage of inhibition is calculated relative to the control (no inhibitor).

    • The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve[8].

Cell-Based Apoptosis Assay using a Caspase-3 Inhibitor

This protocol assesses the ability of a caspase-3 inhibitor to block apoptosis in a cellular context.

Principle: Apoptosis, or programmed cell death, is often mediated by the activation of caspases, including caspase-3. An effective caspase-3 inhibitor will prevent the downstream events of apoptosis, such as DNA fragmentation and cell death.

Protocol using Z-DEVD-FMK:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., Jurkat cells) in appropriate media.

    • Pre-incubate the cells with the caspase-3 inhibitor (e.g., 20 µM Z-DEVD-FMK) for a specified time (e.g., 30 minutes)[10]. A negative control inhibitor (e.g., Z-FA-FMK) and a vehicle control (DMSO) should be included.

    • Induce apoptosis using a known stimulus (e.g., 4 µM camptothecin for 3 hours)[10]. An untreated control group is also maintained.

  • Apoptosis Detection:

    • After the incubation period, harvest the cells.

    • Stain the cells with a marker for apoptosis, such as PE Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells[10].

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells in each treatment group.

  • Data Analysis:

    • Compare the percentage of apoptotic cells in the inhibitor-treated group to the group treated with the apoptosis-inducing agent alone. A significant reduction in apoptosis in the presence of the inhibitor indicates its efficacy.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within cellular signaling pathways and experimental procedures can aid in understanding the roles of cysteine proteases and their inhibitors.

Caspase_3_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Z-DEVD-FMK Z-DEVD-FMK Z-DEVD-FMK->Caspase-3 Inhibits

Caption: Caspase-3 signaling pathway in apoptosis.

Calpain_Activation_Workflow Cellular Injury Cellular Injury Calcium Influx Calcium Influx Cellular Injury->Calcium Influx Calpain Activation Calpain Activation Calcium Influx->Calpain Activation Substrate Cleavage Substrate Cleavage Calpain Activation->Substrate Cleavage Cytoskeletal Degradation Cytoskeletal Degradation Substrate Cleavage->Cytoskeletal Degradation Cell Death Cell Death Cytoskeletal Degradation->Cell Death ALLN ALLN ALLN->Calpain Activation Inhibits

Caption: Calpain activation and inhibition workflow.

Cathepsin_B_Cancer_Invasion Tumor Cell Tumor Cell Cathepsin B Upregulation Cathepsin B Upregulation Tumor Cell->Cathepsin B Upregulation Extracellular Matrix (ECM) Degradation Extracellular Matrix (ECM) Degradation Cathepsin B Upregulation->Extracellular Matrix (ECM) Degradation Promotes Tumor Invasion and Metastasis Tumor Invasion and Metastasis Extracellular Matrix (ECM) Degradation->Tumor Invasion and Metastasis CA-074 CA-074 CA-074->Cathepsin B Upregulation Inhibits

Caption: Role of Cathepsin B in cancer invasion.

Conclusion

This guide provides a comparative overview of several key cysteine protease inhibitors, highlighting their potencies and the experimental methods used for their evaluation. While this compound presents an interesting structural motif for potential cysteine protease inhibition, a lack of published data precludes its direct comparison with established inhibitors. The provided data tables, experimental protocols, and signaling pathway diagrams serve as a valuable resource for researchers in the field of drug discovery, aiding in the selection and evaluation of inhibitors for further investigation. Future studies are warranted to elucidate the potential inhibitory activity of this compound and its place within the landscape of cysteine protease inhibitors.

References

N-(2-Mercapto-1-oxopropyl)-L-valine: A Comparative Analysis of In Vivo vs. In Vitro Efficacy Remains Elusive Due to Lack of Public Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals interested in the comparative efficacy of N-(2-Mercapto-1-oxopropyl)-L-valine will find a notable absence of publicly available data. Despite extensive searches of scientific literature and patent databases, no studies detailing the in vivo or in vitro efficacy of this specific compound could be identified. Consequently, a direct comparison of its performance, supported by experimental data, cannot be compiled at this time.

This compound is cataloged as a valine analog of Tiopronin, a drug primarily used as an antidote for heavy metal poisoning. It is also listed in some contexts as a potential impurity in pharmaceutical manufacturing. However, beyond these classifications, there is no readily accessible research investigating its biological activity, mechanism of action, or potential therapeutic effects.

This lack of data prevents the creation of a detailed comparison guide as requested. Key components for such a guide, including quantitative data for in vivo and in vitro studies, experimental protocols, and signaling pathway diagrams, are contingent on the existence of primary research, which appears to be unavailable in the public domain for this compound.

The Parent Compound: Tiopronin

For context, it is useful to consider the parent compound, Tiopronin (N-(2-mercaptopropionyl)glycine). Unlike its valine analog, Tiopronin is a well-documented pharmaceutical agent. It is primarily indicated for the treatment of cystinuria, a rare genetic disorder that causes the formation of cystine stones in the kidneys, bladder, and ureters. Tiopronin's mechanism of action involves a thiol-disulfide exchange with cystine, forming a more soluble mixed disulfide, thereby preventing stone formation.

Additionally, Tiopronin is recognized for its antioxidant properties, which have been investigated in various contexts, including protection against cisplatin-induced nephrotoxicity.

Future Outlook

The absence of data on this compound suggests that it may be a compound of limited research interest at present, or that any existing research is proprietary and not publicly disclosed. For researchers and professionals in drug development, this highlights a significant knowledge gap.

Should data on the in vivo and in vitro efficacy of this compound become available in the future, a comprehensive comparative analysis could be undertaken. Such an analysis would be crucial for understanding its potential therapeutic applications and how its performance profile differs from that of its parent compound, Tiopronin, and other relevant alternatives. Until then, any discussion of its efficacy remains speculative.

Comparative Analysis of N-(2-Mercapto-1-oxopropyl)-L-valine's Selectivity Profile Against Metalloproteinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metalloproteinase selectivity profile of N-(2-Mercapto-1-oxopropyl)-L-valine. Due to the limited publicly available data on the specific inhibitory activity of this compound against a broad panel of metalloproteinases, this guide utilizes data for a structurally analogous compound, Captopril, to provide a preliminary assessment. Captopril, an angiotensin-converting enzyme (ACE) inhibitor, shares the key N-(mercapto-oxopropyl) moiety linked to an amino acid (proline), making it a relevant, albeit imperfect, proxy for understanding the potential interactions of this compound with metalloproteinases.

This analysis contrasts the inhibitory profile of this structural class with established broad-spectrum matrix metalloproteinase (MMP) inhibitors, namely Batimastat (BB-94) and Marimastat (BB-2516), to highlight differences in potency and selectivity.

Executive Summary

Data Presentation

The following tables summarize the available quantitative data for Captopril as a proxy for this compound and for the broad-spectrum MMP inhibitors Batimastat and Marimastat.

Table 1: Inhibitory Activity (IC50) of Captopril against MMP-2

CompoundMetalloproteinaseIC50 (µM)Notes
CaptoprilMMP-248Inhibition measured in peritoneal effluents from patients on CAPD.[3]
CaptoprilMMP-2≥ 1000Inhibition observed at concentrations of 1 mM and higher in zymography assays.[1]
CaptoprilrhMMP-2≥ 500Inhibition of recombinant human MMP-2 observed at 0.5 mM in a fluorimetric assay.[1]

Note: The variability in Captopril's IC50 values can be attributed to different assay conditions and the source of the enzyme.

Table 2: Comparative Inhibitory Activity (IC50) of Broad-Spectrum MMP Inhibitors (in nM)

MetalloproteinaseBatimastat (BB-94) IC50 (nM)Marimastat (BB-2516) IC50 (nM)
MMP-1 (Collagenase-1)35
MMP-2 (Gelatinase-A)46
MMP-3 (Stromelysin-1)20230
MMP-7 (Matrilysin)616
MMP-9 (Gelatinase-B)43
MMP-14 (MT1-MMP)-9

Data for Batimastat and Marimastat sourced from various publications.

Experimental Protocols

The determination of the inhibitory activity of compounds against metalloproteinases is typically performed using a fluorogenic substrate assay. The following is a detailed methodology representative of such an experiment.

Fluorometric Matrix Metalloproteinase (MMP) Inhibition Assay

1. Principle: This assay is based on the principle of fluorescence resonance energy transfer (FRET). A synthetic peptide substrate contains a fluorescent donor and a quencher moiety. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage of the peptide by an active MMP, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal.

2. Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35)

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Batimastat, Marimastat)

  • 96-well black microplates

  • Fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm)

3. Procedure:

  • Enzyme Activation: If the MMP is in its pro-form (zymogen), it needs to be activated according to the manufacturer's instructions. This often involves incubation with an activating agent like p-aminophenylmercuric acetate (APMA).

  • Assay Preparation:

    • Prepare a dilution series of the test inhibitor and reference inhibitor in assay buffer.

    • In a 96-well plate, add a fixed amount of the activated MMP enzyme to each well.

    • Add the various concentrations of the inhibitors to the respective wells. Include a control well with enzyme and assay buffer only (no inhibitor) and a blank well with assay buffer only (no enzyme).

    • Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare the fluorogenic substrate solution in the assay buffer.

    • To initiate the enzymatic reaction, add the substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Activated MMP Enzyme mix_enzyme_inhibitor Incubate MMP with Inhibitor prep_enzyme->mix_enzyme_inhibitor prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix_enzyme_inhibitor prep_substrate Prepare Fluorogenic Substrate add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate mix_enzyme_inhibitor->add_substrate measure_fluorescence Kinetic Fluorescence Measurement add_substrate->measure_fluorescence calc_velocity Calculate Initial Reaction Velocity measure_fluorescence->calc_velocity plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_inhibition determine_ic50 Determine IC50 Value plot_inhibition->determine_ic50

Caption: Workflow for determining the IC50 of an MMP inhibitor.

signaling_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell ecm_components Collagen, Gelatin, etc. mmp MMP (e.g., MMP-2, MMP-9) ecm_components->mmp Degradation zinc Zn2+ mmp->zinc Binds to Active Site inhibitor This compound (Thiol-based Inhibitor) inhibitor->zinc Chelates

Caption: Proposed mechanism of MMP inhibition by a thiol-based compound.

References

Valine Analogs in Heavy Metal Detoxification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating environmental presence of heavy metals poses a significant threat to human health, driving the search for effective detoxification agents. Among the promising candidates are amino acid analogs, which can act as chelators, binding to toxic metal ions and facilitating their excretion from the body. This guide provides a comparative study of valine analogs, with a primary focus on the well-established therapeutic agent D-penicillamine, in the context of heavy metal detoxification. We will delve into its performance against other chelating agents, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

D-Penicillamine: A Thiol-Containing Valine Analog

D-penicillamine (3-mercapto-D-valine) is a prime example of a valine analog utilized in chelation therapy.[1] Its structural similarity to the amino acid valine, combined with a reactive sulfhydryl (-SH) group, enables it to form stable complexes with various heavy metals.[1] This guide will compare the efficacy and safety profile of D-penicillamine with other standard chelating agents, namely dimercaptosuccinic acid (DMSA), dimercapto-propane-1-sulfonate (DMPS), and ethylenediaminetetraacetic acid (EDTA).

Comparative Efficacy of Chelating Agents

The choice of a chelating agent is dictated by the specific heavy metal involved, the severity of the intoxication, and the patient's clinical condition. The following tables summarize the available quantitative data on the performance of D-penicillamine in comparison to other commonly used chelators for lead, mercury, and copper poisoning.

Table 1: Comparison of Chelating Agents for Lead (Pb) Detoxification

Chelating AgentEfficacyTarget TissuesCommon Side Effects
D-Penicillamine Reduces blood lead levels by approximately 34% after about 76 days of therapy.[2] In one study, a median decrease of 54 µg/dL in blood lead level was observed.[3]Blood, soft tissuesRash, leukopenia, thrombocytopenia, gastrointestinal upset.[2]
DMSA (Succimer) Considered a first-line treatment for lead poisoning.[4] Can effectively reduce blood and tissue lead levels.[5]Blood, soft tissues, brain[5]Gastrointestinal upset, rash, transient elevation of liver enzymes.[5]
EDTA (CaNa2EDTA) Highly effective in reducing blood lead levels, administered intravenously.[4]Primarily extracellular fluid and bone.Nephrotoxicity, depletion of essential minerals (e.g., zinc).

Table 2: Comparison of Chelating Agents for Mercury (Hg) Detoxification

Chelating AgentEfficacyTarget TissuesCommon Side Effects
D-Penicillamine Enhances urinary excretion of organic mercury.[6] Considered less effective than DMSA for mercury poisoning.[7]Can mobilize mercury from tissues.See Table 1.
DMSA (Succimer) Considered superior to penicillamine for mercury poisoning due to fewer adverse effects.[7] Effective for both inorganic and organic mercury.[4]Can reduce mercury levels in the brain.[5]See Table 1.
DMPS (Unithiol) A promising antidote for mercury poisoning, potentially more effective than DMSA for arsenic.[8] Increases urinary excretion of mercury.[5]Primarily removes mercury from the kidneys.[5]Skin reactions, gastrointestinal discomfort, mild neutropenia.[1]

Table 3: Comparison of Chelating Agents for Copper (Cu) Detoxification

Chelating AgentEfficacyTarget TissuesCommon Side Effects
D-Penicillamine First-line treatment for Wilson's disease (copper overload).[9] Effectively promotes urinary excretion of copper.[10]Liver, brain, and other tissues with copper accumulation.See Table 1. Neurological worsening can occur initially.
Trientine An alternative to D-penicillamine for Wilson's disease, often with better tolerance.Similar to D-penicillamine.Iron deficiency anemia.
Zinc Salts Used for maintenance therapy in Wilson's disease; induces metallothionein in the gut, which blocks copper absorption.Primarily acts in the gastrointestinal tract.Gastric irritation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the comparative assessment of chelating agents. Below are methodologies for key in vitro and in vivo experiments.

In Vitro Chelation Efficacy Assessment by UV-Vis Spectrophotometry

This protocol provides a method to determine the chelating ability of a valine analog by observing the spectral changes of a metal-indicator complex.

Objective: To quantify the in vitro chelating efficacy of a test compound (e.g., a valine analog) for a specific heavy metal.

Materials:

  • UV-Vis Spectrophotometer

  • Heavy metal salt solution (e.g., Pb(NO₃)₂, HgCl₂, CdCl₂) of known concentration.

  • Indicator dye that forms a colored complex with the heavy metal (e.g., dithizone for lead and mercury, murexide for cadmium).

  • Test chelating agent solution (e.g., D-penicillamine) of known concentration.

  • Buffer solution to maintain a constant pH (e.g., acetate buffer for pH 5.5).

  • Quartz cuvettes.

Procedure:

  • Preparation of Metal-Indicator Complex:

    • In a cuvette, mix the heavy metal salt solution with the indicator dye solution in the appropriate buffer.

    • Allow the reaction to reach equilibrium.

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the metal-indicator complex. This serves as the initial absorbance (A₀).

  • Chelation Reaction:

    • To the cuvette containing the metal-indicator complex, add a known concentration of the test chelating agent.

    • Mix thoroughly and allow the solution to reach a new equilibrium. The chelating agent will compete with the indicator for the metal ion, leading to a decrease in the concentration of the metal-indicator complex and a corresponding change in absorbance.

  • Absorbance Measurement:

    • Measure the final absorbance (A₁) of the solution at the same λmax.

  • Calculation of Chelation Efficacy:

    • The percentage of metal chelated can be calculated using the following formula: Chelation (%) = [(A₀ - A₁) / A₀] * 100

  • Data Analysis:

    • Repeat the experiment with different concentrations of the chelating agent to determine the concentration-dependent efficacy.

    • Compare the results with known chelators like DMSA or EDTA under the same experimental conditions.

In Vivo Evaluation of Detoxification Efficacy in a Murine Model

This protocol outlines a typical in vivo experiment to assess the ability of a valine analog to promote the excretion of a heavy metal in mice.

Objective: To evaluate the in vivo detoxification efficacy of a test compound by measuring heavy metal excretion and tissue distribution.

Materials:

  • Laboratory mice (e.g., C57BL/6), 8-10 weeks old.

  • Heavy metal salt solution for induction of toxicity (e.g., lead acetate in drinking water).

  • Test chelating agent (e.g., D-penicillamine) for oral or intraperitoneal administration.

  • Metabolic cages for separate collection of urine and feces.

  • Analytical instrumentation for metal quantification (e.g., Atomic Absorption Spectrometer - AAS, or Inductively Coupled Plasma Mass Spectrometer - ICP-MS).

Procedure:

  • Acclimatization and Induction of Metal Toxicity:

    • Acclimatize mice for at least one week.

    • Expose the mice to the heavy metal. For example, provide drinking water containing a known concentration of lead acetate for a specified period (e.g., 4-8 weeks) to establish a body burden of the metal. A control group receives regular drinking water.

  • Chelation Therapy:

    • After the exposure period, divide the metal-exposed mice into treatment and control groups.

    • Administer the test chelating agent to the treatment group at a predetermined dose and frequency (e.g., daily oral gavage for 7 days). The control group receives the vehicle (e.g., saline).

  • Sample Collection:

    • House the mice in metabolic cages throughout the treatment period to collect 24-hour urine and feces samples.

    • At the end of the treatment period, euthanize the mice and collect blood and key organs (e.g., kidneys, liver, brain).

  • Sample Processing and Analysis:

    • Digest the urine, feces, blood, and organ samples using appropriate acid digestion protocols.

    • Analyze the metal content in the digested samples using AAS or ICP-MS.

  • Data Analysis:

    • Compare the total amount of metal excreted in the urine and feces of the treated group versus the control group.

    • Compare the residual metal concentrations in the blood and organs of the treated group versus the control group.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Visualizing Mechanisms and Workflows

Heavy Metal-Induced Oxidative Stress Signaling Pathway

Heavy metals induce toxicity largely through the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Chelating agents can mitigate this by removing the catalytic metal ions.

HeavyMetal_OxidativeStress HeavyMetal Heavy Metal (e.g., Pb, Hg, Cd) Mitochondria Mitochondria HeavyMetal->Mitochondria Enters Cell ROS Increased ROS (Reactive Oxygen Species) HeavyMetal->ROS Fenton-like reactions Chelator Valine Analog Chelator (e.g., D-Penicillamine) HeavyMetal->Chelator Binds to ETC Electron Transport Chain Disruption Mitochondria->ETC ETC->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Antioxidant Cellular Antioxidants (e.g., Glutathione) Antioxidant->ROS Depletes LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ProteinOxidation Protein Oxidation OxidativeStress->ProteinOxidation DNA_Damage DNA Damage OxidativeStress->DNA_Damage CellDamage Cellular Damage & Apoptosis LipidPeroxidation->CellDamage ProteinOxidation->CellDamage DNA_Damage->CellDamage Chelator->ROS Reduces production of Complex Stable Metal-Chelator Complex Chelator->Complex Forms Excretion Renal Excretion Complex->Excretion

Caption: Heavy metal-induced oxidative stress and the role of chelators.

Experimental Workflow for In Vivo Chelator Efficacy Study

The following diagram illustrates the logical flow of an in vivo experiment to test the efficacy of a valine analog in a mouse model of heavy metal toxicity.

InVivo_Workflow cluster_setup Phase 1: Setup & Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis acclimatization Animal Acclimatization (1 week) grouping Random Group Assignment (Control & Experimental) acclimatization->grouping induction Heavy Metal Exposure (e.g., Pb in drinking water, 4-8 weeks) grouping->induction treatment_admin Chelator Administration (e.g., D-Penicillamine via oral gavage, 7 days) induction->treatment_admin vehicle_admin Vehicle Administration (Control Group) induction->vehicle_admin sample_collection 24h Urine & Feces Collection (Metabolic Cages) treatment_admin->sample_collection vehicle_admin->sample_collection euthanasia Euthanasia & Tissue Collection (Blood, Kidney, Liver, Brain) sample_collection->euthanasia digestion Sample Digestion (Acid Digestion) euthanasia->digestion quantification Metal Quantification (AAS or ICP-MS) digestion->quantification data_analysis Statistical Analysis & Comparison quantification->data_analysis

Caption: Workflow for in vivo evaluation of a chelating agent.

Chelation Mechanism of a Thiol-Containing Valine Analog

This diagram illustrates the fundamental principle of chelation, where a valine analog with a sulfhydryl group binds to a heavy metal ion, forming a stable, excretable complex.

Chelation_Mechanism cluster_reactants Reactants cluster_product Product valine_analog Valine Analog (D-Penicillamine) - Sulfhydryl Group (-SH) - Amino Group (-NH2) - Carboxyl Group (-COOH) process Chelation (Formation of coordinate bonds) valine_analog->process heavy_metal Toxic Heavy Metal Ion (e.g., Pb²⁺, Hg²⁺) heavy_metal->process stable_complex Stable Chelate Complex (Water-soluble) excretion Enhanced Renal Excretion stable_complex->excretion process->stable_complex

Caption: Mechanism of heavy metal chelation by a valine analog.

Conclusion

While the direct comparative study of a wide range of synthetic valine analogs for heavy metal detoxification is an emerging field, D-penicillamine serves as a crucial, clinically relevant example. Its efficacy, particularly in cases of copper and lead poisoning, is well-documented, although it is not without adverse effects.[2][9] The comparison with other chelators like DMSA and EDTA highlights the importance of selecting the appropriate agent based on the specific metal, with DMSA often being favored for lead and mercury due to its safety profile.[4][7] The provided experimental protocols offer a framework for the standardized evaluation of novel valine analogs and other potential chelators. Future research should focus on synthesizing and testing new valine derivatives with improved efficacy and reduced toxicity, potentially leading to more effective treatments for heavy metal poisoning.

References

Comparative Guide to the Mechanism of Action of N-(2-Mercapto-1-oxopropyl)-L-valine and Related Thiol-Based Chelating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Mercapto-1-oxopropyl)-L-valine is a thiol-containing compound structurally analogous to Tiopronin. While specific mechanistic studies on this compound are not extensively available in peer-reviewed literature, its chemical similarity to Tiopronin, a well-characterized drug, strongly suggests a comparable mechanism of action. This guide provides a detailed examination of the presumed mechanism of action of this compound based on the established activities of Tiopronin. For comparative purposes, we will analyze its mechanism alongside other prominent thiol-based drugs, namely D-penicillamine and Captopril, which are utilized in related therapeutic areas.

The primary proposed mechanism for these compounds involves thiol-disulfide exchange and heavy metal chelation, which are critical in the management of conditions like cystinuria and heavy metal toxicity.

Core Mechanism of Action: Thiol-Disulfide Exchange

The principal mechanism of action for Tiopronin, and by extension its valine analog, is a chemical reaction known as thiol-disulfide exchange. This is particularly relevant in the treatment of cystinuria, a genetic disorder characterized by the accumulation of the amino acid cystine in the urine, leading to the formation of kidney stones.[1][2][3][4]

Cystine is formed by the joining of two cysteine molecules via a disulfide bond. Tiopronin, containing a free thiol (-SH) group, reacts with cystine, breaking the disulfide bond and forming a more soluble mixed disulfide of tiopronin-cysteine.[2][4] This reaction reduces the overall concentration of insoluble cystine in the urine, thereby preventing the formation of crystals and stones.[1][3]

Thiol_Disulfide_Exchange cluster_0 Insoluble Cystine cluster_1 Thiol Drug cluster_2 Soluble Complex Cystine Cysteine-S-S-Cysteine Soluble_Complex Cysteine-S-S-Drug + Cysteine-SH Cystine->Soluble_Complex Thiol-Disulfide Exchange Tiopronin This compound (Thiol Group: -SH) Tiopronin->Soluble_Complex

Caption: Thiol-Disulfide Exchange Mechanism.

Comparative Analysis of Thiol-Based Drugs

The therapeutic utility of thiol-containing compounds extends beyond cystinuria to include heavy metal chelation. The free sulfhydryl group can bind to heavy metal ions, forming a stable complex that can be more readily excreted from the body.[5][6] This makes these agents valuable in the treatment of heavy metal poisoning.[5]

Here, we compare this compound (via its proxy, Tiopronin) with D-penicillamine and Captopril.

FeatureThis compound (inferred from Tiopronin)D-penicillamineCaptopril
Primary Indication Cystinuria, Heavy Metal Poisoning[1][6]Wilson's Disease, Cystinuria, Rheumatoid ArthritisHypertension, Heart Failure, Diabetic Nephropathy[7]
Mechanism of Action Thiol-disulfide exchange with cystine; Chelation of heavy metals[1][5]Chelation of copper and other heavy metals; Thiol-disulfide exchange with cystineInhibition of Angiotensin-Converting Enzyme (ACE); Thiol group contributes to some antioxidant and metal-chelating properties
Key Chemical Group Mercaptopropionylβ,β-dimethylcysteine(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid
Reported Efficacy in Cystinuria Effective in reducing urinary cystine excretion and stone formation[8]Effective, but often associated with more adverse effects than Tiopronin[1][9]Used off-label for cystinuria, mechanism is less direct than dedicated thiol exchange agents[7]

Experimental Protocols

In Vitro Thiol-Disulfide Exchange Assay

Objective: To quantify the rate and extent of the reaction between this compound and cystine.

Protocol:

  • Prepare a standard solution of cystine in a suitable buffer system that mimics physiological urine pH (e.g., pH 6.0-7.5).

  • Introduce a known concentration of this compound to the cystine solution.

  • Monitor the reaction over time using High-Performance Liquid Chromatography (HPLC).

  • The HPLC method should be capable of separating and quantifying cystine, this compound, and the resulting mixed disulfide.

  • Calculate the reaction kinetics by measuring the decrease in cystine concentration and the increase in the mixed disulfide concentration over time.

Heavy Metal Chelation Assay

Objective: To determine the ability of this compound to chelate heavy metal ions.

Protocol:

  • Prepare solutions of various heavy metal salts (e.g., mercury(II) chloride, copper(II) sulfate) at known concentrations.

  • Add this compound to the metal salt solutions.

  • Measure the change in the free metal ion concentration using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Alternatively, spectrophotometric methods can be used if the formation of the metal-chelate complex results in a change in absorbance at a specific wavelength.

  • Determine the stoichiometry and stability constant of the metal-ligand complex.

Experimental_Workflow cluster_Thiol Thiol-Disulfide Exchange Assay cluster_Chelation Heavy Metal Chelation Assay T1 Prepare Cystine Solution T2 Add this compound T1->T2 T3 Monitor Reaction by HPLC T2->T3 T4 Quantify Reactants and Products T3->T4 C1 Prepare Heavy Metal Salt Solution C2 Add this compound C1->C2 C3 Measure Free Metal Ion Concentration (AAS or ICP-MS) C2->C3 C4 Determine Chelation Stoichiometry C3->C4

References

A Comparative Analysis of the Cross-Reactivity of N-(2-Mercapto-1-oxopropyl)-L-valine with Other Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of N-(2-Mercapto-1-oxopropyl)-L-valine with other enzymes. As a thiol-containing compound and a valine analog of Tiopronin (N-(2-mercaptopropionyl)glycine), its reactivity profile is of significant interest in drug development to understand potential off-target effects. Due to the limited direct experimental data on this compound's cross-reactivity, this guide draws comparisons from structurally similar thiol-containing drugs, particularly in their interaction with zinc-dependent enzymes like matrix metalloproteinases (MMPs).

Introduction to this compound

This compound is primarily known as a valine analog of Tiopronin.[1][] Tiopronin is a thiol-containing drug used in the treatment of cystinuria, where its free thiol group undergoes thiol-disulfide exchange with cystine, forming a more soluble mixed disulfide.[3] The presence of the reactive thiol group in this compound suggests a potential for interaction with a range of biological targets, particularly enzymes that are susceptible to inhibition by small thiol-containing molecules.

Potential Cross-Reactivity with Matrix Metalloproteinases (MMPs)

A significant class of enzymes that are known to be inhibited by thiol-containing compounds is the matrix metalloproteinase (MMP) family. MMPs are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components and play crucial roles in physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis.[4]

Data Presentation: A Comparative Look at Thiol-Based MMP Inhibition

The following table summarizes the reported inhibitory concentrations (IC50) of Captopril against MMP-2. This data is presented to illustrate the potential for cross-reactivity of thiol-containing compounds with MMPs, which may be extrapolated to this compound.

CompoundEnzymeIC50Notes
CaptoprilMMP-248 µmol/LInhibition observed in peritoneal effluents from patients on continuous ambulatory peritoneal dialysis.[6]
CaptoprilMMP-2≥ 1 mmol/LInhibition of recombinant human MMP-2 observed in zymography assays.[5]
CaptoprilMMP-20.5 mmol/LInhibition of activated recombinant human MMP-2 in a fluorimetric assay.[5]

This table is for comparative purposes to indicate the potential for MMP inhibition by thiol-containing compounds. The actual inhibitory activity of this compound against MMPs needs to be experimentally determined.

Experimental Protocols

To assess the potential cross-reactivity of this compound with MMPs, a generic fluorometric inhibitor screening assay can be employed.

Protocol: Fluorometric Matrix Metalloproteinase (MMP) Inhibition Assay

1. Principle:

This assay is based on the principle of Förster Resonance Energy Transfer (FRET). A fluorogenic MMP substrate is used, which contains a fluorophore and a quencher in close proximity. In its intact state, the fluorescence is quenched. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. The inhibitory activity of a test compound is determined by measuring the reduction in the rate of fluorescence increase.

2. Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Test Compound: this compound

  • Known MMP inhibitor (e.g., GM6001) as a positive control

  • 96-well black microplates

  • Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 328/393 nm for the example substrate).

3. Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer). Prepare a dilution series of the compound in assay buffer to determine the IC50 value.

  • Enzyme Activation (if required): Some MMPs are supplied as pro-enzymes and require activation. Follow the manufacturer's instructions for activation (e.g., using p-aminophenylmercuric acetate (APMA)).

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Test compound at various concentrations or positive/negative controls.

      • Activated MMP enzyme solution.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Normalize the reaction rates to the control (enzyme without inhibitor).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Mandatory Visualization

MMP Signaling Pathway in Tissue Remodeling

The following diagram illustrates a simplified signaling pathway involving the activation and function of Matrix Metalloproteinases (MMPs) in the process of tissue remodeling. Extracellular signals, such as growth factors and cytokines, can trigger intracellular signaling cascades that lead to the upregulation of MMP gene expression. Once synthesized and secreted, pro-MMPs are activated and can degrade components of the extracellular matrix (ECM), a crucial step in tissue remodeling, cell migration, and other physiological and pathological processes.

MMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Growth_Factors Growth Factors / Cytokines Receptor Cell Surface Receptor Growth_Factors->Receptor Binds Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Activates proMMP pro-MMP Active_MMP Active MMP proMMP->Active_MMP Activation (e.g., by other proteases) ECM Extracellular Matrix (ECM) Active_MMP->ECM Degrades Degraded_ECM Degraded ECM ECM->Degraded_ECM Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factor Activates MMP_Gene MMP Gene Transcription Transcription_Factor->MMP_Gene Induces Nucleus Nucleus MMP_Gene->proMMP Translation & Secretion

Caption: Simplified MMP signaling pathway in tissue remodeling.

References

A Comparative Guide to Angiotensin-Converting Enzyme (ACE) Inhibitors: Captopril vs. Enalapril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of ACE Inhibitor Potency

The in vitro potency of ACE inhibitors is a critical determinant of their therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Captopril and Enalaprilat (the active metabolite of Enalapril) against ACE from various rat tissues. This data, derived from a single study, allows for a direct and objective comparison of their inhibitory activities under consistent experimental conditions.

InhibitorPlasma IC50 (nM)Lung IC50 (nM)Heart IC50 (nM)Renal Cortex IC50 (nM)Renal Medulla IC50 (nM)
Captopril 1.9 ± 0.22.3 ± 0.32.5 ± 0.33.1 ± 0.42.8 ± 0.3
Enalaprilat 1.1 ± 0.11.3 ± 0.11.4 ± 0.11.6 ± 0.21.5 ± 0.2

Data adapted from Sakaguchi, K., et al. (1991). In vitro tissue potencies of converting enzyme inhibitors. Hypertension, 17(4), 492-496.[1]

Clinical Efficacy: Antihypertensive Effects

Beyond in vitro potency, the clinical antihypertensive effects of these drugs are of paramount importance. The following table presents a summary of the reduction in diastolic blood pressure (DBP) observed in hypertensive patients treated with either Captopril or Enalapril.

DrugInitial DBP (mmHg)Final DBP (mmHg)Mean DBP Reduction (mmHg)
Captopril 117.7 ± 6.496.8 ± 7.220.9
Enalapril 118.7 ± 7.792.2 ± 6.426.5

Data from a multicentre, double-blind comparison in essential hypertension. Enalapril was found to be more potent in lowering DBP.[2]

Experimental Protocols

A fundamental technique for the quantitative analysis of ACE inhibitors is the in vitro ACE inhibition assay. This assay measures the extent to which a compound can inhibit the enzymatic activity of ACE.

In Vitro ACE Inhibition Assay Protocol

Objective: To determine the IC50 value of a test compound for Angiotensin-Converting Enzyme.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Hippuryl-L-histidyl-L-leucine (HHL) or a fluorogenic substrate like o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)

  • Buffer: 0.1 M Sodium borate buffer (pH 8.3) containing 0.3 M NaCl

  • Test compounds (e.g., Captopril, Enalaprilat) at various concentrations

  • 1 M HCl (to stop the reaction with HHL)

  • Ethyl acetate

  • Microplate reader (for spectrophotometric or fluorometric detection)

Procedure:

  • Preparation of Reagents:

    • Dissolve ACE in the buffer to a final concentration of 0.1 U/mL.

    • Dissolve the substrate (HHL) in the buffer to a concentration of 5 mM.

    • Prepare a series of dilutions of the test compound in the buffer.

  • Enzyme Reaction:

    • In a microplate well, add 50 µL of the test compound dilution.

    • Add 50 µL of the ACE solution and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 150 µL of the pre-warmed substrate solution.

    • Incubate the mixture at 37°C for 30 minutes.

  • Reaction Termination and Detection (for HHL substrate):

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • The hippuric acid produced is extracted with 1.5 mL of ethyl acetate.

    • Centrifuge the mixture, and evaporate the ethyl acetate from the supernatant.

    • Reconstitute the dried hippuric acid in a suitable buffer or mobile phase.

    • Quantify the hippuric acid using a spectrophotometer at 228 nm or by HPLC.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, from the dose-response curve.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) ACE_Inhibitors ACE Inhibitors (e.g., Captopril, Enalapril) ACE_Inhibitors->ACE Effects Vasoconstriction Increased Blood Pressure Aldosterone Secretion AT1_Receptor->Effects ACE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (ACE, Substrate, Inhibitor) Start->Prepare_Reagents Incubate_ACE_Inhibitor Pre-incubate ACE with Inhibitor Prepare_Reagents->Incubate_ACE_Inhibitor Add_Substrate Add Substrate to Initiate Reaction Incubate_ACE_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with HCl) Incubate_Reaction->Stop_Reaction Detection Detect Product (Spectrophotometry/Fluorometry) Stop_Reaction->Detection Calculate_IC50 Calculate % Inhibition and IC50 Value Detection->Calculate_IC50 End End Calculate_IC50->End

References

Comparative Analysis of (2-Mercaptopropanoyl)-L-valine and Other Thiol-Based Chelating Agents for Heavy Metal Detoxification

Author: BenchChem Technical Support Team. Date: November 2025

(2-Mercaptopropanoyl)-L-valine , a valine analog of the established chelating agent Tiopronin, is a thiol-containing compound utilized as an antidote for heavy metal poisoning. This guide provides a comparative overview of its performance, drawing upon available data for structurally similar thiol-based chelators, namely Tiopronin, meso-2,3-dimercaptosuccinic acid (DMSA), and 2,3-dimercapto-1-propanesulfonic acid (DMPS). The primary mechanism of action for these compounds involves the donation of a proton from their sulfhydryl (-SH) group to form a stable, excretable complex with heavy metal ions.

While direct comparative peer-reviewed studies on (2-Mercaptopropanoyl)-L-valine are limited, its structural similarity to Tiopronin allows for inferred performance characteristics. The addition of the L-valine moiety may influence its pharmacokinetic properties, such as membrane permeability and tissue distribution, potentially offering advantages over its parent compound.

Performance Comparison of Thiol-Based Chelating Agents

The efficacy of thiol-based chelators is dependent on the specific heavy metal being targeted. The following table summarizes the known effectiveness of Tiopronin, DMSA, and DMPS against various heavy metals. This data can serve as a benchmark for estimating the potential performance of (2-Mercaptopropanoyl)-L-valine.

Chelating AgentTarget Heavy MetalsKey Performance Characteristics
Tiopronin Mercury, Copper, Cadmium, LeadEffective in reducing cystine stone formation by forming a more soluble complex.[1][2] Also used in the management of liver diseases due to its antioxidant properties.[1]
DMSA (Succimer) Lead, Mercury, ArsenicFDA-approved for the treatment of lead poisoning in children.[3] Considered safer than BAL (Dimercaprol) with fewer side effects and can be administered orally.[3][4]
DMPS (Unithiol) Mercury, Arsenic, LeadEffective in chelating inorganic mercury and arsenic.[5] Can be administered intravenously for rapid action in acute poisoning.[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of chelating agent efficacy. Below are generalized protocols for evaluating heavy metal chelation in a preclinical setting.

In Vivo Evaluation of Chelation Efficacy in a Rodent Model

This protocol outlines a typical procedure to assess the ability of a chelating agent to promote the urinary excretion of a heavy metal in rats.

  • Animal Model: Male Wistar rats (200-250g) are used.

  • Induction of Metal Toxicity: Rats are administered a solution of a heavy metal salt (e.g., mercuric chloride, lead acetate) via oral gavage or intraperitoneal injection.

  • Chelation Therapy: Following a predetermined period to allow for metal distribution, the chelating agent, such as (2-Mercaptopropanoyl)-L-valine, is administered orally or via injection. A control group receives a vehicle solution.

  • Urine Collection: Rats are housed in metabolic cages for 24-48 hours to facilitate the collection of urine.

  • Sample Analysis: The concentration of the heavy metal in the collected urine is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[6]

  • Data Analysis: The total amount of excreted metal is calculated and compared between the treatment and control groups to determine the efficacy of the chelating agent.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for thiol-based chelators like (2-Mercaptopropanoyl)-L-valine is the formation of a stable complex with heavy metals, which is then excreted from the body. This process is illustrated in the following workflow.

cluster_0 Chelation Process Heavy_Metal_Ion Heavy Metal Ion (e.g., Hg²⁺, Pb²⁺) Complex_Formation Formation of Stable Chelate Complex Heavy_Metal_Ion->Complex_Formation Binds to Chelator (2-Mercaptopropanoyl)-L-valine (with -SH group) Chelator->Complex_Formation Donates proton from -SH group Excretion Renal Excretion of Complex Complex_Formation->Excretion

Caption: Chelation of heavy metals by (2-Mercaptopropanoyl)-L-valine.

Heavy metal toxicity is also associated with the induction of oxidative stress, which can disrupt various cellular signaling pathways. Thiol-containing compounds, including (2-Mercaptopropanoyl)-L-valine, possess antioxidant properties that can help mitigate this damage. The diagram below illustrates the interplay between heavy metal-induced oxidative stress and the protective role of thiol-based antioxidants.

cluster_1 Cellular Response to Heavy Metal Toxicity Heavy_Metals Heavy Metals ROS_Production Increased Reactive Oxygen Species (ROS) Production Heavy_Metals->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Neutralization ROS Neutralization ROS_Production->Neutralization Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) Oxidative_Stress->Cellular_Damage Thiol_Antioxidant (2-Mercaptopropanoyl)-L-valine (Thiol Antioxidant) Thiol_Antioxidant->Neutralization Scavenges

Caption: Protective mechanism of thiol antioxidants against heavy metal-induced oxidative stress.

Further research is necessary to fully elucidate the specific signaling pathways directly modulated by (2-Mercaptopropanoyl)-L-valine and to establish its precise efficacy in comparison to other chelating agents through direct, quantitative experimental studies. The valine moiety is hypothesized to enhance cellular uptake and bioavailability, which could translate to improved chelation efficiency in vivo.

References

Assessing the Therapeutic Potential of N-(2-Mercapto-1-oxopropyl)-L-valine: A Comparative Guide to Heavy Metal Chelators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-Mercapto-1-oxopropyl)-L-valine, a valine analog of Tiopronin, has been identified as a potential therapeutic agent for heavy metal poisoning.[1] Its efficacy is predicated on the chelating properties of its sulfhydryl group, a mechanism it shares with its parent compound, Tiopronin. This guide provides a comparative analysis of this compound and other established chelating agents, offering a synthesis of available experimental data to aid in research and development.

Mechanism of Action: The Role of Sulfhydryl Groups in Chelation

The therapeutic action of this compound in heavy metal poisoning is attributed to its ability to act as a chelating agent. The molecule's free sulfhydryl (-SH) group can form stable coordinate bonds with heavy metal ions. This process, known as chelation, results in the formation of a less toxic, water-soluble complex that can be more readily excreted from the body through the kidneys. This mechanism is analogous to that of Tiopronin, which is known to chelate toxic metals and facilitate their removal from tissues.[2]

Chelation_Mechanism cluster_0 Body cluster_1 Therapeutic Intervention cluster_2 Excretion Heavy_Metal Heavy Metal Ion (e.g., Pb²⁺, Hg²⁺) Tissue Body Tissues Heavy_Metal->Tissue Binds and causes toxicity Complex Stable, Water-Soluble Chelate-Metal Complex Chelator This compound (or other thiol chelator) Chelator->Heavy_Metal Chelates Kidneys Kidneys Complex->Kidneys Transported via bloodstream Urine Excretion in Urine Kidneys->Urine

Figure 1: Mechanism of heavy metal chelation by a thiol-containing agent.

Comparative Analysis of Chelating Agents

While direct comparative experimental data for this compound is limited, its structural and functional similarity to Tiopronin allows for an inferred comparison with other well-established chelating agents. The following tables summarize the available data for these agents against common heavy metal toxicities.

Lead (Pb) Poisoning
Chelating AgentEfficacyExperimental Evidence
Tiopronin (as a proxy) Potentially effectiveLimited direct evidence for lead poisoning. Efficacy is inferred from its chelating mechanism.
DMSA (Succimer) HighOrally administered DMSA has been shown to be more effective than parenteral CaNa2EDTA in reducing blood lead levels in adults.[3] In animal studies, DMSA effectively reduced lead concentrations in the blood, liver, and brain.[4]
EDTA (CaNa2EDTA) HighIntravenous CaNa2EDTA is a standard treatment for severe lead poisoning and is effective in mobilizing lead for urinary excretion.[3][5]
D-Penicillamine ModerateUsed for lead poisoning, but generally considered a third-line therapy due to a less favorable side effect profile compared to DMSA.[6]
Mercury (Hg) Poisoning
Chelating AgentEfficacyExperimental Evidence
Tiopronin EffectiveA study on mercury (II) toxicity in rats showed that post-exposure treatment with N-(mercaptopropionyl) glycine (a related compound to Tiopronin) enhanced the urinary excretion of mercury.[7]
DMPS (Unithiol) HighConsidered a primary treatment for mercury poisoning, DMPS is effective in increasing the urinary excretion of both inorganic and organic mercury.[8][9]
DMSA (Succimer) HighEffective in treating poisoning by inorganic mercury salts.[9] Animal studies have shown DMSA reduces renal mercury content.[10]
D-Penicillamine ModerateCan be used for mercury toxicity, but newer agents like DMSA and DMPS are often preferred.[11]
Arsenic (As) Poisoning
Chelating AgentEfficacyExperimental Evidence
Tiopronin (as a proxy) Potentially effectiveEfficacy is inferred from its thiol-based chelation mechanism.
DMPS (Unithiol) HighA primary treatment for arsenic poisoning, effectively increasing its excretion.[12]
DMSA (Succimer) HighAn effective oral chelator for arsenic poisoning.[8]
D-Penicillamine LowNot considered effective for arsenic poisoning.[13]
Cadmium (Cd) Poisoning
Chelating AgentEfficacyExperimental Evidence
Tiopronin (as a proxy) Potentially effectiveInferred efficacy due to its chelating nature.
EDTA (CaNa2EDTA) ModerateCan increase the urinary excretion of cadmium, but its efficacy is highest when administered soon after exposure.[14]
D-Penicillamine ContraindicatedMay increase renal cadmium levels and potential for nephrotoxicity.[15]
BAL (Dimercaprol) Potentially EffectiveIn animal studies, BAL, alone or in combination with DTPA, was effective in removing cadmium from the body without increasing kidney cadmium levels.[16]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of chelating agents. Below are representative experimental protocols for evaluating the efficacy of these compounds.

In Vivo Efficacy Assessment of a Chelating Agent for Lead Poisoning

This protocol is a generalized representation based on common practices in animal studies.

Experimental_Workflow cluster_0 Phase 1: Induction of Toxicity cluster_1 Phase 2: Treatment cluster_2 Phase 3: Sample Collection and Analysis cluster_3 Phase 4: Data Analysis A Animal Model Selection (e.g., Wistar rats) B Acclimatization Period (e.g., 7 days) A->B C Induction of Lead Toxicity (e.g., Lead acetate in drinking water) B->C D Grouping of Animals (Control, Chelator A, Chelator B, etc.) C->D E Administration of Chelating Agents (Specify dose, route, and frequency) D->E F 24-hour Urine and Feces Collection (Metabolic cages) E->F G Blood Sampling (e.g., retro-orbital plexus) E->G H Tissue Harvesting after Euthanasia (Kidney, Liver, Brain, Bone) E->H I Heavy Metal Analysis (e.g., Atomic Absorption Spectrophotometry) F->I G->I H->I J Statistical Analysis (e.g., ANOVA) I->J

Figure 2: Generalized experimental workflow for in vivo evaluation of chelating agents.

1. Animal Model:

  • Species: Wistar rats (male, 180-200g).

  • Housing: Housed in polypropylene cages with free access to standard pellet diet and water. Maintained under controlled temperature (22 ± 2°C) and a 12-hour light/dark cycle.

2. Induction of Toxicity:

  • Lead acetate (e.g., 500 ppm) is administered in the drinking water for a period of 4-8 weeks to induce a significant body burden of lead.

3. Treatment Protocol:

  • Animals are randomly divided into groups (n=6-8 per group):

    • Group 1: Control (no treatment).

    • Group 2: this compound (or Tiopronin) - dose to be determined based on preliminary studies.

    • Group 3: DMSA (e.g., 50 mg/kg, oral).

    • Group 4: EDTA (e.g., 50 mg/kg, intraperitoneal).

  • Chelating agents are administered for a specified period (e.g., 5-7 consecutive days).

4. Sample Collection and Analysis:

  • Urine and Feces: 24-hour urine and fecal samples are collected using metabolic cages at baseline and during the treatment period to measure lead excretion.

  • Blood: Blood samples are collected at specified time points to determine blood lead levels.

  • Tissues: At the end of the treatment period, animals are euthanized, and organs (kidneys, liver, brain, femur) are collected to measure tissue lead concentrations.

  • Analytical Method: Lead concentrations in all samples are determined using atomic absorption spectrophotometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

5. Data Analysis:

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the efficacy of different chelating agents in increasing lead excretion and reducing blood and tissue lead levels.

Administration Protocols for Common Chelating Agents
Chelating AgentRoute of AdministrationTypical Adult Dosage Protocol
DMSA (Succimer) Oral10 mg/kg or 350 mg/m² every 8 hours for 5 days, followed by every 12 hours for 14 days.[17]
DMPS (Unithiol) Oral or IntravenousOral: 100-300 mg, 3-4 times daily. IV: 3-5 mg/kg every 4 hours for the first 24 hours.[12]
EDTA (CaNa2EDTA) Intravenous1000-1500 mg/m²/day by slow IV infusion for 5 days.[5]
D-Penicillamine Oral1-1.5 g/day in divided doses.[6]
Tiopronin OralFor cystinuria, the initial adult dose is 800 mg/day. The dosage for heavy metal poisoning is not well-established and would require investigation.[18]

Logical Relationship and Future Directions

The therapeutic potential of this compound is logically derived from its structural relationship to Tiopronin and the established mechanism of thiol-based chelation.

Logical_Relationship cluster_thiol Thiol Chelators cluster_nonthiol Non-Thiol Chelators A Heavy Metal Poisoning B Chelation Therapy A->B C Thiol-Containing Chelators B->C D Non-Thiol Chelators B->D Tiopronin Tiopronin C->Tiopronin DMSA DMSA C->DMSA DMPS DMPS C->DMPS Penicillamine D-Penicillamine C->Penicillamine EDTA EDTA D->EDTA NValine This compound (Valine Analog of Tiopronin) Tiopronin->NValine Structural Analog

Figure 3: Logical relationship of this compound to other chelating agents.

While the foundational science is promising, further preclinical and clinical studies are imperative to establish the specific efficacy, safety profile, and optimal dosing of this compound for the treatment of heavy metal poisoning. Direct comparative studies against current standards of care, such as DMSA and DMPS, will be critical in determining its therapeutic niche.

References

Structure-Activity Relationship of N-(2-Mercapto-1-oxopropyl)-L-valine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(2-Mercapto-1-oxopropyl)-L-valine derivatives, primarily focusing on their potential as metalloproteinase inhibitors. Drawing parallels from structurally similar compounds, particularly Angiotensin-Converting Enzyme (ACE) inhibitors, this document outlines key structural modifications that influence biological activity. While direct and extensive SAR studies on this compound derivatives are limited in publicly available literature, the principles derived from related N-(mercaptoalkanoyl) amino acids offer valuable insights for rational drug design.

Core Structural Features and Postulated Interactions

This compound and its derivatives belong to a class of compounds known for their ability to inhibit zinc-containing metalloproteinases. The core structure can be divided into three key regions, each contributing to the molecule's interaction with the target enzyme's active site:

  • Zinc-Binding Group (ZBG): The thiol (-SH) group is the critical zinc-binding moiety. It is postulated to coordinate with the zinc ion in the enzyme's active site, a crucial interaction for inhibitory activity.[1]

  • Acyl Moiety: The mercaptopropionyl group provides the backbone for the ZBG. Modifications to this part of the molecule can influence the orientation and binding affinity of the thiol group.

  • Amino Acid Moiety: The L-valine residue is expected to interact with the enzyme's specificity pockets (S1, S2, etc.). The size, shape, and lipophilicity of the amino acid's side chain are critical determinants of potency and selectivity.

Comparative Analysis of Structural Modifications

The following table summarizes the anticipated impact of various structural modifications on the inhibitory activity of this compound derivatives, based on SAR studies of related mercapto-containing inhibitors.[2][3] The presented data is a qualitative representation to guide lead optimization.

Modification Site Modification Anticipated Effect on Activity Rationale
Zinc-Binding Group (Thiol) Masking the thiol (e.g., acylation)DecreaseDirect coordination with the active site zinc ion is essential for inhibition.[2]
Replacement with other ZBGs (e.g., -COOH, -OH)DecreaseThe thiol group is a highly effective zinc-binding ligand for this class of inhibitors.[2]
Mercaptopropionyl Backbone Altering the stereochemistry at C2Likely to affect potencyThe spatial arrangement of the thiol and carbonyl groups is crucial for optimal interaction with the active site.
Introduction of substituents on the propyl chainVariableSteric hindrance near the ZBG could be detrimental, while other substitutions might provide additional beneficial interactions.
L-Valine Moiety (Side Chain) Variation of the alkyl group (e.g., Ala, Leu, Ile)Potency and selectivity will be affectedThe side chain interacts with the S1 pocket of the enzyme; optimal size and lipophilicity are required for strong binding.
Introduction of aromatic or polar groupsPotency and selectivity will be affectedThe nature of the S1 pocket will determine whether such substitutions are favorable.
L-Valine Moiety (Backbone) N-methylationMay increase metabolic stability but could reduce activityN-methylation can prevent peptide bond cleavage but may also disrupt key hydrogen bonding interactions.
Esterification of the C-terminal carboxylateDecreaseThe free carboxylate group often forms important ionic interactions with positively charged residues in the active site.

Experimental Protocols

A representative experimental protocol for determining the in vitro inhibitory activity of these compounds against Angiotensin-Converting Enzyme (ACE) is described below, based on methodologies reported in the literature.

In Vitro ACE Inhibition Assay

Principle: The assay measures the inhibition of ACE-catalyzed hydrolysis of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL). The product, hippuric acid, is extracted and quantified by spectrophotometry.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Test compounds (this compound derivatives)

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: A solution of ACE in borate buffer is prepared to a final concentration that yields a linear reaction rate over the incubation period.

  • Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with buffer to various concentrations.

  • Assay Reaction:

    • To a test tube, add the ACE solution and the test inhibitor solution. Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture for 30 minutes at 37°C.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 1N HCl.

    • Extract the hippuric acid formed into ethyl acetate by vigorous mixing.

    • Centrifuge to separate the layers.

  • Quantification:

    • Transfer a known volume of the ethyl acetate layer to a clean tube and evaporate the solvent.

    • Redissolve the hippuric acid residue in a suitable buffer or solvent.

    • Measure the absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control reaction without the inhibitor.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Structure-Activity Relationships and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key relationships and processes.

SAR_Logic cluster_Molecule This compound Derivative cluster_Enzyme Metalloproteinase Active Site ZBG Zinc-Binding Group (Thiol) Zinc Zinc Ion (Zn2+) ZBG->Zinc Coordination Activity Biological Activity (Enzyme Inhibition) Backbone Mercaptopropionyl Backbone Other_Pockets Other Pockets Backbone->Other_Pockets Backbone Binding AminoAcid L-Valine Moiety S1_Pocket S1 Specificity Pocket AminoAcid->S1_Pocket Hydrophobic/Steric Interaction Experimental_Workflow start Start prep_enzyme Prepare Enzyme Solution start->prep_enzyme prep_inhibitor Prepare Inhibitor Solutions (Varying Concentrations) start->prep_inhibitor pre_incubate Pre-incubate Enzyme and Inhibitor (37°C) prep_enzyme->pre_incubate prep_inhibitor->pre_incubate add_substrate Add HHL Substrate pre_incubate->add_substrate incubate Incubate Reaction Mixture (37°C) add_substrate->incubate stop_reaction Stop Reaction (HCl) incubate->stop_reaction extract Extract Hippuric Acid (Ethyl Acetate) stop_reaction->extract measure Measure Absorbance extract->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide aims to provide a valuable resource for researchers by presenting a side-by-side comparison of key pharmacokinetic parameters, detailing the experimental methodologies used to obtain this data, and visualizing relevant biological pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Tiopronin, Captopril, Alacepril, and Zofenopril. It is important to note that these values can vary depending on the study population, dosage, and analytical methods used.

ParameterTioproninCaptoprilAlacepril (as Captopril)Zofenopril (Zofenoprilat)
Bioavailability (%) ~47-63%[1][2]~70-75%[1]Not specified, metabolized to CaptoprilNot specified, prodrug
Time to Peak (Tmax) (h) 1.1 - 6[2][3]~1[1]1 (free Captopril)[4]1.36[5][6]
Half-life (t½) (h) 1.2 (unbound), 53 (total)[2][3]~2-3[1]1.9 (free Captopril)[4]Not specified
Protein Binding (%) High25-30%Not specifiedNot specified
Metabolism Metabolized to 2-mercaptopropionic acid[2]Liver[1]Converted to Captopril[7][8]Hydrolyzed to Zofenoprilat[6]
Excretion Primarily renal[2]Primarily renal[1]Urinary excretion of Captopril[4]Urine and feces[9]

Note: Data for N-(2-Mercapto-1-oxopropyl)-L-valine is not available in the reviewed literature.

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on robust bioanalytical methods. A commonly employed technique for the quantification of thiol-containing drugs like Captopril and its analogs in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

A Representative Protocol for Captopril Quantification in Human Plasma:

  • Sample Preparation:

    • Aliquots of human plasma are obtained from subjects at various time points after drug administration.

    • An internal standard (e.g., a deuterated analog of the drug) is added to each plasma sample to account for variability during sample processing.

    • Proteins in the plasma are precipitated by adding a solvent like methanol or acetonitrile. This step is crucial to remove larger molecules that can interfere with the analysis.

    • The mixture is centrifuged to pellet the precipitated proteins.

    • The clear supernatant containing the drug and internal standard is carefully transferred to a clean tube for analysis.

  • Chromatographic Separation (LC):

    • The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system.

    • The components of the sample are separated on a C18 reversed-phase column.

    • A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with a small amount of formic acid to improve ionization) is used to elute the compounds from the column at different rates.

  • Detection (MS/MS):

    • The eluent from the HPLC column is introduced into a mass spectrometer.

    • The molecules are ionized, typically using electrospray ionization (ESI).

    • The mass spectrometer is set to selectively monitor for the specific mass-to-charge ratio (m/z) of the parent ion of the drug and its internal standard.

    • These parent ions are then fragmented, and specific product ions are monitored. This two-stage mass filtering (MS/MS) provides high selectivity and sensitivity for quantifying the drug in a complex biological matrix like plasma.

  • Data Analysis:

    • The concentration of the drug in each sample is determined by comparing the peak area of the drug to that of the internal standard, using a calibration curve generated with known concentrations of the drug.

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are then calculated from the concentration-time data.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Pharmacokinetic_Analysis_Workflow cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analytical Quantification cluster_data Data Interpretation Blood_Sampling Blood Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_MS_Detection MS/MS Detection LC_Separation->MS_MS_Detection Concentration_Determination Concentration Determination MS_MS_Detection->Concentration_Determination PK_Parameter_Calculation PK Parameter Calculation Concentration_Determination->PK_Parameter_Calculation

Caption: A typical workflow for pharmacokinetic analysis of a drug in plasma.

RAAS_Pathway cluster_effects Physiological Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Renin Renin ACE ACE ACE_Inhibitors ACE Inhibitors (Captopril, Alacepril, Zofenopril) ACE_Inhibitors->ACE

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.

References

Safety Operating Guide

Proper Disposal of N-(2-Mercapto-1-oxopropyl)-L-valine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for N-(2-Mercapto-1-oxopropyl)-L-valine, a valine analog of Tiopronin. Due to its mercaptan (thiol) group, this compound requires specific handling and disposal methods to ensure laboratory safety and environmental protection. Adherence to these protocols is crucial for minimizing risks associated with the chemical's reactivity and potential hazards.

Immediate Safety Considerations

Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, the safety precautions for closely related compounds like Tiopronin and general guidelines for handling mercaptans should be strictly followed.

Key Hazards:

  • Odor: Thiols are known for their strong, unpleasant odors, which can be detected at very low concentrations.

  • Reactivity: The thiol group can be readily oxidized and may react with certain metals.

  • Toxicity: While specific data for this compound is limited, related compounds may be harmful if swallowed, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Nitrile gloves

  • Safety goggles or a face shield

  • A laboratory coat

Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

Disposal Procedures

The primary methods for the disposal of this compound involve chemical neutralization followed by disposal as hazardous waste, or direct disposal by a licensed chemical waste management facility.

Chemical Neutralization (for small quantities)

For small quantities of this compound waste, chemical neutralization can be performed to reduce its reactivity and odor. The most common method is oxidation of the thiol group.

Experimental Protocol: Oxidation with Sodium Hypochlorite (Bleach)

This protocol is adapted from standard laboratory procedures for the treatment of thiol-containing waste.

Materials:

  • This compound waste

  • Sodium hypochlorite solution (household bleach, typically 5-8.25% NaOCl)

  • Stir plate and stir bar

  • Large beaker or flask (at least twice the volume of the waste)

  • pH paper or pH meter

  • Appropriate waste container

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Dilution: If the waste is concentrated, dilute it with water to a concentration of less than 5%. For solid waste, dissolve it in a suitable solvent (e.g., water, if soluble) before proceeding.

  • Oxidation: Slowly add an excess of sodium hypochlorite solution to the stirred waste solution. A general guideline is to use a 25% excess of bleach. The reaction is exothermic, so add the bleach in small portions to control the temperature.

  • Reaction Time: Continue stirring the mixture for at least 2 hours to ensure complete oxidation of the thiol group. The strong odor of the mercaptan should dissipate.

  • Neutralization (if necessary): Check the pH of the resulting solution. If it is highly acidic or basic, neutralize it to a pH between 6 and 8 by adding a suitable neutralizing agent (e.g., sodium bisulfite for excess hypochlorite, followed by acid or base as needed).

  • Disposal: The treated solution should be collected in a designated hazardous waste container and disposed of through a licensed environmental waste management service. Do not pour the treated or untreated waste down the drain.

Disposal via Licensed Waste Management

For larger quantities of this compound or if in-lab neutralization is not feasible, the waste must be disposed of through a licensed chemical waste disposal company.

Procedure:

  • Segregation and Labeling: Collect all waste containing this compound in a clearly labeled, sealed, and compatible container. The label should include the full chemical name, concentration, and any known hazards.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to arrange for pickup and disposal. Provide them with a complete and accurate description of the waste.

Quantitative Data Summary

ParameterValue/InformationSource/Comment
Chemical Formula C8H15NO3SThis compound
Molecular Weight 205.27 g/mol This compound
Tiopronin Hazard Codes H302 (Harmful if swallowed)Safety Data Sheet for Tiopronin[1][2]
Tiopronin Disposal Codes P501 (Dispose of contents/container in accordance with local/regional/national/international regulations)Safety Data Sheet for Tiopronin[1][2]
Recommended Oxidizing Agent Sodium Hypochlorite (NaOCl) or Hydrogen Peroxide (H2O2)General procedure for mercaptan disposal
Reaction Stoichiometry (Oxidation) 2 R-SH + NaOCl → R-S-S-R + NaCl + H2OGeneral reaction for thiols

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., < 5g or < 50mL) assess_quantity->small_quantity Small large_quantity Large Quantity assess_quantity->large_quantity Large neutralize Chemical Neutralization (Oxidation in Fume Hood) small_quantity->neutralize package_waste Package and Label as Hazardous Waste large_quantity->package_waste neutralize->package_waste ehs_pickup Arrange for EHS/Licensed Contractor Pickup package_waste->ehs_pickup end_disposal Proper Disposal Complete ehs_pickup->end_disposal

Caption: Decision workflow for the disposal of this compound.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.